Product packaging for H-D-Thr(bzl)-OH(Cat. No.:CAS No. 86062-17-1)

H-D-Thr(bzl)-OH

Cat. No.: B3023475
CAS No.: 86062-17-1
M. Wt: 209.24 g/mol
InChI Key: ONOURAAVVKGJNM-WCBMZHEXSA-N
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Description

H-D-Thr(bzl)-OH is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B3023475 H-D-Thr(bzl)-OH CAS No. 86062-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-amino-3-phenylmethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOURAAVVKGJNM-WCBMZHEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-D-Thr(bzl)-OH chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Application of O-Benzyl-D-threonine [H-D-Thr(Bzl)-OH]

Abstract

O-Benzyl-D-threonine, systematically known as (2R,3S)-2-amino-3-(benzyloxy)butanoic acid and commonly abbreviated as this compound, is a pivotal amino acid derivative employed in synthetic peptide chemistry. Its unique stereochemistry and the robust protection of its side-chain hydroxyl group by a benzyl ether make it an indispensable building block for the synthesis of complex peptides, peptidomimetics, and therapeutic drug candidates containing D-threonine. This guide provides a comprehensive exploration of the physicochemical properties, structural attributes, and strategic applications of this compound for researchers, chemists, and professionals in drug development. We will delve into its role within the broader context of solid-phase peptide synthesis (SPPS), detailing field-proven protocols for its incorporation and subsequent deprotection, and contextualizing its use within established protection strategies.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of the non-proteinogenic D-threonine, where the secondary hydroxyl group on the side chain is protected as a benzyl ether. This protection is critical to prevent unwanted side reactions, such as O-acylation, during the amide bond formation steps of peptide synthesis.[1][2]

Chemical Structure
Chemical structure of this compound

Figure 1: 2D Structure of O-Benzyl-D-threonine.

The structure features two chiral centers, with the (2R,3S) configuration defining it as a D-threonine derivative. The benzyl group (Bzl), attached via an ether linkage to the side-chain oxygen, is the key functional modification.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.

PropertyValueReferences
IUPAC Name (2R,3S)-2-amino-3-(phenylmethoxy)butanoic acid[]
Common Synonyms O-Benzyl-D-threonine, D-Thr(Bzl)-OH[][4]
CAS Number 86062-17-1[][4]
Molecular Formula C₁₁H₁₅NO₃[][4]
Molecular Weight 209.24 g/mol [][4]
Appearance White to off-white solid
Solubility Soluble in organic solvents[]
Optical Rotation [α]²⁰D = +29 ± 2° (c=1 in 1M HCl)[4]
Storage Conditions 2-8 °C, sealed in a dry, dark place[][4]

The Benzyl Group: A Strategic Choice for Side-Chain Protection

The selection of a protecting group is a cornerstone of peptide synthesis strategy.[5] The benzyl group is classified as a "permanent" or semi-permanent protecting group, particularly within the context of the Boc/Bzl synthesis strategy.[6][7] Its utility is grounded in its unique stability profile.

Causality Behind the Choice:

  • Stability: The benzyl ether linkage is robust and stable under the mildly acidic conditions (e.g., 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) used for the repetitive cleavage of the temporary Nα-Boc group.[6] It is also stable to the basic conditions used in the alternative Fmoc/tBu strategy.

    • Strong Acidolysis: Treatment with strong acids like anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or specialized cocktails such as Reagent K.[8][9]

    • Hydrogenolysis: Catalytic transfer hydrogenation provides a milder, non-acidic alternative for cleavage.[8][10][11]

This differential lability is the foundation of the "quasi-orthogonal" Boc/Bzl protection scheme, as visualized below.

G cluster_0 Boc/Bzl Strategy (Quasi-Orthogonal) cluster_1 Fmoc/tBu Strategy (Orthogonal) Boc Nα-Boc Group Peptide_Boc Completed Peptide (Boc/Bzl Protected) Boc->Peptide_Boc Repetitive Deprotection (TFA) Bzl Side-Chain Bzl Group Bzl->Peptide_Boc Cleaved_Peptide_Boc Cleaved_Peptide_Boc Peptide_Boc->Cleaved_Peptide_Boc Final Cleavage (Strong Acid, e.g., HF) Fmoc Nα-Fmoc Group Peptide_Fmoc Completed Peptide (Fmoc/tBu Protected) Fmoc->Peptide_Fmoc Repetitive Deprotection (Base, e.g., Piperidine) tBu Side-Chain tBu Group tBu->Peptide_Fmoc Cleaved_Peptide_Fmoc Cleaved_Peptide_Fmoc Peptide_Fmoc->Cleaved_Peptide_Fmoc Final Cleavage (Acid, e.g., TFA)

Caption: Comparison of Boc/Bzl and Fmoc/tBu protection schemes.

Experimental Workflow: Incorporation via Boc-SPPS

While the topic is this compound, the reagent actively used in synthesis is its Nα-protected form, typically Boc-D-Thr(Bzl)-OH (CAS 69355-99-3) .[8] this compound represents the state of the residue on the resin after Nα-deprotection, ready for coupling with the next amino acid.

The following is a self-validating protocol for a single coupling cycle of Boc-D-Thr(Bzl)-OH onto a peptide-resin using manual solid-phase synthesis.

Detailed Protocol for a Single Coupling Cycle

This protocol assumes a starting scale of 0.2 mmol on a Merrifield resin.

  • Resin Preparation & Swelling:

    • Place the peptide-resin (with a free N-terminus from the previous cycle) in a reaction vessel.

    • Wash the resin with DCM (3 x 10 mL for 1 min).

    • Swell the resin in DCM (10 mL) for 30 minutes.

  • Nα-Boc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 25-50% TFA in DCM (v/v) (10 mL).

    • Agitate for 1 minute. Drain.

    • Add a fresh solution of 25-50% TFA in DCM (10 mL).

    • Agitate for 20-30 minutes to ensure complete Boc removal.

    • Drain the TFA solution.

    • Wash the resin sequentially with DCM (3x), isopropanol (1x), and DCM (3x) to thoroughly remove TFA and byproducts.

  • Neutralization:

    • To deprotonate the N-terminal ammonium trifluoroacetate salt, add a 5-10% solution of Diisopropylethylamine (DIEA) in DCM (v/v) (10 mL).[5]

    • Agitate for 2 minutes. Drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 10 mL) to remove excess DIEA.

    • Self-Validation Step: Perform a Kaiser test on a few resin beads. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection and neutralization.[9]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Boc-D-Thr(Bzl)-OH (0.8 mmol, 4 eq.) and an activating agent such as HBTU (0.78 mmol, 3.9 eq.) in DMF (4 mL).

    • Add DIEA (1.6 mmol, 8 eq.) to the activation mixture. The solution will typically change color (e.g., to yellow).

    • Immediately add the activated amino acid solution to the reaction vessel containing the neutralized resin.

    • Agitate at room temperature for 1-2 hours.

  • Post-Coupling Wash & Validation:

    • Drain the coupling solution.

    • Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents.

    • Self-Validation Step: Perform a second Kaiser test. The absence of color (clear or yellowish beads) indicates complete coupling. If the test is positive (blue), a second coupling (recoupling) step is required.

G Start Start: Peptide-Resin (Boc-AA_n) Deprotection Step 1: Nα-Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (5-10% DIEA in DCM) Wash1->Neutralization Kaiser1 Validation: Kaiser Test (Positive?) Neutralization->Kaiser1 Kaiser1->Deprotection No (Repeat) Activation Step 3: AA Activation (Boc-D-Thr(Bzl)-OH + HBTU/DIEA in DMF) Kaiser1->Activation Yes Coupling Step 4: Coupling (Add activated AA to resin) Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser2 Validation: Kaiser Test (Negative?) Wash2->Kaiser2 Kaiser2->Coupling No (Recouple) End End: Peptide-Resin (Boc-D-Thr(Bzl)-AA_n) Kaiser2->End Yes

Caption: Workflow for a single Boc-SPPS coupling cycle.

Final Cleavage and Benzyl Group Deprotection

Once the peptide sequence is fully assembled, the final step involves simultaneously cleaving the peptide from the resin support and removing all side-chain protecting groups, including the benzyl ether from D-threonine.

Protocol 1: Strong Acidolysis with Reagent K

Reagent K is a widely used "universal" cleavage cocktail designed to scavenge the reactive cationic species generated during acidolysis, thereby protecting sensitive residues like Trp, Met, Cys, and Tyr.[12]

  • Composition of Reagent K:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Step-by-Step Methodology:

    • Resin Preparation: Wash the final, fully protected peptide-resin with DCM (3x) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

    • Cleavage Reaction: Suspend the dry resin in Reagent K, using approximately 10-20 mL of the cocktail per gram of resin.[5][12]

    • Incubation: Agitate the slurry at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer incubation times.[13]

    • Peptide Isolation: Filter the resin through a fritted funnel and collect the filtrate. Wash the resin with a small volume of fresh TFA and combine the filtrates.

    • Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a 50-fold excess of cold diethyl ether with vigorous stirring.

    • Collection and Drying: Collect the peptide precipitate by centrifugation or filtration. Wash the pellet with cold ether two more times to remove scavengers and organic byproducts. Dry the final peptide pellet under vacuum.

Protocol 2: Catalytic Transfer Hydrogenation

This method offers a milder alternative to strong acids, useful for sensitive peptides or when orthogonal cleavage is desired. It specifically removes benzyl-based protecting groups while leaving others (like tBu) intact.[10][11]

  • Step-by-Step Methodology:

    • Substrate Preparation: Dissolve the protected peptide (cleaved from the resin with side-chains still protected, if applicable) in a suitable solvent like methanol or formic acid.[10]

    • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.

    • Hydrogen Donor: Add a hydrogen donor such as formic acid, ammonium formate, or 1,4-cyclohexadiene.[10][14][15]

    • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by HPLC or TLC.

    • Workup: Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst. Remove the solvent under reduced pressure to yield the deprotected peptide.

G Start Start: Dry Protected Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., Reagent K) Start->Cleavage Incubate Agitate at RT (2-4 hours) Cleavage->Incubate Filter Filter Resin, Collect Filtrate Incubate->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Collect Centrifuge & Wash Pellet Precipitate->Collect Dry Dry Under Vacuum Collect->Dry End Final Product: Crude Deprotected Peptide Dry->End

Caption: General workflow for final peptide cleavage and deprotection.

Safety and Handling

While specific toxicity data for this compound is limited, standard laboratory precautions for handling fine chemicals should be observed.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8 °C is recommended) to prevent degradation.[][4]

  • Cleavage Reagents: Exercise extreme caution when working with cleavage reagents. Anhydrous HF is highly toxic and corrosive and requires specialized equipment. TFA and cocktails like Reagent K are corrosive and volatile; always handle them inside a chemical fume hood.

Conclusion

O-Benzyl-D-threonine [this compound] is a strategically designed amino acid derivative that is fundamental to the synthesis of peptides containing D-threonine. Its value lies in the robust nature of the benzyl ether protecting group, which is perfectly suited for the classic Boc/Bzl SPPS strategy. By providing stability throughout chain elongation and allowing for controlled removal during the final cleavage step, it enables the reliable and efficient production of complex and therapeutically relevant peptides. A thorough understanding of its properties and the associated synthetic protocols, as detailed in this guide, is crucial for any researcher aiming to incorporate this valuable building block into their synthetic targets.

References

An In-depth Technical Guide to the Synthesis and Purification of O-Benzyl-D-Threonine (H-D-Thr(Bzl)-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-Benzyl-D-threonine (H-D-Thr(Bzl)-OH) is a non-proteinogenic amino acid derivative of significant interest to researchers and drug development professionals. As a chiral building block, it is incorporated into peptidomimetics and other complex pharmaceutical agents, where its specific stereochemistry and protected side chain are crucial for biological activity and metabolic stability. D-Threonine, an unnatural amino acid, is a key component in chiral intermediates for various pharmaceutical drugs, including treatments for peripheral opioid side effects.[1] The synthesis of this compound is a multi-step process that presents unique challenges, primarily related to controlling the stereochemistry at its two chiral centers and implementing an effective orthogonal protecting group strategy.[1]

This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and field-proven methodologies. It is designed to equip researchers with the necessary expertise to approach this synthesis with a clear understanding of the causality behind each experimental choice, ensuring a robust and reproducible outcome.

Section 1: Core Synthetic Strategy

The successful synthesis of this compound hinges on a well-planned sequence of reactions that addresses three primary challenges: sourcing the D-enantiomer, selectively protecting the side-chain hydroxyl group, and managing the alpha-amino and carboxy termini. The overall strategy involves starting from a readily available precursor, establishing the correct stereochemistry, implementing a robust protecting group scheme, and executing the key benzylation reaction before final deprotection.

Sourcing the D-Threonine Precursor

While L-threonine is abundant and produced cost-effectively via microbial fermentation, D-threonine is not.[1] Therefore, an efficient synthesis typically begins with a method to generate the D-stereoisomer.

  • Enzymatic Kinetic Resolution: A highly effective method involves the kinetic resolution of a racemic mixture of DL-threonine. Enzymes like threonine deaminase (TD) selectively catalyze the degradation of L-threonine into 2-oxobutyrate and ammonia, leaving the desired D-threonine untouched and allowing for its subsequent isolation.[1] This biocatalytic approach offers high stereochemical purity.

  • Chemical Epimerization and Resolution: An alternative route starts with inexpensive L-threonine, which is epimerized to produce a mixture of L-threonine and D-allothreonine.[2][3] The D-allothreonine can then be isolated and its hydroxyl stereocenter inverted through a chemical sequence, often involving an oxazoline intermediate, to yield D-threonine.[2]

The Imperative of Orthogonal Protection

To selectively form the benzyl ether on the side-chain hydroxyl group, the more reactive alpha-amino and alpha-carboxyl groups must be temporarily masked. This is the core of an orthogonal protection strategy, where different protecting groups are chosen that can be removed under distinct conditions without affecting each other or the final benzyl ether.[4][5] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and effective approach.[4][6]

  • N-α-Protection: The alpha-amino group is commonly protected with the acid-labile Boc group.

  • C-α-Protection: The alpha-carboxyl group can be protected as an ester, which is later cleaved.

This strategy allows the side-chain hydroxyl to remain as the primary site for the subsequent benzylation reaction.

Side-Chain Benzylation: Mechanism and Execution

The formation of the benzyl ether is most commonly achieved via a Williamson ether synthesis.[7] This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with benzyl bromide or a similar benzylating agent.[8]

The choice of base is critical to avoid side reactions. A mild base such as silver(I) oxide (Ag₂O) is often preferred over stronger bases like sodium hydride (NaH) when selectivity is required, as it minimizes the risk of racemization or elimination.[7] The reaction is typically performed in an aprotic solvent like DMF.

cluster_0 Williamson Ether Synthesis for O-Benzylation Start Boc-D-Thr-OH Alkoxide Alkoxide Intermediate Start->Alkoxide + Base (e.g., Ag₂O) - H⁺ Product Boc-D-Thr(Bzl)-OH Alkoxide->Product + Benzyl Bromide (BnBr) (SN2 reaction)

Caption: Mechanism of side-chain O-benzylation.

Final N-Terminal Deprotection

Once the side chain is successfully benzylated (e.g., forming Boc-D-Thr(Bzl)-OH), the final step is the selective removal of the N-terminal protecting group to yield the target compound. If the Boc group is used, it is efficiently cleaved under moderate acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][9] This step must be carefully controlled to ensure the benzyl ether on the side chain, which requires harsher conditions for cleavage (like strong acids or catalytic hydrogenolysis), remains intact.[10][11]

Section 2: Experimental Protocols

The following protocols are synthesized from established methodologies and provide a practical framework for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Synthesis Workflow

cluster_workflow Synthesis & Purification Workflow for this compound start Step 1: Obtain D-Threonine (e.g., via Enzymatic Resolution of DL-Thr) n_boc Step 2: N-α-Boc Protection (Boc-D-Thr-OH) start->n_boc Di-tert-butyl dicarbonate o_bzl Step 3: Side-Chain O-Benzylation (Boc-D-Thr(Bzl)-OH) n_boc->o_bzl Benzyl Bromide, Base n_deprotect Step 4: N-α-Boc Deprotection (this compound) o_bzl->n_deprotect Trifluoroacetic Acid (TFA) purify Step 5: Purification (Recrystallization / Chromatography) n_deprotect->purify Crude Product analyze Step 6: Characterization (NMR, MS, Optical Rotation) purify->analyze Purified Product

Caption: Overall workflow for this compound synthesis.

Protocol: Synthesis of Boc-D-Thr(Bzl)-OH

This protocol describes the key benzylation step, assuming N-Boc-D-threonine is the starting material.

  • Dissolution: In a round-bottom flask, dissolve N-Boc-D-threonine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add silver(I) oxide (Ag₂O, approx. 1.5 equivalents) to the solution. Stir the suspension at room temperature.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (BnBr, approx. 1.5 equivalents) to the mixture.

  • Reaction: Protect the flask from light and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove silver salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Thr(Bzl)-OH, often as an oil or semi-solid.

Protocol: N-Terminal Deprotection to Yield this compound
  • Dissolution: Dissolve the crude Boc-D-Thr(Bzl)-OH from the previous step in dichloromethane (DCM).

  • Acidolysis: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the solution.[12]

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring the removal of the Boc group by TLC.

  • Isolation of Crude Product: Remove the solvent and excess TFA under reduced pressure. The resulting residue is the crude this compound, often as a TFA salt.

Section 3: Purification and Characterization

Purification is a critical step to remove unreacted starting materials, reagents (e.g., benzyl alcohol), and any side-products. The final purity of the amino acid derivative directly impacts the success of subsequent applications like peptide synthesis.[13]

Purification Strategy: Recrystallization

For many amino acid derivatives, which can be challenging to solidify from an oily state, recrystallization or precipitation is the most effective purification method.[14]

  • pH Adjustment: Dissolve the crude product in water. Since amino acids are zwitterionic, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of this compound to minimize its solubility and induce precipitation. This is often done with a mild base like ammonium hydroxide or a dilute acid.[14]

  • Precipitation/Crystallization: Stir the pH-adjusted solution, often at reduced temperature (0-4 °C), to allow the purified product to precipitate or crystallize out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water, followed by a non-polar solvent like diethyl ether, to remove residual water and organic impurities.[15]

  • Drying: Dry the purified white solid under vacuum to a constant weight.

Alternative Purification: Chromatography

For challenging purifications or to achieve very high purity (>99%), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[13] The crude product is dissolved and injected onto a C18 column, and a gradient of acetonitrile in water (typically with 0.1% TFA) is used to elute the product, separating it from more or less hydrophobic impurities.[13][16]

Characterization and Quality Control

The identity, purity, and stereochemical integrity of the final product must be rigorously confirmed.

Parameter Method Expected Result
Chemical Structure ¹H NMR, ¹³C NMRPeaks corresponding to the threonine backbone, benzyl group, and absence of the Boc group.
Molecular Weight Mass Spectrometry (MS)A molecular ion peak matching the calculated mass of C₁₁H₁₅NO₃ (209.24 g/mol ).
Chemical Purity HPLCPurity typically >98%.
Chiral Purity Chiral HPLCEnantiomeric excess (e.e.) >99% for the D-enantiomer.[17]
Optical Rotation PolarimetryA specific rotation value confirming the D-configuration.

Note: Specific NMR shifts and optical rotation values should be compared against literature data or a certified reference standard.

Conclusion

The synthesis and purification of this compound is a well-defined yet exacting process that demands careful attention to stereochemistry and the strategic use of protecting groups. By understanding the chemical principles behind sourcing the D-enantiomer, executing a selective O-benzylation, and applying robust purification techniques like pH-controlled precipitation, researchers can reliably produce this valuable chiral building block. The protocols and insights provided in this guide serve as a foundation for the successful laboratory-scale production of this compound, enabling its application in the advanced stages of drug discovery and development.

References

An In-depth Technical Guide to H-D-Thr(Bzl)-OH: A Strategic Building Block for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and pharmaceutical development, the strategic selection of amino acid building blocks is paramount to synthetic success. H-D-Thr(Bzl)-OH, also known as O-Benzyl-D-threonine, is a critical derivative of the non-natural D-threonine enantiomer. Its defining feature is the benzyl ether protecting group on the side-chain hydroxyl functionality, a modification that imparts unique chemical properties essential for the controlled, stepwise assembly of complex peptide chains. This guide offers a comprehensive overview of this compound, focusing on its physicochemical properties, strategic application in peptide synthesis, and the analytical methodologies required for its quality control.

The incorporation of D-amino acids like O-Benzyl-D-threonine is a well-established strategy in drug design to confer proteolytic resistance, enhance bioavailability, and modulate the conformational properties of peptide-based therapeutics. The benzyl group's stability and specific cleavage conditions make this compound a cornerstone of particular synthetic strategies, demanding a thorough understanding for its effective utilization.

Core Properties of this compound

A precise understanding of the fundamental properties of this compound is the foundation for its successful application. These parameters are critical for reaction stoichiometry calculations, analytical characterization, and ensuring the purity of the final peptide product.

PropertyValueSource(s)
CAS Number 86062-17-1[1][2][3]
Molecular Formula C₁₁H₁₅NO₃[1][2][3][]
Molecular Weight 209.24 g/mol [1][2][3][]
IUPAC Name (2R,3S)-2-amino-3-(benzyloxy)butanoic acid[]
Synonyms D-Thr(Bzl)-OH, O-Benzyl-D-threonine[1][2][]
Appearance White to off-white powder[5]
Storage Conditions 0–8 °C[2][3]

Strategic Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a protected amino acid in Solid-Phase Peptide Synthesis (SPPS). The choice of the benzyl (Bzl) ether for side-chain protection is not arbitrary; it is a strategic decision intimately linked to the overall synthetic methodology, most notably the Boc/Bzl strategy.[6][7]

The Boc/Bzl vs. Fmoc/tBu Dichotomy

SPPS relies on an orthogonal protection scheme, where the temporary Nα-protecting group can be removed without affecting the "permanent" side-chain protecting groups until the final cleavage step. The two dominant strategies are Fmoc/tBu and Boc/Bzl.[6][7]

  • Fmoc/tBu Strategy: This approach uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection.[6] This is a truly orthogonal system.

  • Boc/Bzl Strategy: This classic approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically benzyl-based groups for side-chain protection.[6][7] This is considered a "quasi-orthogonal" system, as both types of protecting groups are removed by acid, but their lability is differentiated by the strength of the acid used.[7] The Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid, TFA), while the Bzl side-chain group requires a very strong acid (e.g., anhydrous hydrogen fluoride, HF) for cleavage.[2][6]

This compound is a key component of the Boc/Bzl strategy . The benzyl ether is stable to the repeated TFA treatments required for Boc deprotection during peptide elongation but is efficiently cleaved during the final step with HF.[6]

Causality Behind Choosing the Benzyl Protecting Group

The selection of a benzyl ether for the threonine side chain offers distinct advantages and disadvantages that guide its application:

  • Key Advantage: Robustness. The Bzl group is highly stable to a wide range of reagents and conditions, including the repetitive basic conditions used in Fmoc chemistry (though it's more commonly used in Boc chemistry) and the moderate acidic conditions for Boc removal. This robustness ensures the integrity of the threonine side chain throughout the synthesis, preventing unwanted side reactions like O-acylation.[6]

  • Key Disadvantage: Harsh Cleavage. The primary drawback is the need for very strong, hazardous acids like anhydrous HF for its removal.[6] This requires specialized, HF-resistant equipment and stringent safety protocols. The harsh conditions can also promote side reactions if not carefully controlled with appropriate scavengers (e.g., anisole).[6]

The workflow below illustrates the decision-making process when selecting a threonine protecting group based on the overall SPPS strategy.

spss_strategy start Start: Select SPPS Strategy fmoc Fmoc/tBu Strategy (Mild, Orthogonal) start->fmoc  Requires mild conditions?  Sensitive sequence? boc Boc/Bzl Strategy (Classic, Robust) start->boc  Robust synthesis needed?  HF apparatus available? thr_tbu Use Fmoc-D-Thr(tBu)-OH fmoc->thr_tbu thr_bzl Use Boc-D-Thr(Bzl)-OH boc->thr_bzl deprotection_fmoc Nα-Deprotection: Piperidine (Base) thr_tbu->deprotection_fmoc During Synthesis Cycle deprotection_boc Nα-Deprotection: TFA (Moderate Acid) thr_bzl->deprotection_boc During Synthesis Cycle cleavage_fmoc Final Cleavage & tBu Removal: Strong Acid (TFA Cocktail) deprotection_fmoc->cleavage_fmoc After Final Cycle cleavage_boc Final Cleavage & Bzl Removal: Very Strong Acid (Anhydrous HF) deprotection_boc->cleavage_boc After Final Cycle outcome_fmoc Final Peptide cleavage_fmoc->outcome_fmoc outcome_boc Final Peptide cleavage_boc->outcome_boc

Caption: SPPS strategy selection workflow for threonine protection.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound before its use in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. While a publicly available, assigned spectrum for this compound is not readily found, the expected signals can be predicted based on its structure and data from similar compounds.

  • ¹H NMR:

    • Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.

    • Benzylic Protons (-O-CH₂-Ph): Two signals, likely appearing as doublets (due to diastereotopicity), around 4.5-4.7 ppm.

    • α-Proton (-CH(NH₂)-): A doublet around 3.3-3.5 ppm.

    • β-Proton (-CH(O-Bzl)-): A multiplet (doublet of quartets) around 4.0-4.2 ppm.

    • γ-Protons (-CH₃): A doublet around 1.2-1.3 ppm.

    • Amine and Carboxyl Protons: Broad signals that are solvent-dependent and may exchange with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Multiple signals between 127-138 ppm.

    • Benzylic Carbon (-O-CH₂-Ph): A signal around 70-72 ppm.

    • Carbonyl Carbon (-COOH): A signal in the range of 170-175 ppm.

    • α-Carbon (-CH(NH₂)-): A signal around 58-60 ppm.

    • β-Carbon (-CH(O-Bzl)-): A signal around 78-80 ppm.

    • γ-Carbon (-CH₃): A signal around 19-21 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (MW = 209.24), an electrospray ionization (ESI) mass spectrum would be expected to show a prominent ion at m/z 210.1 [M+H]⁺ in positive ion mode.

Tandem MS (MS/MS) can reveal structural information through fragmentation. Key expected fragmentation pathways for the [M+H]⁺ ion include:

  • Loss of the benzyl group: A neutral loss of 90 Da (C₇H₆) or the formation of a prominent fragment ion at m/z 91 (the tropylium cation, [C₇H₇]⁺). This is often a dominant fragmentation pathway for benzyl-protected compounds.[7]

  • Loss of water (H₂O): A neutral loss of 18 Da.

  • Loss of formic acid (HCOOH): A neutral loss of 46 Da from the C-terminus.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of amino acid derivatives. A typical method would involve a C18 column with a gradient elution using water and acetonitrile, both containing an ion-pairing agent like 0.1% TFA. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected at a specific wavelength (e.g., 214 nm). For use in SPPS, a purity of ≥98% is typically required.

Experimental Protocol: Incorporation of Boc-D-Thr(Bzl)-OH in SPPS

This protocol outlines a single coupling cycle for the incorporation of Boc-D-Thr(Bzl)-OH onto a growing peptide chain anchored to a Merrifield resin, following the Boc/Bzl strategy.

(Scale: 0.2 mmol, Manual Synthesis)

  • Resin Preparation (Pre-synthesis):

    • Place 0.2 mmol of the peptide-resin (with the N-terminal Boc group removed) in a reaction vessel.

    • Wash the resin with Dichloromethane (DCM) (3x) and N,N-Dimethylformamide (DMF) (3x).

  • Neutralization:

    • Add 5 mL of a 5% solution of N,N-Diisopropylethylamine (DIPEA) in DCM to the resin.

    • Agitate for 2 minutes, then drain. Repeat this step.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Boc-D-Thr(Bzl)-OH (0.8 mmol, 4 eq.) and 1-Hydroxybenzotriazole (HOBt) (0.8 mmol, 4 eq.) in 2 mL of DMF.

    • Cool the solution in an ice bath.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (0.8 mmol, 4 eq.) to the amino acid solution and let it pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

    • Dry the resin under vacuum.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Nα-Boc Deprotection:

    • Add 5 mL of a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, drain.

    • Add a fresh 5 mL of 50% TFA in DCM. Agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x) and DMF (3x). The resin is now ready for the next coupling cycle, starting again with the neutralization step.

spss_cycle start Start: Peptide-Resin (Free Amine) activation 1. Activate Boc-D-Thr(Bzl)-OH (DIC/HOBt in DMF) start->activation coupling 2. Coupling (Add activated AA to resin) activation->coupling wash1 3. Wash (DMF, DCM, MeOH) coupling->wash1 kaiser 4. Kaiser Test (Check for completion) wash1->kaiser kaiser->coupling Positive (Blue) -> Recouple deprotection 5. Boc Deprotection (50% TFA in DCM) kaiser->deprotection Negative (Yellow) wash2 6. Wash (DCM, DMF) deprotection->wash2 neutralization 7. Neutralization (DIPEA in DCM) wash2->neutralization end Ready for Next Cycle neutralization->end

Caption: A single coupling cycle in Boc/Bzl Solid-Phase Peptide Synthesis.

Conclusion

This compound is a specialized yet indispensable building block for peptide chemists, particularly for those employing the robust Boc/Bzl synthesis strategy. Its benzyl ether side-chain protection offers excellent stability during synthesis, effectively preventing unwanted O-acylation. This stability, however, comes at the cost of requiring harsh final cleavage conditions with anhydrous HF. The decision to use this compound over its tBu-protected counterpart is therefore a strategic one, dictated by the overall synthetic plan, the nature of the target peptide, and the available laboratory infrastructure. A thorough understanding of its properties, coupled with rigorous analytical control and optimized protocols, enables researchers and drug developers to harness the full potential of this valuable D-amino acid derivative in creating novel and more stable peptide-based therapeutics.

References

solubility of H-D-Thr(bzl)-OH in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of H-D-Thr(Bzl)-OH in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of O-Benzyl-D-threonine (this compound), a critical building block in synthetic organic chemistry and drug development, particularly in solid-phase peptide synthesis (SPPS). We delve into the physicochemical properties of this compound, explore the theoretical principles governing its dissolution in organic media, and present its known solubility profile in common laboratory solvents. A detailed, field-proven experimental protocol for determining solubility is provided, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, purification strategies, and formulation development involving this compound.

Introduction: The Significance of this compound Solubility

O-Benzyl-D-threonine, denoted as this compound, is a non-natural amino acid derivative widely employed in the synthesis of complex peptides and other pharmaceutical intermediates. The benzyl (Bzl) group serves as a robust protecting group for the side-chain hydroxyl functionality of threonine, preventing undesirable side reactions, such as O-acylation, during peptide coupling steps.[1] The use of D-amino acids like this one is a key strategy in drug design to enhance peptide stability against enzymatic degradation.

The solubility of this compound in various organic solvents is a critical parameter that dictates its utility and handling. In solid-phase peptide synthesis (SPPS), efficient dissolution in solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is essential for successful coupling reactions.[2] Poor solubility can lead to incomplete reactions, lower yields, and purification challenges. Therefore, a thorough understanding of its solubility profile is not merely academic but a practical necessity for process optimization and scalability.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Key Properties:

  • Molecular Formula: C₁₁H₁₅NO₃[3]

  • Molecular Weight: 209.24 g/mol [3]

  • Appearance: White to off-white solid/powder[3]

  • Key Functional Groups:

    • Free amine (-NH₂)

    • Carboxylic acid (-COOH)

    • Benzyl ether (-O-CH₂-Ph) on the side chain

    • Chiral centers conferring its D-threonine configuration

The zwitterionic potential of the free amine and carboxylic acid, combined with the large, nonpolar benzyl group, creates a molecule with a complex solubility profile. It possesses both polar, hydrogen-bonding moieties and a significant hydrophobic domain.

Theoretical Principles of Solubility in Organic Solvents

The dissolution of this compound is governed by the principle of "like dissolves like," where solubility is maximized in solvents with similar intermolecular force characteristics.

  • Polarity and Hydrogen Bonding: The amino and carboxyl groups can form strong hydrogen bonds. Polar protic solvents (e.g., methanol) can act as both H-bond donors and acceptors, while polar aprotic solvents (e.g., DMF, DMSO) are effective H-bond acceptors. These interactions are crucial for disrupting the crystal lattice of the solid solute.[4]

  • Influence of the Benzyl Protecting Group: The large, aromatic benzyl group significantly increases the hydrophobicity of the molecule compared to unprotected threonine.[5] This structural feature enhances solubility in less polar organic solvents, such as dichloromethane (DCM), and in polar aprotic solvents that can accommodate nonpolar moieties.

  • Solvent-Solute Interactions:

    • Polar Aprotic Solvents (DMF, NMP, DMSO): These are generally excellent solvents for protected amino acids.[2] Their high dielectric constants help to solvate the charged portions of the molecule, while their organic nature accommodates the benzyl group.

    • Chlorinated Solvents (DCM): DCM is a moderately polar solvent effective at dissolving compounds with large nonpolar groups. Its ability to solubilize protected amino acids is well-documented in peptide synthesis.[1][2]

    • Alcohols (Methanol, Ethanol): As polar protic solvents, they can interact favorably with the polar groups but may be less effective at solvating the bulky benzyl group compared to polar aprotic solvents.

    • Nonpolar Solvents (Hexane, Toluene): Solubility is expected to be very low in these solvents, as they cannot effectively solvate the polar amine and carboxyl groups.

Solubility Profile of this compound and Related Derivatives

Direct quantitative solubility data for this compound is not extensively published. However, by synthesizing information from technical data sheets of its N-protected analogues (Boc- and Fmoc-), a reliable qualitative profile can be established. These derivatives are structurally similar and their solubility behavior provides a strong indication for the parent compound.

SolventSolvent TypeExpected SolubilityRationale & References
N,N-Dimethylformamide (DMF) Polar AproticSoluble to Highly SolubleStandard solvent for peptide synthesis; known to dissolve Fmoc- and Boc-protected amino acids effectively.[1][2][5]
N-Methyl-2-pyrrolidone (NMP) Polar AproticSoluble to Highly SolubleSimilar to DMF, widely used in SPPS and known to solubilize protected amino acids.[1][2]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA strong polar aprotic solvent known to dissolve a wide range of organic molecules, including Boc-Thr(Bzl)-OH.[6][7]
Dichloromethane (DCM) ChlorinatedSolubleWidely used in organic synthesis and SPPS; technical data confirms solubility of Boc- and Fmoc-Thr(Bzl)-OH.[1]
Methanol (MeOH) Polar ProticModerately SolubleCan engage in H-bonding but may be less effective due to the nonpolar benzyl group. Boc-D-Thr(Bzl)-OH is used in a methanol solution for optical rotation measurements, implying solubility.
Ethanol (EtOH) Polar ProticSparingly to Moderately SolubleGenerally, amino acid solubility is lower in ethanol than in water. The benzyl group may slightly improve this.[8]
Acetonitrile (ACN) Polar AproticSparingly SolubleOften used to precipitate peptides; generally not a primary solvent for dissolving protected amino acids.[9]
Tetrahydrofuran (THF) EtherSparingly SolubleLower polarity and weaker H-bond accepting capability compared to DMF or DMSO.
Toluene Aromatic NonpolarInsoluble to Very Sparingly SolubleLacks the polarity to interact with the amine and acid groups.
Hexane Aliphatic NonpolarInsolubleIncompatible with the polar functional groups of the amino acid.

Note: This table is a qualitative guide based on available data for structurally related compounds. For precise quantitative applications, experimental determination is required.

Experimental Protocol: Quantitative Solubility Determination

This section provides a robust, step-by-step protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. The method is based on the principle of preparing a saturated solution and quantifying the dissolved solute concentration.

Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached. The key control point is the incubation time; taking measurements at successive time points (e.g., 24h and 48h) and confirming that the concentration does not change validates that the solution is saturated and the measurement is not time-dependent.[8] Using a precise analytical method like UPLC or HPLC for quantification ensures accuracy and reproducibility.

Materials and Equipment
  • This compound (high purity)

  • Test solvent (analytical grade)

  • Analytical balance (±0.01 mg)

  • Vials with Teflon-lined caps (e.g., 2 mL or 4 mL)

  • Thermostatic shaker or rotator

  • Sonicator bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a UV detector

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification A 1. Add excess This compound to vial B 2. Add precise volume of solvent A->B C 3. Vortex/Sonicate briefly to disperse solid B->C D 4. Equilibrate on shaker (e.g., 24-48h at 25°C) C->D E 5. Centrifuge to pellet excess solid D->E F 6. Filter supernatant (0.22 µm syringe filter) E->F G 7. Dilute aliquot for analysis F->G H 8. Analyze by HPLC/UPLC against a standard curve G->H I 9. Calculate Solubility (e.g., mg/mL) H->I

Figure 2: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Curve: a. Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or DMF) to create a concentrated stock solution. b. Perform serial dilutions to prepare a series of at least five calibration standards of known concentrations. c. Analyze these standards by HPLC/UPLC to generate a standard curve of peak area versus concentration.

  • Sample Preparation: a. To a series of vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium. b. Accurately pipette a precise volume of the test solvent into each vial (e.g., 1.00 mL).

  • Equilibration: a. Tightly cap the vials. Briefly vortex and sonicate (5-10 minutes) to break up any clumps and maximize the surface area of the solid. b. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). c. Agitate the slurries for a minimum of 24 hours. To confirm equilibrium, a parallel set of vials can be agitated for 48 hours.

  • Sampling and Analysis: a. After incubation, carefully remove the vials. Allow the excess solid to settle, or centrifuge the vials at low speed for 5-10 minutes. b. Withdraw an aliquot of the clear supernatant using a syringe. c. Immediately pass the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particulates. d. Accurately dilute the filtered sample with the mobile phase or a suitable solvent to bring its concentration within the range of the prepared standard curve. e. Inject the diluted sample into the HPLC/UPLC system and record the peak area.

  • Calculation: a. Using the standard curve, determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. c. The result is the equilibrium solubility of this compound in the test solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Conclusion

This compound is a molecule of moderate polarity with both hydrogen-bonding capabilities and a significant nonpolar domain. This duality leads to high solubility in polar aprotic solvents like DMF, NMP, and DMSO, and good solubility in chlorinated solvents like DCM, making it well-suited for applications in peptide synthesis. Its solubility is limited in alcohols and extremely poor in nonpolar media. For applications requiring precise concentration control or operating near saturation limits, the experimental protocol provided in this guide offers a reliable method for quantitative solubility determination, enabling evidence-based decisions in process development and chemical research.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of the stability and recommended storage conditions for H-D-Thr(Bzl)-OH (D-Threonine(O-benzyl)-OH), a critical building block in the synthesis of complex peptides and pharmaceutical compounds. By understanding the chemical vulnerabilities and optimal handling of this reagent, researchers can ensure the reproducibility of their syntheses and the purity of their final products.

Chemical Profile and Inherent Stability of this compound

This compound is a derivative of the amino acid D-threonine where the side-chain hydroxyl group is protected by a benzyl ether. This protecting group strategy is fundamental in preventing unwanted side reactions during peptide synthesis.[1] The stability of this compound is intrinsically linked to the chemical nature of the benzyl ether and the stereochemistry of the D-amino acid.

The benzyl ether linkage is generally stable under a wide range of conditions, particularly those encountered in standard peptide synthesis protocols.[2] It is resistant to both acidic and basic conditions used for the removal of other protecting groups like Boc and Fmoc, respectively.[3] However, the benzyl group can be cleaved under specific, more aggressive conditions such as strong acid treatment (e.g., HF) or catalytic hydrogenolysis.[4]

The D-configuration of the alpha-carbon can influence the stability of peptides by conferring resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[5][6] While this is a significant advantage in the biological stability of the final peptide, the inherent chemical stability of the monomer itself is not substantially altered by the stereochemistry.

Factors Influencing the Stability of this compound

Several environmental factors can compromise the integrity of this compound over time. Understanding and mitigating these factors is crucial for maintaining the quality of the reagent.

Temperature
Humidity (Hygroscopicity)

Protected amino acids, including this compound, can be hygroscopic, meaning they can absorb moisture from the atmosphere. The presence of water can initiate hydrolysis of the benzyl ether or other susceptible bonds, leading to the formation of impurities. Therefore, it is imperative to store the compound in a dry environment and to minimize its exposure to atmospheric moisture during handling.

Light (Photostability)

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical degradation. While the benzyl group itself is relatively stable, the overall molecule may be susceptible to long-term exposure.[8][9] Forced degradation studies on various pharmaceutical compounds often include photostability testing to identify potential light-induced degradation pathways.[10][11]

Recommended Storage Conditions

Based on the chemical properties and susceptibility to environmental factors, the following storage conditions are recommended for this compound to ensure its long-term stability.

ParameterRecommendationRationale
Temperature -20°C for long-term storage. [12] 2-8°C for short-term storage. Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). Prevents oxidation and minimizes exposure to moisture.
Container Tightly sealed, opaque container. Protects from light and moisture ingress.
Handling Allow the container to warm to room temperature before opening. Prevents condensation of atmospheric moisture onto the cold solid.

Potential Degradation Pathways

While this compound is a relatively stable compound under proper storage, it can undergo degradation through several chemical pathways if not handled correctly.

G HDThr This compound Hydrolysis Hydrolysis (Moisture) HDThr->Hydrolysis H₂O Oxidation Oxidation (Air) HDThr->Oxidation O₂ Photodegradation Photodegradation (Light) HDThr->Photodegradation Thermal Thermal Degradation (Heat) HDThr->Thermal Δ DThr D-Threonine Hydrolysis->DThr BenzylAlcohol Benzyl Alcohol Hydrolysis->BenzylAlcohol OxidizedProducts Oxidized Impurities Oxidation->OxidizedProducts Photoproducts Photolytic Byproducts Photodegradation->Photoproducts ThermalProducts Thermal Degradants Thermal->ThermalProducts

Potential Degradation Pathways for this compound.
  • Hydrolysis: The benzyl ether bond can be susceptible to hydrolysis, especially in the presence of acidic or basic catalysts and water, leading to the formation of D-threonine and benzyl alcohol.

  • Oxidation: The molecule may be susceptible to oxidation over long-term exposure to air, potentially forming various oxidized impurities.

  • Photodegradation: UV light can induce cleavage of the benzyl group or other photochemical reactions.

  • Thermal Degradation: High temperatures can lead to decarboxylation or other complex degradation pathways.[13][14]

Experimental Protocols for Stability Assessment

For critical applications in drug development, it is often necessary to perform stability studies to determine the shelf-life and identify potential degradants.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify its likely degradation products and pathways.[10][15]

Protocol for Forced Degradation of this compound:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.[16][17][18]

Workflow for HPLC Method Development:

G cluster_0 Method Development Workflow A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Inject Stressed Samples B->C D Assess Peak Purity & Resolution C->D E Validate Method (ICH Guidelines) D->E

Workflow for Developing a Stability-Indicating HPLC Method.

Key Method Parameters:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically effective.

  • Detection: UV detection at a wavelength where this compound and its potential degradants absorb (e.g., around 210-220 nm and 254 nm for the benzyl group).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the main peak in the presence of degradation products.

Conclusion and Best Practices

The stability of this compound is crucial for the successful synthesis of peptides and pharmaceutical ingredients. By adhering to strict storage and handling protocols, researchers can minimize the risk of degradation and ensure the quality of their starting materials. For GMP applications, it is highly recommended to perform in-house stability studies to establish a re-test date for the material under specific storage conditions. This proactive approach to quality control will ultimately lead to more reliable and reproducible scientific outcomes.

References

A Technical Guide to the Strategic Application of the Benzyl Protecting Group for Threonine's Side Chain

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the complex architectural pursuit of peptide synthesis and the broader field of organic chemistry, the selective masking and unmasking of reactive functional groups is a foundational principle. Threonine, with its secondary hydroxyl group on the side chain, presents a distinct challenge: preventing unwanted O-acylation during peptide coupling or other transformations.[1][2] This guide provides an in-depth analysis of the benzyl (Bn) group as a robust solution for protecting this hydroxyl moiety, exploring the causality behind its selection, its strategic role in orthogonal synthesis, and detailed, field-proven protocols for its application and removal.

The Benzyl Group: A Strategic Choice for Hydroxyl Protection

The selection of a protecting group is governed by its ease of introduction, stability across a range of reaction conditions, and facile, selective removal.[3] The benzyl group, introduced as a benzyl ether (O-Bn) on the threonine side chain, excels in these areas, making it a cornerstone of many synthetic strategies, particularly the classic Boc/Bzl approach to solid-phase peptide synthesis (SPPS).[1][4]

Causality of Selection: The benzyl group's utility stems from its unique stability profile. As an ether, it is exceptionally stable to the basic and nucleophilic conditions common in peptide synthesis, such as piperidine treatment for Fmoc group removal.[5][6] Furthermore, it is stable to the moderately acidic conditions, like trifluoroacetic acid (TFA), used to deprotect N-terminal Boc groups.[6] This dual stability is the lynchpin of its strategic value, allowing chemists to deprotect the N-terminus for chain elongation while the side chain remains securely masked.[3]

The primary mechanism for its removal is catalytic hydrogenolysis, a mild and highly selective method that uses hydrogen gas and a palladium catalyst.[3][7] This process is orthogonal to most other protecting groups used in peptide synthesis, which are typically acid or base-labile.[8]

Orthogonal Synthesis: The Benzyl Group in a Multi-Protecting Group Strategy

Modern synthesis of complex molecules relies on orthogonality, where different protecting groups can be removed under specific, non-interfering conditions.[1] The benzyl group is a key player in this scheme. In the Boc/Bzl strategy, the N-α-Boc group is removed with TFA, while the C-terminal ester and side-chain protecting groups (often benzyl-based) remain intact.[6][9] The final step involves treatment with a very strong acid, like liquid hydrogen fluoride (HF), which cleaves the peptide from the resin and removes the benzyl side-chain protection simultaneously.[6][10]

While effective, the Boc/Bzl strategy is often termed "quasi-orthogonal" because both Boc and Benzyl groups are acid-labile, relying on differential sensitivity to acid strength for selective removal.[8][9] A truly orthogonal approach is seen in Fmoc-based strategies where the benzyl group can also be employed. In this context, the base-labile Fmoc group is removed with piperidine, acid-labile groups like tert-butyl (tBu) are removed with TFA, and the benzyl group can be selectively cleaved by hydrogenolysis, offering a third axis of selective deprotection.[2]

The following diagram illustrates the concept of orthogonality, showcasing how different protecting groups are cleaved by distinct chemical reagents, allowing for precise, stepwise synthesis.

Orthogonal_Strategy cluster_PGs Protecting Groups cluster_Reagents Deprotection Reagents Fmoc Fmoc (Amine) Piperidine Piperidine (Base) Fmoc->Piperidine Cleaved by Boc Boc (Amine) TFA TFA (Acid) Boc->TFA Cleaved by Bn Benzyl (Thr OH) Hydrogenolysis H₂/Pd (Reduction) Bn->Hydrogenolysis Cleaved by HF HF (Strong Acid) Bn->HF Cleaved by tBu t-Butyl (Thr OH) tBu->TFA

Caption: Orthogonal deprotection pathways for common protecting groups.

Quantitative Comparison of Hydroxyl Protecting Groups

The choice of protecting group has significant practical implications. The following table provides a comparative summary of the benzyl group versus the commonly used tert-butyl (tBu) group for threonine side-chain protection.

ParameterBenzyl (Bn) Ethertert-Butyl (tBu) Ether
Primary Strategy Boc/Bzl SPPS[11]Fmoc/tBu SPPS[5]
Stability Stable to moderate acid (TFA) and base (piperidine).[6]Stable to base (piperidine) and hydrogenolysis.[12]
Deprotection Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HF).[5][7]Moderate to strong acid (TFA).[5]
Key Advantage High stability; orthogonal to base- and moderately acid-labile groups.[5]Cleavage occurs concurrently with resin cleavage in standard Fmoc protocols.
Key Disadvantage Requires a separate catalytic step for removal; catalyst can be poisoned by sulfur-containing residues.[5]Not stable to the repeated acid treatments used for Boc removal.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the protection and deprotection of the threonine hydroxyl group using a benzyl ether.

Protocol 1: Benzylation of N-α-Protected Threonine

This procedure describes the formation of the benzyl ether via a Williamson ether synthesis.[13] The threonine must have its amine and carboxyl groups protected beforehand (e.g., as Boc-Thr-OMe).

Objective: To protect the side-chain hydroxyl group of a threonine derivative as a benzyl ether.

Materials:

  • N-α-Protected Threonine Derivative (e.g., Boc-Thr-OMe)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-α-protected threonine derivative (1.0 eq). Dissolve in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the O-benzyl protected threonine derivative.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for cleaving the benzyl ether.[3][14]

Objective: To cleave the O-benzyl ether from a protected threonine residue.

Materials:

  • O-Benzyl Protected Threonine Derivative

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or hydrogenator)

  • Celite® pad for filtration

Step-by-Step Methodology:

  • Dissolution: Dissolve the O-benzyl protected threonine derivative in methanol or ethanol in a suitable reaction flask.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) to the solution.[3]

  • Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a hydrogen balloon is often sufficient for lab scale) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.[3]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.[3]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the deprotected product.

Benzyl_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Thr_OH Threonine Derivative (Free -OH) NaH 1. NaH, THF, 0°C Thr_OH->NaH BnBr 2. BnBr, rt, 12h NaH->BnBr Thr_OBn Thr(Bn) Derivative (Protected -OH) BnBr->Thr_OBn Thr_OBn_dep Thr(Bn) Derivative (Protected -OH) H2_PdC H₂, 10% Pd/C Methanol, rt Thr_OBn_dep->H2_PdC Thr_OH_final Threonine Derivative (Free -OH) H2_PdC->Thr_OH_final

Caption: General workflow for benzyl protection and deprotection of threonine.

Conclusion

The benzyl group serves as a highly reliable and strategically versatile protecting group for the threonine side-chain hydroxyl. Its robust stability to a wide range of synthetic conditions, combined with its selective removal via mild catalytic hydrogenolysis, makes it an indispensable tool.[3][13] While newer protecting groups have been developed, the benzyl group's proven efficacy, particularly within the foundational Boc/Bzl peptide synthesis strategy, ensures its continued relevance and application in the synthesis of complex peptides and organic molecules. Understanding the chemical principles and practical protocols associated with its use is essential for any researcher in the field of synthetic chemistry.

References

A Senior Application Scientist's Guide to Boc/Bzl Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase peptide synthesis (SPPS) has revolutionized the creation of peptides, enabling the routine and automated production of these vital biomolecules for research, diagnostics, and therapeutics. While the Fmoc/tBu strategy is now more prevalent, the original Boc/Bzl methodology, pioneered by R. Bruce Merrifield, remains a powerful and relevant technique, particularly for specific applications and complex syntheses. This in-depth guide provides a comprehensive overview of the Boc/Bzl SPPS strategy, grounded in its core chemical principles and supported by field-proven protocols. We will delve into the mechanistic underpinnings of the chemistry, offer detailed step-by-step workflows, and provide expert insights into the critical choices a researcher must make to ensure a successful synthesis.

Introduction: The Genesis of a Revolution

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s was a paradigm shift in synthetic chemistry, earning him the Nobel Prize in Chemistry in 1984.[1][2] Prior to this innovation, peptides were synthesized in solution, a laborious and inefficient process characterized by difficult purifications after each amino acid addition.[1][2] SPPS overcame this by anchoring the C-terminal amino acid to an insoluble polymer support (the "solid phase"), allowing for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing step.[1][3][]

The original and classic approach is the Boc/Bzl strategy.[5] This methodology is defined by the use of the tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and benzyl-based (Bzl) protecting groups for the amino acid side chains.[5][6] The core principle relies on a graded lability approach, often termed "quasi-orthogonal": the Boc group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while the more robust side-chain protecting groups and the peptide-resin linkage are cleaved simultaneously in the final step by a very strong acid, such as anhydrous hydrogen fluoride (HF).[6][7][8][9]

While the alternative Fmoc/tBu strategy, which uses a base for deprotection, has gained widespread popularity for its milder conditions, Boc/Bzl chemistry offers distinct advantages.[10][11][12] It is often lauded for its ability to minimize aggregation during the synthesis of long or difficult hydrophobic sequences, as the strongly acidic deprotection step can disrupt interchain hydrogen bonding.[10][13]

The Chemistry of Boc/Bzl SPPS: A Tale of Two Acidities

The success of the Boc/Bzl strategy hinges on the principle of differential acid lability. The temporary Nα-protecting group must be removed cleanly at every cycle without affecting the permanent side-chain protecting groups or the linker to the solid support.

The Temporary Nα-Boc Protecting Group

The Nα-tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, stable to a variety of other reaction conditions but easily removed by moderately strong acids.[14] Its removal (deprotection) is typically achieved by treatment with 25-55% trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM).[7][14][15]

Mechanism of Boc Deprotection: The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the collapse of the resulting intermediate to form a highly stable tert-butyl cation, carbon dioxide, and the free amine of the peptide, which is protonated by the excess acid to form a TFA salt.[14][16][17][18]

  • Step 1: Protonation of the Boc group's carbonyl oxygen by TFA.[14][16]

  • Step 2: Cleavage of the C-O bond, releasing the stable tert-butyl carbocation and a carbamic acid intermediate.[14][16]

  • Step 3: The carbamic acid spontaneously decarboxylates to yield the deprotected α-amino group.[14][16]

  • Step 4: The free amine is protonated by excess TFA to form an ammonium salt.[16]

The "Permanent" Side-Chain and Linker Protection

The side-chain protecting groups and the bond linking the peptide to the resin are designed to be stable to the repetitive TFA treatments used for Boc removal. These are typically benzyl (Bzl) or benzyl-derived ethers, esters, and carbamates.[6][19] Their removal, along with the cleavage of the peptide from the resin, requires a much stronger acid. The classic reagent for this final cleavage step is anhydrous hydrogen fluoride (HF).[15][20][21]

The extreme corrosiveness and toxicity of HF have led to the development of alternative, "HF-free" cleavage methods using reagents like trifluoromethanesulfonic acid (TFMSA).[22][23][24][25]

The Boc/Bzl SPPS Workflow: A Step-by-Step Guide

The entire synthesis can be visualized as a cycle of deprotection, neutralization, and coupling steps, culminating in a final cleavage and purification.[7][11]

Diagram: The Boc/Bzl SPPS Cycle

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle Start Start: C-terminal Boc-AA-Resin Deprotection Step 1: Nα-Deprotection (50% TFA/DCM) Start->Deprotection Wash Wash (DCM, IPA) Deprotection->Wash Wash Neutralization Step 2: Neutralization (10% DIEA/DCM) Coupling Step 3: Amino Acid Coupling (Boc-AA, DCC/HOBt) Neutralization->Coupling Coupling->Wash Wash Wash->Neutralization CycleEnd Repeat for next amino acid Wash->CycleEnd CycleEnd->Deprotection Next residue FinalCleavage Final Step: Cleavage & Side-Chain Deprotection (Anhydrous HF) CycleEnd->FinalCleavage After final residue Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: The iterative cycle of Boc/Bzl Solid-Phase Peptide Synthesis.

Experimental Protocols: A Practical Benchtop Guide

The following protocols are standardized procedures. Researchers must always consult safety data sheets (SDS) for all chemicals and perform thorough risk assessments. Work with HF requires specialized equipment and training.

Materials and Reagents
Reagent/MaterialTypical Grade/ConcentrationPurpose
Merrifield Resin1% DVB, 100-200 meshSolid support for peptide acids.[15]
MBHA/BHA ResinPolystyrene-basedSolid support for peptide amides.[7][15]
Boc-Amino AcidsSynthesis GradeBuilding blocks with side-chain protection.[26]
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradePrimary solvent.[17]
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Boc deprotection agent.[14][17]
Diisopropylethylamine (DIEA)Reagent GradeNeutralization base.[8][27]
Dicyclohexylcarbodiimide (DCC)Reagent GradeActivating agent for coupling.[28]
1-Hydroxybenzotriazole (HOBt)Reagent GradeRacemization suppressant and co-activator.[28][29]
Anhydrous Hydrogen Fluoride (HF)99.9%Final cleavage and deprotection.[15][20]
Anisole / p-cresolReagent GradeScavengers for trapping carbocations.[30][31]
Protocol: A Single Coupling Cycle

This protocol details the addition of one amino acid to the growing peptide chain. (Scale: 0.1-0.5 mmol)

1. Resin Swelling:

  • Place the Boc-AA-resin in a reaction vessel.

  • Add DCM to completely cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[7][27]

  • Drain the solvent by filtration.

2. Nα-Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the resin.[7][15]

  • Agitate for 1-2 minutes for a pre-wash, then drain.

  • Add a fresh solution of 50% TFA in DCM.

  • Agitate for 20-30 minutes to ensure complete deprotection.[15]

  • Drain the solution.

3. Washing:

  • Wash the resin thoroughly to remove residual TFA and the cleaved Boc group.

    • 3x with DCM

    • 2x with Isopropanol (IPA)

    • 3x with DCM[7][27]

4. Neutralization:

  • Add a solution of 5-10% DIEA in DCM to the resin to deprotonate the N-terminal ammonium salt.[8][27]

  • Agitate for 2 minutes.

  • Drain and repeat the neutralization step.

  • Wash the resin 5x with DCM to remove excess base.[27]

5. Amino Acid Coupling (DCC/HOBt Method):

  • In a separate vessel, dissolve the next Boc-amino acid (2-4 equivalents) and HOBt (2-4 equivalents) in DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (2-4 equivalents) and stir for 10-15 minutes at 0°C to pre-activate.[32]

  • Filter the pre-activated amino acid solution to remove the insoluble dicyclohexylurea (DCU) byproduct.

  • Add the filtered solution to the neutralized resin.

  • Agitate at room temperature for 1-2 hours. Monitor reaction completion with a qualitative method like the Kaiser (ninhydrin) test.[7][33][34] A negative test (colorless to yellow resin beads) indicates a complete reaction.[33][35]

6. Final Washing:

  • Drain the coupling solution.

  • Wash the resin:

    • 3x with DCM

    • 2x with IPA

    • 3x with DCM

  • The resin is now ready for the next deprotection/coupling cycle.

Protocol: Final Cleavage with Anhydrous HF

!!! WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe, penetrating burns that may not be immediately painful. This procedure must only be performed by highly trained personnel in a dedicated, specialized all-fluorocarbon HF cleavage apparatus with appropriate safety precautions (HF-resistant gloves, face shield, lab coat) and immediate access to calcium gluconate gel as an antidote. !!! [15][20][21]

1. Preparation:

  • Dry the final peptide-resin thoroughly under high vacuum for several hours.

  • Weigh the dried resin and place it in the reaction vessel of the HF apparatus.

  • Add a scavenger cocktail. A common choice is anisole or a mixture of p-cresol and p-thiocresol (e.g., 1 mL per gram of resin) to trap the reactive carbocations generated during cleavage.[15][30][31]

2. HF Cleavage:

  • Cool the reaction vessel to -5°C to 0°C using an ice/salt bath.[20]

  • Condense the required amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.[15][21]

  • Stir the mixture at 0°C for 1-2 hours. The exact time depends on the specific amino acids in the peptide (e.g., peptides containing Arg(Tos) may require longer cleavage times).

3. HF Removal and Peptide Precipitation:

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum, into a neutralization trap containing CaO or another suitable base.[20]

  • The crude peptide will remain in the reaction vessel with the resin beads.

  • Add cold diethyl ether to the vessel to precipitate the peptide and wash away the organic scavengers.[8][20]

  • Triturate the solid to break up any clumps.

  • Filter the peptide/resin mixture to collect the solid.

  • Repeat the ether wash several times.[20]

4. Extraction and Lyophilization:

  • Extract the cleaved peptide from the resin using a suitable aqueous solvent, such as 10% aqueous acetic acid.

  • Filter to remove the resin beads.

  • Lyophilize (freeze-dry) the aqueous extract to obtain the crude peptide as a fluffy white powder.

5. Purification:

  • The crude peptide is then typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8]

Key Considerations and Troubleshooting

  • Racemization: During the activation step, the chiral center of the amino acid is susceptible to racemization, primarily through the formation of a 5(4H)-oxazolone intermediate.[32] The addition of 1-hydroxybenzotriazole (HOBt) is critical as it reacts with the activated amino acid to form an HOBt-active ester, which is less prone to racemization and couples efficiently.[28][29][32][36]

  • Aggregation: During the synthesis of long or hydrophobic peptides, inter-chain hydrogen bonding can cause the peptide-resin to aggregate, hindering reagent access. This is a primary cause of failed syntheses. The Boc/Bzl strategy, with its strongly acidic deprotection conditions, can help disrupt these aggregates more effectively than the milder basic conditions of Fmoc chemistry.[10]

  • Scavengers: The choice of scavengers during final HF cleavage is crucial. These molecules "scavenge" or trap the highly reactive carbocations (e.g., tert-butyl, benzyl) that are liberated from the protecting groups. Without effective scavengers, these cations can re-attach to sensitive residues like Trp, Met, or Tyr, causing unwanted and often irreversible side products.[6][30][31] Anisole is a common scavenger used for this purpose.[30]

Conclusion: An Enduring Legacy

The Boc/Bzl solid-phase peptide synthesis strategy is the foundation upon which modern peptide chemistry was built. While Fmoc/tBu chemistry is often the first choice for routine synthesis due to its milder conditions and avoidance of HF, the Boc/Bzl method remains an indispensable tool.[10][13][37] Its robustness, effectiveness in mitigating aggregation for complex sequences, and long history of success ensure its continued relevance in both academic research and the industrial production of therapeutic peptides. A thorough understanding of its principles and protocols is not just a lesson in chemical history, but a practical asset for any scientist in the field of drug development and peptide science.

References

role of H-D-Thr(bzl)-OH in non-natural peptide design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Role of H-D-Thr(Bzl)-OH in Non-Natural Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of peptide-based therapeutics with enhanced pharmacological properties has led to the widespread adoption of non-natural amino acids. This guide focuses on O-benzyl-D-threonine (this compound), a strategically modified amino acid that addresses two primary liabilities of natural peptides: proteolytic instability and conformational flexibility. We will explore the dual-functionality of this building block, stemming from its D-chiral center and the O-benzyl protecting group. This document serves as a technical resource, elucidating the scientific rationale behind its use, its impact on peptide structure and function, and detailed protocols for its incorporation into synthetic peptides.

Introduction: Overcoming the Limitations of Natural Peptides

Peptides offer a compelling therapeutic modality due to their high specificity and potency, representing a middle ground between small molecules and large protein biologics[1]. However, their clinical translation is often hampered by rapid degradation by endogenous proteases and a lack of defined structure in solution, which can lead to poor receptor affinity. The introduction of non-natural amino acids is a cornerstone of modern peptide drug design, aimed at mitigating these issues[2][3].

This guide focuses on a single, powerful building block: this compound. We will dissect its molecular attributes to understand how it confers significant advantages in peptide design.

The Molecular Architecture of this compound: A Dual-Purpose Design

This compound is a derivative of L-threonine featuring two critical modifications:

  • Inversion of Stereochemistry: The alpha-carbon is in the D-configuration.

  • Side-Chain Protection: The side-chain hydroxyl group is protected as a benzyl (Bzl) ether.

These modifications are not arbitrary; they are deliberate chemical choices that provide distinct advantages in both the final peptide and during its synthesis.

The D-Amino Acid Advantage: A Shield Against Proteolysis

The primary benefit of incorporating a D-amino acid is the dramatic enhancement of the peptide's stability against enzymatic degradation[4]. Natural proteases are chiral enzymes evolved to recognize and cleave peptide bonds between L-amino acids[5][6][7]. The presence of a D-amino acid at or near a cleavage site disrupts this recognition, effectively acting as a "proteolytic shield" and significantly extending the peptide's in vivo half-life[5][8].

The Benzyl Group: More Than Just a Protecting Group

The benzyl group serves two essential functions:

  • Synthetic Requirement: In solid-phase peptide synthesis (SPPS), the reactive side-chain hydroxyl of threonine must be protected to prevent unwanted side reactions, such as O-acylation, during the coupling of subsequent amino acids[9][10]. The benzyl ether is a robust protecting group, stable to the mildly basic conditions of Fmoc deprotection and the moderately acidic conditions of Boc deprotection, but readily removable during the final, strong-acid cleavage step[9][11][12].

  • Conformational Constraint: The bulky, aromatic benzyl group imposes significant steric hindrance on the local peptide backbone. This is not a liability but a design feature. This steric influence can restrict the available conformational space, guiding the peptide to adopt a more defined secondary structure, such as a β-turn[13][14]. Pre-organizing a peptide into its bioactive conformation can significantly enhance its binding affinity for its biological target by reducing the entropic penalty upon binding.

Strategic Applications in Peptide Design

The decision to incorporate this compound is driven by the specific goals of the peptide design project.

Maximizing In Vivo Half-Life

For systemic therapeutics, extending plasma half-life is critical. Placing this compound at or adjacent to known proteolytic cleavage sites is a rational strategy to achieve this.

Table 1: Representative Stability of L-Peptides vs. D-Amino Acid Containing Peptides

Peptide TypeTypical Half-Life in SerumRationale for Stability
All L-amino acid peptideMinutes to a few hoursSusceptible to cleavage by natural proteases.
Peptide with D-amino acid substitutionsSeveral hours to daysD-amino acids are not recognized by most endogenous proteases, preventing degradation[5][6][7].
Engineering High-Affinity Binders through Conformational Control

β-turns are secondary structures that redirect the peptide backbone, often forming loops on protein surfaces that are critical for molecular recognition[14]. The incorporation of specific amino acids can induce the formation of these turns[15][16]. A D-amino acid, particularly when combined with a bulky side chain like the O-benzyl group of D-Thr, is highly effective at promoting the necessary backbone dihedral angles for a stable β-turn[13].

Workflow for Structural and Functional Validation

The following workflow outlines the process of verifying the structural and functional consequences of incorporating this compound.

G cluster_design Design & Synthesis cluster_analysis Analysis cluster_outcome Outcome Design Rational Design: Incorporate D-Thr(Bzl) at putative turn/cleavage site SPPS Fmoc-SPPS Synthesis & Purification Design->SPPS CD_NMR Structural Analysis: Circular Dichroism (CD) & NMR Spectroscopy SPPS->CD_NMR Stability Functional Analysis: Proteolytic Stability Assay (incubation in serum/protease) SPPS->Stability Binding Functional Analysis: Binding Assay (e.g., SPR) to determine affinity (KD) SPPS->Binding Outcome Correlate enhanced structure, stability, and affinity to the D-Thr(Bzl) modification CD_NMR->Outcome Stability->Outcome Binding->Outcome

Caption : Experimental workflow from peptide design to functional validation.

Experimental Protocol: Incorporation via Fmoc-SPPS

The following is a detailed, self-validating protocol for the manual incorporation of Fmoc-D-Thr(Bzl)-OH into a peptide sequence using the most common solid-phase peptide synthesis (SPPS) chemistry.

Materials
  • Resin: Rink Amide MBHA resin (for C-terminal amides)

  • Solvents: Anhydrous, peptide-synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-D-Thr(Bzl)-OH.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Methodology

This protocol describes a single coupling cycle for Fmoc-D-Thr(Bzl)-OH.

  • Resin Preparation:

    • Start with the peptide-resin which has a free N-terminal amine from the previous deprotection step.

    • Ensure the resin is well-swollen in DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-D-Thr(Bzl)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), in DMF.

    • Add DIPEA (8 equivalents) to the solution. The solution will typically change color (e.g., to yellow).

    • Allow pre-activation to proceed for 1-2 minutes. Do not wait too long, as the activated species can degrade.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours. Due to the steric bulk of the O-benzyl group, a longer coupling time compared to less hindered amino acids is advisable.

  • Post-Coupling Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

  • Monitoring and Capping (Self-Validation Step):

    • Optional but recommended: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless/yellow) indicates complete coupling.

    • If the Kaiser test is positive (beads turn blue/purple), indicating incomplete coupling, a second coupling (recoupling) should be performed. Alternatively, to prevent the formation of deletion sequences, any unreacted amines can be "capped" by acetylation using acetic anhydride and DIPEA in DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

    • Drain the deprotection solution.

  • Post-Deprotection Wash:

    • Wash the resin thoroughly with DMF (e.g., 5x) to remove all traces of piperidine. The resin is now ready for the next coupling cycle.

  • Final Cleavage and Benzyl Group Removal:

    • Once the synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the O-benzyl group from threonine[11][17].

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and lyophilize.

    • Purify by reverse-phase HPLC and confirm identity by mass spectrometry[1][18].

G node1 Start: Resin-Peptide Fmoc Protected node2 Deprotection 20% Piperidine/DMF node1:f1->node2:f0 node3 Free N-terminus Resin-Peptide-NH2 node2:f1->node3:f0 node4 Coupling Activated Fmoc-D-Thr(Bzl)-OH node3:f1->node4:f0 node5 Elongation Resin-Peptide-D-Thr(Bzl)-Fmoc node4:f1->node5:f0 node5:f1->node2:f0 Repeat Cycle

Caption : The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a quintessential example of rational design in modern peptide chemistry. It is not merely a protected amino acid but a strategic tool that simultaneously confers proteolytic resistance and introduces valuable conformational constraints. By understanding the fundamental principles behind its design and mastering the protocols for its incorporation, researchers can unlock new possibilities in the development of potent, stable, and highly specific peptide therapeutics.

References

An In-depth Technical Guide to the Chirality and Stereochemistry of H-D-Thr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Stereochemical Landscape of Threonine Derivatives

In the intricate world of peptide synthesis and drug design, the precise control of stereochemistry is not merely a matter of academic interest; it is a fundamental prerequisite for achieving desired biological activity and therapeutic efficacy. Among the vast arsenal of chiral building blocks, protected amino acids stand as the cornerstones of peptide chemistry. This guide delves into the specific stereochemical nuances of O-benzyl-D-threonine (H-D-Thr(Bzl)-OH), a derivative of the non-natural D-amino acid.

While the query specifies this compound, it is crucial to clarify that in the context of stepwise peptide synthesis, the N-terminus is typically protected to control peptide bond formation.[1] Therefore, this guide will focus on the stereochemical properties of D-Thr(Bzl)-OH and its practical application through its commonly used N-protected forms, namely N-α-Fmoc-O-benzyl-D-threonine (Fmoc-D-Thr(Bzl)-OH) and N-α-Boc-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH). We will explore the foundational principles of its chirality, methods for its stereocontrolled synthesis, rigorous analytical techniques for stereochemical validation, and its strategic incorporation into peptide chains.

PART 1: The Core Stereochemistry of Threonine

Threonine is unique among the proteinogenic amino acids in that it possesses two stereogenic centers: the α-carbon (Cα) and the β-carbon (Cβ). This results in four possible stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine.

The "threo" designation refers to the syn relative stereochemistry between the amino group and the hydroxyl group when the carbon backbone is drawn in a Fischer projection with the carboxyl group at the top. Conversely, "erythro" describes the anti relationship. This compound, as its name implies, belongs to the D-series, defined by the configuration at the α-carbon, and possesses the syn (threo) relative stereochemistry.

Visualizing the Stereoisomers of Threonine

The following diagram illustrates the relationship between the four stereoisomers of threonine, highlighting the Cahn-Ingold-Prelog (CIP) assignments for each stereocenter.

G cluster_L L-Amino Acids cluster_D D-Amino Acids L-Thr L-Threonine (2S, 3R) L-alloThr L-allothreonine (2S, 3S) L-Thr->L-alloThr Diastereomers (Epimers at Cβ) D-Thr D-Threonine (2R, 3S) L-Thr->D-Thr Enantiomers D-alloThr D-allothreonine (2R, 3R) L-Thr->D-alloThr Diastereomers L-alloThr->D-Thr Diastereomers L-alloThr->D-alloThr Enantiomers D-Thr->D-alloThr Diastereomers (Epimers at Cβ)

Caption: Stereochemical relationships of threonine isomers.

PART 2: Stereoselective Synthesis of β-Hydroxy-α-Amino Acids

The synthesis of enantiomerically pure β-hydroxy-α-amino acids like D-threonine is a significant challenge in organic chemistry.[2] A variety of methods have been developed, broadly categorized as constructive and non-constructive syntheses.[3] One powerful constructive approach is the asymmetric aldol reaction of glycine equivalents, which allows for the simultaneous formation of the C-C bond and the creation of the two adjacent stereocenters.[4][5]

Field-Proven Synthetic Protocol: Asymmetric Aldol Addition

A robust method for preparing derivatives stereochemically homologous with D-threonine involves the aldolization of a chiral glycine enolate equivalent.[6] The use of a pseudoephenamine-based chiral auxiliary provides excellent stereocontrol.

Workflow for Stereoselective Synthesis:

G start Start: (S,S)-Pseudoephenamine Glycinamide enolization Enolization with LiHMDS/LiCl Forms (Z)-enolate start->enolization aldol Aldol Addition with Acetaldehyde Sets (2R, 3S) stereochemistry enolization->aldol hydrolysis Mild Acidic Hydrolysis Cleaves auxiliary aldol->hydrolysis protection O-Benzylation Protects hydroxyl group hydrolysis->protection end Product: this compound protection->end

Caption: Synthetic workflow for this compound.

Detailed Experimental Steps:

  • Enolate Formation: (S,S)-pseudoephenamine glycinamide is treated with lithium hexamethyldisilazide (LiHMDS) in the presence of lithium chloride (LiCl) in THF at low temperature (-78 °C). The LiCl is crucial for breaking up LiHMDS aggregates and promoting the formation of a well-defined (Z)-enolate. This specific enolate geometry is key to the high diastereoselectivity of the subsequent aldol reaction.

  • Aldol Reaction: Acetaldehyde is added to the enolate solution. The reaction proceeds through a closed, chair-like transition state, where the aldehyde approaches the enolate from the less sterically hindered face, directed by the pseudoephenamine auxiliary. This step establishes the desired (2R, 3S) stereochemistry of the D-threonine backbone.[6]

  • Hydrolysis: The resulting aldol adduct is subjected to mild acidic hydrolysis. This step cleaves the chiral auxiliary, which can often be recovered and recycled, yielding the free amino acid.[3]

  • Side-Chain Protection: The hydroxyl group of the D-threonine is then protected as a benzyl ether. This is typically achieved by reaction with benzyl bromide in the presence of a base, such as sodium hydride.

This synthetic strategy is highly effective, often providing the desired product in high yield and excellent stereoisomeric purity.[6]

PART 3: Stereochemical Analysis and Validation

Confirming the absolute and relative stereochemistry, as well as the enantiomeric purity, of this compound and its N-protected derivatives is of paramount importance, especially in drug development where even small amounts of an unwanted stereoisomer can have significant pharmacological consequences.[7] A multi-pronged analytical approach is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers, allowing for the quantification of stereochemical purity.[8]

Expertise in Method Development:

The choice of chiral stationary phase (CSP) is critical. For protected amino acids, protein-based columns (e.g., ovomucoid) and macrocyclic antibiotic-based columns (e.g., teicoplanin) have proven to be extremely versatile.[7][9] These CSPs often allow for the direct separation of enantiomers without the need for derivatization.[8]

Protocol for Chiral HPLC Analysis of Fmoc-D-Thr(Bzl)-OH:

  • Column: Chirobiotic T (Teicoplanin-based CSP)[9]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate). The pH and organic content of the mobile phase are key parameters to optimize for achieving baseline resolution.[7]

  • Detection: UV detection, typically at the wavelength corresponding to the absorbance maximum of the protecting group (e.g., ~265 nm for Fmoc).

  • Sample Preparation: The sample is dissolved in the mobile phase solvent at a concentration of approximately 0.5 mg/mL.[7]

Data Presentation: Expected Elution Profile

CompoundExpected Retention Time (min)Enantiomeric Purity (%)
Fmoc-L -Thr(Bzl)-OH~12.5< 0.15% (impurity)
Fmoc-D -Thr(Bzl)-OH~15.0> 99.85% (main peak)
Note: The elution order of enantiomers can vary depending on the specific CSP and mobile phase conditions. The ability to detect the unwanted isomer at levels as low as 0.15% is often achievable.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H NMR can confirm the overall structure and relative syn stereochemistry through analysis of coupling constants, it cannot distinguish between enantiomers. However, NMR becomes a powerful tool for stereochemical analysis when chiral derivatizing agents or chiral solvating agents are used.[10]

  • Chiral Derivatizing Agents: Reagents like Marfey's reagent can be used to create diastereomeric adducts from the enantiomers of the amino acid derivative. These diastereomers will have distinct NMR spectra, allowing for their differentiation and quantification.[11]

  • Chiral Solvating Agents (CSAs): The addition of a CSA to the NMR sample can induce chemical shift non-equivalence between the signals of the two enantiomers, enabling their direct observation and integration.[10]

X-ray Crystallography

For an unambiguous determination of the absolute and relative stereochemistry, single-crystal X-ray diffraction is the gold standard.[12] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise assignment of the spatial arrangement of all atoms. L-threonine, for example, crystallizes in the orthorhombic P2₁2₁2₁ space group.[13][14] While obtaining suitable crystals can be a challenge, the structural information it provides is definitive.

PART 4: Application in Solid-Phase Peptide Synthesis (SPPS)

The benzyl group is a robust protecting group for the hydroxyl function of threonine, stable to the conditions of both Fmoc and Boc-based SPPS.[15][16]

Boc/Bzl Strategy

In the Boc/Bzl strategy, the N-α-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA).[17] The O-benzyl group, being more stable, remains intact and is cleaved at the end of the synthesis along with the peptide from the resin using a strong acid, typically anhydrous hydrogen fluoride (HF).[17][18] Boc-D-Thr(Bzl)-OH is the standard building block for incorporating this residue in a Boc-SPPS workflow.

Fmoc/tBu Strategy

While the tert-butyl (tBu) group is more common for hydroxyl protection in Fmoc-based synthesis due to its lability under the same acidic conditions used for final cleavage from most resins, the benzyl ether also finds application.[15] Fmoc-D-Thr(Bzl)-OH can be used when a different deprotection strategy is desired. The benzyl group is stable to the piperidine used for Fmoc removal and can be removed orthogonally via catalytic hydrogenation, provided the peptide does not contain other sensitive functionalities (like sulfur-containing amino acids).[1]

Workflow for Incorporating Fmoc-D-Thr(Bzl)-OH in SPPS:

G cluster_cycle SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Washing (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-D-Thr(Bzl)-OH + HBTU/HOBt/DIPEA wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 resin Peptide-Resin (Free N-terminus) wash2->resin Repeat Cycle for Next Amino Acid resin->deprotection

Caption: A single coupling cycle in Fmoc-SPPS.

Conclusion

The stereochemistry of this compound is a multifaceted topic with profound implications for its synthesis and application. A thorough understanding of its absolute (D at Cα) and relative (syn or threo) configuration is essential for its correct use as a chiral building block. Mastery of stereoselective synthesis techniques, coupled with rigorous analytical validation by chiral HPLC and, where necessary, NMR spectroscopy and X-ray crystallography, ensures the stereochemical integrity required for the successful development of complex peptides and pharmaceutical agents. The strategic use of its N-protected derivatives, Boc-D-Thr(Bzl)-OH and Fmoc-D-Thr(Bzl)-OH, within well-defined SPPS protocols, empowers scientists to harness the unique properties of this non-natural amino acid in their quest for novel therapeutics.

References

Methodological & Application

Protocol for the Efficient Incorporation of H-D-Thr(Bzl)-OH in Boc-SPPS: Overcoming Steric Hindrance and Ensuring Peptide Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientists at SynthesisCore

Abstract

The incorporation of sterically hindered amino acids is a persistent challenge in solid-phase peptide synthesis (SPPS). H-D-Thr(Bzl)-OH, with its β-branched structure and bulky benzyl ether side-chain protection, represents a kinetically demanding building block in Boc-chemistry SPPS. Standard coupling protocols often result in incomplete acylation, leading to deletion sequences and complex purification challenges. This document provides an in-depth analysis and a robust, field-tested protocol for the efficient incorporation of this compound. We will explore the underlying chemical principles, detail an optimized coupling methodology using modern activating agents, and present a self-validating workflow through in-process monitoring to ensure maximal coupling efficiency and final peptide purity.

Introduction: The Challenge of this compound

Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS) remains a cornerstone of peptide chemistry, particularly for complex or long sequences. However, the success of the synthesis is dictated by the efficiency of each coupling step. This compound presents two primary obstacles:

  • Steric Hindrance: The amino acid's structure, with a methyl and a large benzyloxy group attached to the β-carbon, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This significantly slows down the kinetics of amide bond formation compared to sterically unencumbered residues like glycine or alanine.

  • Side-Chain Protection: The benzyl (Bzl) ether is a standard protecting group for the threonine hydroxyl function, preventing side reactions. It is stable to the repetitive acidolysis used for Boc group removal (e.g., with trifluoroacetic acid, TFA) but is readily cleaved under the strong acid conditions of final resin cleavage (e.g., HF, TFMSA). While robust, its sheer size contributes significantly to the steric hindrance at the reaction center.

Failure to achieve near-quantitative coupling of this residue results in the formation of Thr-deletion peptide impurities, which are often difficult to separate from the target peptide due to similar physicochemical properties. Therefore, a specialized protocol is not merely beneficial but essential.

Reagents and Materials

Accurate preparation and high-quality reagents are prerequisites for success. All solvents should be of peptide synthesis grade (low water content).

Reagent / MaterialFormulaM.W. ( g/mol )Recommended Equivalents (per 1 eq. of resin functional groups)Purpose
Resin Merrifield Resin (1% DVB)-1.0Solid support for peptide assembly.
Amino Acid Boc-D-Thr(Bzl)-OH309.363.0 - 4.0The amino acid to be incorporated.
Deprotection Reagent Trifluoroacetic Acid (TFA)C₂HF₃O₂-Removes the N-terminal Boc protecting group.
Solvent Dichloromethane (DCM)CH₂Cl₂-Primary solvent for washing and deprotection.
Solvent N,N-Dimethylformamide (DMF)C₃H₇NO-Primary solvent for coupling and washing.
Neutralization Base N,N-Diisopropylethylamine (DIEA)C₈H₁₉NSee protocolNeutralizes the protonated N-terminus post-deprotection.
Coupling Activator HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)C₁₁H₁₆F₆N₅OP3.0 - 3.9Forms the HOBt active ester for efficient coupling.
In-Process Control Ninhydrin Test Kit (Kaiser Test)--Qualitatively tests for the presence of primary amines.
Capping Reagent (Optional) Acetic AnhydrideC₄H₆O₃10.0Acetylates and terminates unreacted chains.

Optimized Coupling Workflow

This protocol assumes a synthesis scale of 0.25 mmol on a 100-200 mesh Merrifield resin with a substitution of 0.8 mmol/g. Adjust volumes accordingly for different scales. The entire process is a cycle of deprotection, activation, coupling, and validation.

start Peptide-Resin (N-terminally Boc-protected) deprotection Step 1: Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Step 2: Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Step 3: Coupling (Boc-D-Thr(Bzl)-OH / HBTU / DIEA) wash2->coupling kaiser_test Step 4: In-Process Control (Kaiser Test) coupling->kaiser_test wash3 Wash (DMF, DCM) kaiser_test->wash3  Negative (Complete) recouple Recouple (Repeat Step 3) kaiser_test->recouple Positive   (Incomplete)   next_cycle Proceed to Next Amino Acid Cycle wash3->next_cycle recouple->coupling

Fig 1. Boc-SPPS workflow for incorporating a difficult amino acid.
Step 1: N-terminal Boc Deprotection

  • Swell Resin: Swell the peptide-resin in DCM (10 mL/g) for 20 minutes in the reaction vessel. Drain the solvent.

  • Pre-wash: Wash the resin with 50% TFA in DCM (1 x 1 min). This prevents water shock to the resin beads.

  • Deprotection: Add 50% TFA in DCM (10 mL/g) and agitate for 30 minutes. The TFA cleaves the Boc group, exposing the N-terminal amine as a trifluoroacetate salt.

  • Wash: Drain the TFA solution and wash the resin thoroughly to remove residual acid:

    • DCM (3 x 10 mL/g)

    • Isopropanol (IPA) (2 x 10 mL/g)

    • DCM (3 x 10 mL/g)

Step 2: Neutralization
  • Base Wash: Add 10% DIEA in DMF (10 mL/g) to the resin and agitate for 2 minutes. Repeat this step twice. DIEA is a non-nucleophilic base that deprotonates the N-terminal ammonium salt to the free amine, which is essential for the subsequent nucleophilic attack during coupling.

  • DMF Wash: Wash the resin thoroughly with DMF (5 x 10 mL/g) to remove excess DIEA, which can interfere with the subsequent activation step.

Step 3: Amino Acid Activation and Coupling

This step is critical. We employ a pre-activation strategy using HBTU, which rapidly converts the carboxylic acid of Boc-D-Thr(Bzl)-OH into a highly reactive HOBt-ester, minimizing side reactions.

  • Prepare Amino Acid Solution: In a separate vial, dissolve Boc-D-Thr(Bzl)-OH (3.0 eq) and HBTU (2.9 eq) in a minimal volume of DMF (e.g., 2-3 mL for a 0.25 mmol scale).

  • Activate: Add DIEA (6.0 eq) to the amino acid solution. Agitate for 2-5 minutes. The solution will typically turn yellow, indicating the formation of the active ester. The amount of DIEA is critical; it is required to both activate the HBTU and maintain a basic pH for the coupling reaction.

  • Couple: Immediately add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is necessary to overcome the steric hindrance of the threonine derivative.

Step 4: In-Process Validation (Kaiser Test)

After the coupling reaction, it is mandatory to confirm its completion. The Kaiser test detects free primary amines remaining on the resin.

  • Sample: Remove a small sample of resin beads (approx. 5-10 mg) and wash them thoroughly with DMF and Ethanol.

  • Reagents: Add 2-3 drops of each Kaiser test solution (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat: Heat the sample at 100°C for 5 minutes.

  • Interpret:

    • Colorless/Yellow Beads: Negative result. The coupling is complete (>99.5%). Proceed to the next cycle.

    • Dark Blue/Purple Beads: Positive result. Significant amounts of unreacted N-terminal amines are present. The coupling is incomplete.

start Perform Kaiser Test on Resin Sample result Observe Bead Color start->result positive Result: Blue Beads (Primary Amines Present) result->positive Positive negative Result: Yellow/Clear Beads (No Primary Amines) result->negative Negative action_recouple Action: Incomplete Coupling -> Recouple or Cap positive->action_recouple action_proceed Action: Coupling Complete -> Proceed to Next Cycle negative->action_proceed

Fig 2. Decision workflow based on Kaiser Test results.

Troubleshooting and Advanced Strategies

ProblemProbable CauseRecommended Solution
Kaiser test is strongly positive. Insufficient coupling time/efficiency: The steric hindrance of Boc-D-Thr(Bzl)-OH is preventing complete reaction.Recouple: Drain the reaction vessel and immediately perform a second coupling (Step 3) using a fresh solution of activated amino acid. Agitate for another 2-4 hours. For extremely difficult cases, consider using a more potent activating agent like HATU.
Kaiser test is weakly positive. Minor population of unreacted sites: The majority of sites have coupled, but a small fraction remains.Capping: To prevent the formation of deletion peptides, it is best to terminate these unreacted chains. Add a solution of 10% Acetic Anhydride and 5% DIEA in DMF and agitate for 30 minutes. This will acetylate the free amines, rendering them unreactive in subsequent cycles.
Low final peptide yield. Cumulative effect of incomplete couplings: Even small inefficiencies at each step can lead to significant loss.Implement capping as a standard step: For peptides containing multiple hindered residues, a capping step after every coupling can significantly improve the purity and effective yield of the target peptide. Also, ensure the quality and dryness of all solvents and reagents.

Final Cleavage Considerations

Upon completion of the peptide sequence, the peptide must be cleaved from the resin and all side-chain protecting groups must be removed. The benzyl ether on the threonine side chain is stable to TFA but requires a strong acid for cleavage. The most common method in Boc-SPPS is treatment with anhydrous liquid Hydrogen Fluoride (HF), typically with a scavenger like anisole, at 0°C for 1 hour. This single step simultaneously cleaves the peptide from the Merrifield resin and removes the Bzl protecting group.

Conclusion

The successful incorporation of this compound in Boc-SPPS is not achievable with standard protocols. By understanding the challenge of steric hindrance and employing a strategy of extended coupling times, potent activation agents like HBTU, and a rigorous in-process validation with the Kaiser test, researchers can ensure high-fidelity synthesis. This protocol provides a robust framework for overcoming these challenges, leading to higher purity crude peptides and simplifying downstream processing.

Application Notes & Protocols: Activation of H-D-Thr(Bzl)-OH using DCC/HOBt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Carbodiimide Chemistry in Peptide Synthesis

The formation of a peptide bond, the fundamental linkage in proteins and peptides, is an energetically unfavorable process requiring the activation of a carboxylic acid.[1][2] In the landscape of synthetic organic chemistry, particularly in the intricate field of peptide synthesis, the use of carbodiimide coupling reagents is a cornerstone methodology.[3] Dicyclohexylcarbodiimide (DCC) has long been a prominent reagent for this purpose, facilitating the formation of amide and ester bonds under mild conditions.[4][5] The process involves the activation of a carboxylic acid, such as the C-terminus of an amino acid, to make it susceptible to nucleophilic attack by an amine.[6][7]

This guide focuses on the activation of the benzyl-protected D-threonine derivative, H-D-Thr(Bzl)-OH, a crucial building block in the synthesis of various peptide-based therapeutics and research compounds.[8] The activation is achieved through the synergistic action of DCC and 1-Hydroxybenzotriazole (HOBt). While DCC is a powerful dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, this intermediate is also prone to undesirable side reactions.[7][9][10][11][12] The primary concerns are racemization of the chiral amino acid center and the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[10][11][12]

Herein lies the indispensable role of HOBt. Introduced as an additive, HOBt intercepts the reactive O-acylisourea to form a more stable HOBt-active ester.[3][4][13] This transient ester is sufficiently reactive to couple efficiently with an incoming amine but is significantly less prone to racemization.[13][14][15] The addition of HOBt not only suppresses this detrimental side reaction but also enhances the overall efficiency and purity of the coupling reaction, making the DCC/HOBt system a robust and widely adopted method in peptide chemistry.[3][4][13][16]

Mechanistic Insights: The Synergy of DCC and HOBt

The activation of this compound with DCC and HOBt is a well-orchestrated, multi-step process designed to maximize the formation of the desired activated species while minimizing side products.

  • Formation of the O-Acylisourea Intermediate : The reaction initiates with the nucleophilic attack of the carboxylate group of this compound on the central carbon atom of DCC. This forms a highly reactive and unstable O-acylisourea intermediate.[7][9][12]

  • Interception by HOBt : Before the O-acylisourea can undergo racemization via oxazolone formation or rearrange to an N-acylurea, it is rapidly intercepted by the nucleophilic HOBt.[4] This leads to the formation of the HOBt-active ester of this compound and the byproduct, dicyclohexylurea (DCU).[4]

  • Suppression of Side Reactions : The formation of the HOBt-active ester is the key to preserving the stereochemical integrity of the D-threonine residue.[13] This intermediate is more stable than the O-acylisourea and less susceptible to the intramolecular reactions that lead to racemization and N-acylurea formation.[4]

  • Subsequent Amide Bond Formation : The HOBt-active ester is now primed for reaction with a nucleophile, typically the N-terminus of another amino acid or peptide chain, to form the desired peptide bond.

DCC_HOBt_Activation_Mechanism cluster_activation Activation Phase cluster_side_reactions Potential Side Reactions Amino_Acid This compound O_Acylisourea O-Acylisourea Intermediate Amino_Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt DCU DCU (Byproduct) O_Acylisourea->DCU Racemization Racemization O_Acylisourea->Racemization N_Acylurea N-Acylurea Formation O_Acylisourea->N_Acylurea HOBt HOBt HOBt->HOBt_Ester Peptide_Bond Peptide Bond Formation HOBt_Ester->Peptide_Bond + Amine (Next Amino Acid)

Figure 1. Mechanism of this compound activation.

Experimental Protocol: In Situ Activation of this compound

This protocol details the procedure for the in situ activation of this compound for subsequent coupling in solution-phase peptide synthesis.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Argon or Nitrogen gas supply (optional, for sensitive substrates)

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.[17] The volume of solvent should be sufficient to fully dissolve the reagents, typically forming a 0.1-0.5 M solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C. This is crucial for minimizing potential side reactions, particularly racemization.[18]

  • Addition of DCC: While maintaining the temperature at 0 °C, add a solution of DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent to the reaction mixture dropwise over 5-10 minutes.[17]

  • Activation: Stir the reaction mixture at 0 °C for 30-60 minutes.[17] During this time, a white precipitate of dicyclohexylurea (DCU) will begin to form, indicating the progress of the activation.[5][19]

  • Monitoring the Reaction (Optional): The progress of the activation can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting amino acid.[20][21]

  • Use in Subsequent Coupling: The resulting solution containing the HOBt-active ester of this compound is now ready for the addition of the amine component for the coupling reaction. It is generally recommended to use the activated amino acid solution immediately.

Experimental_Workflow A 1. Dissolve this compound and HOBt in anhydrous solvent. B 2. Cool the mixture to 0°C in an ice-water bath. A->B C 3. Add DCC solution dropwise at 0°C. B->C D 4. Stir at 0°C for 30-60 minutes. (DCU precipitates) C->D E 5. Activated this compound solution is ready for coupling. D->E

Figure 2. Workflow for this compound activation.

Key Experimental Parameters and Considerations

ParameterRecommended ConditionRationale & Field-Proven Insights
Solvent Anhydrous DMF or DCMDMF is a good solvent for most amino acids and coupling reagents. DCM is also widely used, and the low solubility of DCU in DCM can facilitate its removal by filtration.[22][23] The choice may depend on the solubility of the subsequent coupling partner.
Temperature 0 °CLowering the temperature is a critical factor in suppressing racemization, which can be more pronounced at room temperature or higher.[14][15]
Equivalents of Reagents 1.1 eq. of DCC and HOBtA slight excess of the coupling reagents ensures the complete activation of the amino acid. However, a large excess should be avoided to minimize side reactions and simplify purification.
Reaction Time 30-60 minutesThis is typically sufficient for the formation of the HOBt-active ester. Prolonged activation times can increase the risk of side reactions.[14]
Moisture Control Use of anhydrous solventsCarbodiimides are sensitive to moisture and can be hydrolyzed, which would quench the reaction. Ensuring anhydrous conditions is essential for optimal results.

Troubleshooting and Side Reaction Management

1. Low Coupling Yield:

  • Cause: Incomplete activation or hydrolysis of reagents.

  • Solution: Ensure all glassware is thoroughly dried and use high-quality anhydrous solvents. Check the purity and age of the DCC and HOBt.

2. Presence of N-Acylurea:

  • Cause: Rearrangement of the O-acylisourea intermediate.

  • Solution: Ensure HOBt is present in the reaction mixture before the addition of DCC. The use of solvents with low dielectric constants, such as DCM or chloroform, can also minimize this side reaction.[12]

3. Racemization:

  • Cause: Formation of an oxazolone intermediate from the activated amino acid.

  • Solution: Strictly maintain the reaction temperature at 0 °C. Avoid the use of strong, non-sterically hindered bases.[14] The presence of HOBt is the primary defense against racemization.[13][14]

4. Removal of Dicyclohexylurea (DCU):

  • Challenge: DCU is a common byproduct of DCC-mediated couplings and has low solubility in many organic solvents, which can complicate purification.[22]

  • Strategies for Removal:

    • Filtration: Since DCU is often insoluble in the reaction solvent (especially DCM), a significant portion can be removed by simple filtration of the reaction mixture.[22][24][25]

    • Solvent Precipitation: After the reaction, concentrating the mixture and then adding a solvent in which the desired product is soluble but DCU is not (e.g., ether) can precipitate the DCU for removal by filtration.[24]

    • Chromatography: Residual DCU can typically be removed by silica gel column chromatography.[24]

Conclusion

The activation of this compound using the DCC/HOBt reagent system is a highly effective and reliable method that forms the backbone of many peptide synthesis strategies. A thorough understanding of the underlying mechanism, adherence to optimized protocols, and an awareness of potential side reactions are paramount for achieving high yields and preserving the stereochemical purity of the final peptide product. By carefully controlling key parameters such as temperature and stoichiometry, and by implementing appropriate workup procedures for the removal of byproducts like DCU, researchers can confidently employ this powerful chemical transformation in the development of novel therapeutics and complex molecular probes.

References

Optimizing the Incorporation of H-D-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Residues

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides for a vast array of research and therapeutic applications.[1] The stepwise addition of amino acids to a growing chain anchored to a solid support allows for the efficient construction of complex peptide sequences.[1] A critical aspect of successful SPPS is the use of protecting groups to prevent unwanted side reactions at the N-terminus and reactive side chains of the amino acids.[1] Threonine, with its β-hydroxyl group, requires side-chain protection to prevent O-acylation during the coupling steps. While the tert-butyl (tBu) group is common in Fmoc-based SPPS, the benzyl (Bzl) ether protecting group is also frequently employed, particularly in Boc-based strategies and for specific applications in Fmoc chemistry.[2][3]

However, the incorporation of H-D-Thr(Bzl)-OH, a D-amino acid with a bulky benzyl protecting group on its side chain, presents significant synthetic challenges. The inherent steric hindrance of this residue can lead to low coupling efficiencies, resulting in deletion sequences and diminished purity of the final peptide product.[4][5] This guide provides a comprehensive overview of the factors influencing the coupling efficiency of this compound and offers detailed protocols and optimization strategies to overcome these synthetic hurdles.

Understanding the Steric Impediment: The "Why" Behind Difficult Couplings

The primary obstacle in the efficient incorporation of this compound lies in its molecular architecture. Several factors contribute to its "difficult" nature:

  • β-Branched Side Chain: Threonine is a β-branched amino acid, meaning it has a substituent on the carbon atom adjacent to the α-carbon. This inherent bulkiness close to the reactive carboxyl group can sterically hinder the approach of the incoming amino acid to the N-terminus of the growing peptide chain.[6][7]

  • Bulky Benzyl Protecting Group: The benzyl (Bzl) group attached to the side-chain hydroxyl adds significant steric bulk, further impeding the coupling reaction.[2] This is in contrast to the smaller tert-butyl (tBu) group, which is also commonly used for threonine protection.[3]

  • Peptide Aggregation: Sequences containing multiple hydrophobic or β-branched residues can be prone to aggregation on the solid support.[5][8] This aggregation can physically block reactive sites, leading to incomplete coupling reactions.

These steric and conformational challenges necessitate a carefully optimized approach to achieve high coupling yields and ensure the integrity of the target peptide.

Strategic Selection of Coupling Reagents: The Key to Success

The choice of coupling reagent is paramount for driving the peptide bond formation to completion, especially with sterically demanding residues.[4] Coupling reagents activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[9][10] For challenging couplings like that of this compound, high-reactivity reagents are strongly recommended.[11]

Reagent Class Examples Activation Mechanism Suitability for Hindered Couplings
Carbodiimides DCC, DICFormation of a reactive O-acylisourea intermediate.[9]Generally less effective for sterically hindered amino acids due to lower reactivity.[11][12] Often used with additives like HOBt or Oxyma to improve efficiency and reduce racemization.[13]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUFormation of a highly reactive active ester (e.g., OAt or Oxyma ester).[9][14]Highly recommended. HATU and COMU are among the most powerful reagents for difficult couplings.[2][4][11]
Phosphonium Salts PyBOP, PyAOPFormation of a reactive acyloxyphosphonium cation.[14]Highly effective. PyAOP is particularly noted for its high reactivity in sterically demanding situations.[4]

Recommendation: For the coupling of this compound, the use of aminium/uronium salts like HATU or COMU , or phosphonium salts like PyAOP , is strongly advised to maximize coupling efficiency and minimize the formation of deletion peptides.[4]

Visualizing the Coupling Mechanism

To better understand the process, the following diagram illustrates the general mechanism of peptide bond formation using a uronium salt coupling reagent like HATU.

CouplingMechanism cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation AA This compound (Carboxylic Acid) ActiveEster Activated OAt-Ester AA->ActiveEster + HATU + Base HATU HATU (Coupling Reagent) HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond New Peptide Bond ActiveEster->PeptideBond + Resin-Bound Peptide ResinPeptide Resin-Bound Peptide (Free N-terminus) ResinPeptide->PeptideBond

Caption: General workflow of amino acid activation and coupling in SPPS.

Optimized Protocols for this compound Coupling

Standard coupling protocols may prove insufficient for the efficient incorporation of this compound.[11] The following protocols are designed to enhance coupling efficiency.

Protocol 1: High-Efficiency Single Coupling Cycle

This protocol utilizes a potent coupling reagent and optimized reaction conditions.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1][4]

  • Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA or Collidine to the mixture. Allow for a pre-activation time of 2-5 minutes at room temperature.[4]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[3][4] For particularly difficult sequences, extending the coupling time to 4 hours or performing the reaction at a slightly elevated temperature (e.g., 30-40°C) can be beneficial, though this should be monitored for potential racemization.[2]

  • Monitoring and Washing: After the coupling reaction, perform a Kaiser test to check for the presence of free primary amines.[15][16] If the test is positive (blue beads), a second coupling is recommended. If the test is negative (colorless or yellow beads), proceed to wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[1][17]

Protocol 2: Double Coupling Strategy

For exceptionally challenging sequences, a double coupling strategy is often necessary to ensure complete reaction.

Procedure:

  • Follow steps 1-3 of the High-Efficiency Single Coupling Cycle protocol.

  • After the initial 1-2 hour coupling, drain the reaction vessel.

  • Prepare a fresh solution of activated this compound as described in step 2 of the single coupling protocol.

  • Add the fresh activated amino acid solution to the resin and agitate for another 1-2 hours.

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Wash the resin thoroughly with DMF.

Self-Validating the Protocol: Monitoring Coupling Efficiency

Consistent and reliable monitoring of the coupling reaction is crucial for ensuring the synthesis of high-purity peptides.

The Kaiser Test: A Qualitative Assessment

The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[15][16][18] A positive result (blue color) indicates an incomplete coupling reaction, while a negative result (yellow or colorless) suggests the reaction has gone to completion.[17]

Kaiser Test Reagents: [15]

  • Reagent A: 16.5 mg of KCN in 25 mL of distilled water, with 1.0 mL of this solution diluted in 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.

Procedure: [15]

  • Place a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of each of Reagent A, B, and C.

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Observation Interpretation Recommended Action
Solution and beads are intense blueFailed couplingCheck reagents, repeat coupling
Solution is light blue, beads are dark blueIncomplete couplingPerform a second coupling (recouple)
Dark blue solution, colorless beadsNearly complete couplingExtend coupling time or cap unreacted amines
Colorless or faint blue/yellow solution and beadsComplete couplingProceed with the synthesis
HPLC Analysis: A Quantitative Approach

For a definitive assessment of peptide purity and to quantify the success of the coupling, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[19][20][21] After cleaving a small amount of peptide from the resin, the crude product is analyzed by RP-HPLC. The resulting chromatogram will show the main product peak and any impurities, such as deletion sequences resulting from incomplete coupling.[19]

General HPLC Protocol Outline: [21][22]

  • Sample Preparation: Cleave a small sample of the peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA with scavengers).[3] Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.[1] Dissolve the crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile with 0.1% TFA.[21]

  • Chromatographic Separation: Use a C18 reversed-phase column. Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).[22]

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[21]

  • Data Analysis: The purity of the peptide is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram.[21]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following flowchart provides a guide for troubleshooting common problems associated with the coupling of this compound.

Troubleshooting Start Positive Kaiser Test (Incomplete Coupling) CheckReagents Verify quality and age of amino acid and coupling reagents Start->CheckReagents IncreaseEquiv Increase equivalents of amino acid and coupling reagent Start->IncreaseEquiv ChangeReagent Switch to a more potent coupling reagent (e.g., HATU, COMU) Start->ChangeReagent OptimizeCond Optimize reaction conditions (increase time/temperature) Start->OptimizeCond CheckAggregation Consider peptide aggregation (use structure-disrupting solvents) Start->CheckAggregation DoubleCouple Perform a double coupling CheckReagents->DoubleCouple Success Negative Kaiser Test (Coupling Complete) DoubleCouple->Success IncreaseEquiv->DoubleCouple ChangeReagent->DoubleCouple OptimizeCond->DoubleCouple CheckAggregation->DoubleCouple

Caption: Troubleshooting flowchart for incomplete coupling reactions.

Conclusion

The successful incorporation of sterically hindered amino acids like this compound into a growing peptide chain is a critical determinant of the overall success of the synthesis. By understanding the underlying causes of poor coupling efficiency and implementing optimized strategies, researchers can overcome these challenges. The judicious selection of high-reactivity coupling reagents, the use of extended reaction times or double coupling protocols, and diligent monitoring of reaction completion are essential for achieving high-purity peptides containing these challenging residues. This guide provides a framework for developing robust and reliable protocols for the solid-phase synthesis of threonine-containing peptides, ultimately enabling the creation of complex and biologically relevant molecules for a wide range of scientific endeavors.

References

The Strategic Incorporation of H-D-Thr(Bzl)-OH in Bioactive Peptide Synthesis: Enhancing Stability and Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural amino acids, particularly D-enantiomers, is a cornerstone strategy in modern medicinal chemistry for the development of robust peptide therapeutics. This guide provides an in-depth technical overview of the application of O-Benzyl-D-Threonine (H-D-Thr(Bzl)-OH) and its N-α-protected derivatives in the synthesis of bioactive peptides. We will explore the causal reasoning behind its use, focusing on the enhancement of proteolytic stability and the modulation of conformational properties. Detailed, field-proven protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Thr(Bzl)-OH are provided, alongside a discussion of critical parameters, coupling strategies, and analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the strategic advantages of D-amino acid incorporation to design next-generation peptide-based diagnostics and therapeutics.

Introduction: The Rationale for D-Amino Acid Integration

Peptide-based therapeutics offer high specificity and potency but are often hampered by their short in-vivo half-lives due to rapid degradation by endogenous proteases.[1] Nature predominantly utilizes L-amino acids, and proteases have evolved to recognize and cleave peptide bonds between these L-residues. The strategic substitution of an L-amino acid with its D-enantiomer creates a peptide bond that is sterically non-cognate for most proteases, rendering it resistant to cleavage.[2] This fundamental principle is a powerful tool to enhance the pharmacokinetic profile of a bioactive peptide.[3]

D-Threonine, with its secondary hydroxyl group, is a critical residue involved in hydrogen bonding, post-translational modifications, and receptor interaction.[4] The use of this compound, typically in its N-α-protected form (e.g., Fmoc-D-Thr(Bzl)-OH or Boc-D-Thr(Bzl)-OH), allows for the site-specific introduction of a D-threonine residue. The benzyl (Bzl) ether serves as a robust protecting group for the side-chain hydroxyl, preventing undesirable O-acylation during peptide coupling.[2] This protection is typically stable to the conditions used for N-α-Fmoc removal (piperidine) and is cleaved during the final acidolytic cleavage from the solid support.[5]

The incorporation of D-amino acids is a well-established strategy in approved peptide drugs. For instance, Degarelix, a GnRH antagonist, contains five D-amino acids to ensure its stability and therapeutic efficacy.[6] Similarly, the synthetic somatostatin analog, Octreotide, incorporates D-phenylalanine and the amino alcohol D-threoninol at its C-terminus to confer resistance to enzymatic degradation.[5][7] Triptorelin, a GnRH agonist, substitutes the natural L-glycine with D-tryptophan to enhance its potency and duration of action.[8]

This guide will focus on providing the practical knowledge required to successfully incorporate this compound into synthetic peptide sequences, thereby enabling the rational design of more stable and effective bioactive peptides.

Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The most common and versatile method for synthesizing peptides containing D-amino acids is the Fmoc/tBu strategy.[9] This approach offers mild deprotection conditions, preserving the integrity of acid-sensitive residues and modifications. The following section details a comprehensive protocol for a single coupling cycle of Fmoc-D-Thr(Bzl)-OH.

Reagent and Material Properties

A clear understanding of the building block's properties is essential for successful synthesis.

PropertyValueSource
Compound Name N-α-Fmoc-O-benzyl-D-threonine[8]
Abbreviation Fmoc-D-Thr(Bzl)-OH[8]
CAS Number 131545-63-6[8]
Molecular Formula C₂₆H₂₅NO₅[8]
Molecular Weight 431.48 g/mol [8]
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, DCM
Side-Chain Protection Benzyl (Bzl)[2]
Cleavage Conditions Strong acid (e.g., TFA-based cocktails)[5]
Detailed Protocol for a Single Coupling Cycle (0.1 mmol Scale)

This protocol outlines the manual steps for incorporating one Fmoc-D-Thr(Bzl)-OH residue onto a growing peptide chain anchored to a Rink Amide resin.

1. Resin Preparation (Pre-synthesis):

  • Place 0.1 mmol of Rink Amide resin in a suitable reaction vessel.

  • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Drain the DMF.

2. N-α-Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Drain the solution.

3. Washing:

  • Thoroughly wash the resin to remove residual piperidine. A typical sequence is:

    • DMF (3 x 5 mL)

    • Dichloromethane (DCM) (3 x 5 mL)

    • DMF (3 x 5 mL)

  • Each wash should be agitated for approximately 1 minute.

4. Amino Acid Activation and Coupling:

  • In a separate vial, prepare the activation solution:

    • Fmoc-D-Thr(Bzl)-OH (0.4 mmol, 4 eq.)

    • HATU (0.39 mmol, 3.9 eq.)

    • Dissolve in ~2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.).

  • Causality: The use of a uronium/aminium salt activator like HATU is highly recommended for coupling D-amino acids and sterically hindered residues like threonine.[4] HATU rapidly forms a highly reactive OAt-ester, minimizing racemization risk and driving the reaction to completion.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

5. Post-Coupling Wash:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove excess reagents and byproducts.

6. Monitoring (Optional but Highly Recommended):

  • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").

The resin is now ready for the next cycle, beginning again with Fmoc deprotection of the newly added Fmoc-D-Thr(Bzl)-OH.

SPPS Workflow Visualization

SPPS_Cycle cluster_0 SPPS Cycle for Fmoc-D-Thr(Bzl)-OH Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Activated Fmoc-D-Thr(Bzl)-OH) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Peptide-Resin + 1 (Fmoc-Protected) Wash2->NextCycle Monitoring Kaiser Test (Optional) Wash2->Monitoring Monitoring->Coupling Repeat if positive Monitoring->NextCycle Proceed if negative

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Final Cleavage and Benzyl Group Deprotection

Once the peptide sequence is fully assembled, the final step involves cleaving the peptide from the resin support and simultaneously removing all side-chain protecting groups, including the benzyl group from the D-threonine residue.

Cleavage Cocktail Selection

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. The benzyl group is labile to strong acids like Trifluoroacetic Acid (TFA). Scavengers are included in the cocktail to trap the reactive carbocations generated during deprotection (e.g., from tBu groups), preventing re-attachment to sensitive residues like Tryptophan, Methionine, or Cysteine.

Reagent CocktailComposition (v/v)Application Notes
Reagent K TFA / Water / Phenol / Thioanisole / TIS (82.5 / 5 / 5 / 5 / 2.5)A robust, general-purpose cocktail suitable for peptides containing multiple sensitive residues, including Arg(Pbf), Trp(Boc), and Cys(Trt).
TFA / TIS / Water 95 / 2.5 / 2.5A simpler cocktail suitable for peptides without highly sensitive residues like Trp or Met. TIS (Triisopropylsilane) is an efficient cation scavenger.
Cleavage and Peptide Isolation Protocol
  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Add the appropriate cleavage cocktail to the dry resin (~10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Slowly add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Application Spotlight: Enhancing Bioactivity and Stability

The primary motivation for incorporating D-Thr(Bzl)-OH is to create peptides with superior therapeutic properties. The D-configuration provides a steric shield against enzymatic hydrolysis, significantly increasing the peptide's half-life in biological systems.

Stability_Concept cluster_L L-Peptide cluster_D D-Peptide Analog L_Peptide Bioactive Peptide (All L-Amino Acids) Protease_L Protease L_Peptide->Protease_L Recognized & Cleaved Degradation Rapid Degradation (Inactive Fragments) Protease_L->Degradation D_Peptide Bioactive Peptide with D-Threonine Protease_D Protease D_Peptide->Protease_D Not Recognized Stability Enhanced Stability (Prolonged Activity) D_Peptide->Stability

Caption: D-amino acid incorporation blocks protease recognition, enhancing peptide stability.

While specific public-domain examples detailing the use of this compound in a marketed drug are proprietary, the strategy is widely applied in drug development.[8] The principles are identical to those used for other D-amino acids in successful therapeutics:

  • Octreotide: This somatostatin analog uses D-Phe and D-threoninol to achieve a significantly longer half-life than the native hormone, making it a viable therapeutic for acromegaly and certain tumors.[5][10]

  • Linaclotide: Analogs of this peptide, used for IBS-C, have been synthesized with D-amino acids at the C-terminus to enhance stability in the gastrointestinal tract.[11][12]

  • Degarelix: This complex decapeptide GnRH antagonist contains five D-amino acids, which are critical for its resistance to peptidases and its clinical efficacy in prostate cancer treatment.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized peptide.

Analytical TechniquePurposeExpected Outcome / Data
Analytical RP-HPLC Assess purity and quantify impurities.A single major peak for the target peptide, with purity typically >95% after purification. Retention time will differ from the all-L isomer.
Mass Spectrometry (ESI-MS / MALDI-TOF) Confirm the molecular weight of the final peptide.The observed mass should match the calculated mass of the desired D-threonine-containing peptide.
Tandem MS (MS/MS) Sequence verification.Fragmentation pattern (b- and y-ions) confirms the amino acid sequence. Specialized MS techniques can sometimes differentiate isomers.[13]
Amino Acid Analysis (AAA) with Chiral Derivatization Confirm amino acid composition and the presence and ratio of D-Threonine.Following acid hydrolysis and derivatization with a chiral reagent (e.g., Marfey's reagent), GC or HPLC analysis separates and quantifies the D- and L-amino acids, confirming the incorporation of D-Thr.[10]

Conclusion

The use of this compound is a powerful and validated strategy in the chemical synthesis of bioactive peptides. By providing a steric block to enzymatic degradation, the incorporation of D-threonine can dramatically improve a peptide's pharmacokinetic profile, transforming a promising lead compound into a viable therapeutic candidate. The Fmoc-SPPS protocols detailed herein provide a reliable and reproducible framework for researchers to implement this strategy. Coupled with rigorous analytical validation, the synthesis of D-threonine-containing peptides is an essential technique for professionals in peptide research and drug development.

References

Cleavage of Peptides Containing H-D-Thr(Bzl)-OH from Merrifield Resin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-phase peptide synthesis (SPPS) utilizing Merrifield resin is a foundational technique in the production of synthetic peptides for research, diagnostics, and therapeutic development. A critical and often challenging step in this process is the final cleavage of the synthesized peptide from the solid support, coupled with the simultaneous removal of side-chain protecting groups. This application note provides a detailed guide for the efficient cleavage of peptides containing the O-benzyl-protected D-threonine residue (H-D-Thr(Bzl)-OH) from Merrifield resin.

The benzyl ether protecting group on the threonine side chain is stable to the moderately acidic conditions used for the removal of the Nα-Boc group during synthesis but requires strong acidolysis for its removal.[1] This process, while effective, can generate reactive carbocations and expose the peptide to harsh conditions that may lead to undesirable side reactions. Threonine-containing peptides, in particular, are susceptible to acid-catalyzed side reactions such as O-sulfonation and N→O acyl shifts.[2][3] Therefore, a carefully optimized cleavage strategy is paramount to ensure high yield and purity of the final peptide product.

This guide will delve into the mechanistic principles of the cleavage reaction, provide a comparative overview of common cleavage cocktails, present detailed experimental protocols, and offer troubleshooting advice to navigate the complexities associated with this crucial step in peptide synthesis.

Mechanistic Principles of Cleavage and Deprotection

The cleavage of a peptide from Merrifield resin and the removal of the benzyl ether from the threonine side chain are both acid-catalyzed processes that occur concurrently. The overall process involves two key reactions:

  • Cleavage from the Resin: The peptide is anchored to the Merrifield resin via a benzyl ester linkage. Strong acid protonates the ester oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, ultimately leading to the cleavage of the ester bond and release of the peptide with a C-terminal carboxylic acid.

  • Deprotection of the Threonine Side Chain: The benzyl ether protecting group on the threonine side chain is also cleaved by strong acid. The ether oxygen is protonated, followed by the departure of the benzyl group as a stable benzyl carbocation.[1] This carbocation is a highly reactive electrophile that can lead to side reactions if not effectively neutralized.

The successful cleavage and deprotection of a Thr(Bzl)-containing peptide hinges on the careful selection of a strong acid and the inclusion of appropriate scavengers to trap the generated benzyl carbocations, thereby preventing side reactions.[4]

Comparative Overview of Cleavage Cocktails

Several strong acid cocktails can be employed for the cleavage of peptides from Merrifield resin. The choice of cocktail depends on the specific peptide sequence, the presence of other sensitive amino acids, and the available laboratory equipment.

Cleavage MethodCompositionConditionsAdvantagesDisadvantages
Standard HF Cleavage Anhydrous HF / Anisole or p-Cresol (9:1 v/v)0-5 °C, 30-60 minutesHighly effective and widely used for Boc-SPPS.Requires specialized, expensive HF-resistant apparatus due to the highly toxic and corrosive nature of HF.[5]
Low-High HF Cleavage Low: HF / DMS / p-Cresol (25:65:10 v/v/v) High: Anhydrous HF / p-Cresol (9:1 v/v)Low: 0 °C, 2 hours High: 0 °C, 30-60 minutesMinimizes side reactions by first removing most side-chain protecting groups under milder (low HF) conditions before the final cleavage. Recommended for complex peptides.[5]Still requires handling of HF. The two-step process is more time-consuming.
TFMSA Cleavage TFMSA / TFA / m-cresol / DMS0-5 °C, 1-3 hoursA viable alternative for labs not equipped for HF. Does not require specialized apparatus.TFMSA-cleaved peptides can be prone to salt and scavenger association, requiring careful workup.[6]
TMSOTf Cleavage TMSOTf / TFA / Thioanisole0 °C, 1-2 hoursProduces fewer side reactions and less hygroscopic peptide products compared to TFMSA. Does not require specialized apparatus.May not efficiently cleave all protecting groups, such as Cys(Bzl).

Experimental Protocols

Materials and Reagents
  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF) (for HF cleavage)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA), high purity

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Scavengers: Anisole, p-cresol, m-cresol, thioanisole, dimethyl sulfide (DMS)

  • Dichloromethane (DCM)

  • Cold diethyl ether (-20°C)

  • HF cleavage apparatus (if applicable)

  • Round bottom flasks

  • Stirring bar

  • Ice bath

  • Dry ice/methanol bath (for HF cleavage)

  • Sintered glass funnel

  • Centrifuge and centrifuge tubes

Protocol 1: Standard Anhydrous Hydrogen Fluoride (HF) Cleavage

This protocol is a robust and widely practiced method for the cleavage of peptides from Merrifield resin. Extreme caution must be exercised when handling HF, and this procedure should only be performed in a dedicated, well-ventilated fume hood with a specialized HF apparatus by trained personnel.

Workflow for Standard HF Cleavage

A 1. Prepare Peptide-Resin B 2. Add Scavengers A->B C 3. Cool Reaction Vessel B->C D 4. Distill Anhydrous HF C->D E 5. Cleavage Reaction D->E F 6. Evaporate HF E->F G 7. Precipitate Peptide F->G H 8. Wash and Dry Peptide G->H

Caption: Workflow for Standard HF Cleavage of Peptides.

Step-by-Step Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add the appropriate scavenger. A common choice is anisole or p-cresol (1.0 mL per gram of resin).[5] Anisole is effective at scavenging benzyl cations.

  • Cooling: Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.

  • HF Distillation: Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel. Maintain the temperature between -5°C and 0°C during this process.[6]

  • Cleavage Reaction: Allow the mixture to stir at 0°C to 5°C for 30 to 60 minutes.

  • HF Evaporation: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Carefully open the reaction vessel in a well-ventilated fume hood. Add cold diethyl ether to the residue to precipitate the peptide.

  • Washing and Drying: Filter the resin and precipitated peptide through a fine sintered glass funnel. Wash the resin and peptide with additional cold diethyl ether to remove the scavenger and other organic-soluble impurities. Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin. Filter to remove the resin, and lyophilize the filtrate to obtain the crude peptide.

Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

This protocol provides an alternative to HF cleavage that does not require a specialized apparatus. TFMSA is a very strong acid and should be handled with care in a fume hood.

Workflow for TFMSA Cleavage

A 1. Prepare Peptide-Resin in Flask B 2. Cool Flask in Ice Bath A->B C 3. Add Pre-cooled Cleavage Cocktail B->C D 4. Stir in Ice Bath C->D E 5. Filter and Collect Filtrate D->E F 6. Precipitate Peptide E->F G 7. Wash and Dry Peptide F->G

Caption: Workflow for TFMSA Cleavage of Peptides.

Step-by-Step Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 250 mg) in a round bottom flask equipped with a stirring bar.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Cleavage Cocktail Addition: In a separate, pre-cooled vessel, prepare the cleavage cocktail. A typical cocktail consists of m-cresol (250 µL), dimethyl sulfide (750 µL), and TFA (1.25 mL). Slowly add TFMSA (250 µL) dropwise to the stirred mixture, ensuring the temperature remains between 0°C and 5°C to dissipate the heat generated.[5] Add the pre-cooled cleavage cocktail to the resin.

  • Cleavage Reaction: Continue stirring the mixture in the ice bath for 1 to 3 hours.[5]

  • Filtration: Filter the resin using a fine sintered glass funnel and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Precipitate the peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring. Allow the peptide to fully precipitate, if necessary, by storing it at 4°C overnight.

  • Washing and Drying: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and byproducts. Dry the crude peptide under a high vacuum.

Troubleshooting and Mitigation of Side Reactions

Problem Potential Cause Solution
Incomplete Cleavage Insufficient acid strength, reaction time, or low temperature.Optimize reaction time and temperature. Consider using a stronger acid cocktail (e.g., HF).
Re-benzylation of Threonine or other residues Inefficient scavenging of benzyl carbocations.Increase the concentration of scavengers like anisole or p-cresol.[5]
N→O Acyl Shift at Threonine Acid-catalyzed intramolecular rearrangement.[3]Neutralize the cleaved peptide solution with a weak base (e.g., aqueous ammonia or ammonium bicarbonate) before lyophilization to reverse the shift.[7]
O-Sulfonation of Threonine Reaction with sulfonated species generated from certain protecting groups (e.g., Arg(Pmc/Mtr)) during cleavage.Ensure the use of effective scavengers.[2] If Arg(Pmc/Mtr) is present, consider alternative cleavage cocktails or protecting groups.
Oxidation of Sensitive Residues (Met, Trp, Cys) Exposure to air or reactive species during cleavage.Add specific scavengers like dimethyl sulfide (DMS) or 1,2-ethanedithiol (EDT) to the cleavage cocktail.

Conclusion

The successful cleavage of peptides containing this compound from Merrifield resin is a critical determinant of the overall success of the peptide synthesis campaign. Careful selection of the cleavage method, meticulous control of reaction conditions, and the judicious use of scavengers are essential to maximize peptide yield and purity. While HF cleavage remains a robust and widely practiced method, alternatives like TFMSA offer viable options for laboratories not equipped with specialized HF apparatus. By understanding the underlying chemical principles and potential side reactions, researchers can effectively troubleshoot and optimize their cleavage protocols to obtain high-quality peptides for their downstream applications.

References

Application Note: A Researcher's Guide to the Deprotection of the Threonine Benzyl Ether Side Chain

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fields of peptide synthesis and medicinal chemistry, the strategic use of protecting groups is essential for achieving desired molecular architectures. Threonine, with its secondary hydroxyl group, requires robust protection to prevent side reactions during synthesis. The benzyl (Bn) group is a frequently employed protecting group for this purpose due to its stability. However, its effective and selective removal is a critical step that dictates the success of a synthetic route. This guide provides an in-depth analysis of the primary methodologies for cleaving the benzyl ether from the threonine side chain: catalytic hydrogenolysis, acid-mediated cleavage (acidolysis), and dissolving metal reduction. We will explore the underlying mechanisms, provide detailed, field-tested protocols, and discuss the logic behind choosing a specific method based on the molecular context and desired orthogonality.

The Benzyl Ether on Threonine: Stability and Challenges

The hydroxyl group on the threonine side chain is nucleophilic and prone to undesired reactions, such as O-acylation, during peptide coupling steps. Protecting this group as a benzyl ether is a common strategy.

Advantages of Benzyl Protection:

  • Stability: The benzyl ether is stable to a wide range of reagents, including the mild basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the moderately acidic conditions for Boc deprotection (e.g., TFA).[1]

  • Orthogonality: This stability allows for a quasi-orthogonal protection scheme, particularly in the classic Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[2][3]

The Deprotection Challenge: The very stability that makes the benzyl group an excellent protecting group also presents a challenge for its removal. The conditions required for cleavage can be harsh and must be carefully selected to avoid degrading the target peptide or affecting other functional groups.

Key Deprotection Methodologies

The choice of deprotection method is critical and depends on the overall synthetic strategy and the presence of other sensitive functional groups within the molecule.

Catalytic Hydrogenolysis: The Preferred Method

Catalytic hydrogenolysis is the most common and generally the mildest method for cleaving benzyl ethers.[4] The reaction involves the cleavage of the C-O bond by hydrogen in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[5]

Mechanism: The reaction proceeds on the surface of the heterogeneous catalyst. The benzyl ether adsorbs onto the palladium surface, as does hydrogen. The C-O bond is cleaved, and the resulting fragments are saturated by hydrogen atoms, yielding the deprotected threonine residue and toluene as a byproduct.[5][6]

G cluster_0 Catalyst Surface (Pd/C) Thr_OBn Threonine-O-Bn Adsorbed_Complex [Thr-O-Bn • H₂] ads on Pd Thr_OBn->Adsorbed_Complex Adsorption H2 H₂ H2->Adsorbed_Complex Adsorption Products Threonine-OH + Toluene Adsorbed_Complex->Products Hydrogenolysis (C-O Cleavage)

Caption: Catalytic hydrogenolysis workflow.

Hydrogen Sources:

  • Hydrogen Gas (H₂): The traditional method, requiring a hydrogen atmosphere (from a balloon to a pressurized vessel).

  • Catalytic Transfer Hydrogenation (CTH): A more convenient and often safer alternative that uses a hydrogen donor in situ. Common donors include ammonium formate (HCOONH₄), formic acid, and cyclohexene.[7][8] This approach avoids the need for specialized hydrogenation equipment.[5]

Table 1: Comparison of Hydrogenolysis Conditions

ParameterMethod 1: H₂ GasMethod 2: Transfer Hydrogenation (Ammonium Formate)
Catalyst 10% Pd/C (5-10 mol%)10% Pd/C (5-10 mol%)
Hydrogen Source H₂ gas (1 atm to 50 psi)Ammonium Formate (2-5 eq.)
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, DMF
Temperature Room TemperatureRoom Temperature to Reflux[8]
Advantages High efficiency, clean reaction.No H₂ gas handling, rapid, neutral conditions.[8]
Disadvantages Requires specialized equipment.Requires removal of formate salts.
Key Insight The choice of catalyst can be crucial. Palladium hydroxide on carbon (Pearlman's catalyst) can sometimes be more effective, especially for stubborn substrates.[9]CTH is often faster and can be more selective, leaving other reducible groups like halogens unaffected.[7]

Protocol 2.1: Deprotection via Catalytic Transfer Hydrogenolysis

  • Setup: To a round-bottom flask containing the benzyl-protected threonine substrate (1.0 eq), add a suitable solvent such as methanol (15-20 mL per mmol of substrate).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

    • Scientist's Note: Pd/C can be pyrophoric. Always handle it under an inert atmosphere and do not allow the dry powder to come into contact with organic solvents in the presence of air.[10]

  • Hydrogen Donor: Add ammonium formate (2-4 equivalents) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrate and washings, then remove the solvent under reduced pressure. The resulting residue can be further purified by chromatography or crystallization.

Acid-Mediated Cleavage (Acidolysis)

Strong acids can cleave benzyl ethers, a method often used in the final deprotection step of Boc-based solid-phase peptide synthesis.[12] This method is useful when the substrate contains functional groups sensitive to reduction (e.g., alkynes, Cbz groups).[4]

Mechanism: The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack (SN2) or formation of a stable benzyl carbocation (SN1).[13] This reactive benzyl cation can unfortunately alkylate electron-rich amino acid residues like Tryptophan (Trp) or Methionine (Met).[14]

The Critical Role of Scavengers: To prevent side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic species that trap the benzyl cation faster than it can react with the peptide.[15]

G Thr_OBn Threonine-O-Bn Protonated_Ether Threonine-O⁺(H)-Bn Thr_OBn->Protonated_Ether Protonation H_plus H⁺ (from TFA) H_plus->Protonated_Ether Products Threonine-OH Protonated_Ether->Products Cleavage Bn_cation Benzyl Cation (Bn⁺) Protonated_Ether->Bn_cation Cleavage Trapped_Bn Trapped Benzyl Species Bn_cation->Trapped_Bn Side_Product Side Product (e.g., Alkylated Trp) Bn_cation->Side_Product Side Reaction Scavenger Scavenger (e.g., Thioanisole, TIS) Scavenger->Trapped_Bn Trapping

Caption: Acidolysis mechanism with scavenger action.

Table 2: Common Acidolysis Reagents and Scavengers

ReagentConditionsCommon ScavengersKey Insight
Trifluoroacetic Acid (TFA) Neat or in DCM, 0°C to RTThioanisole, Water, Triisopropylsilane (TIS), Phenol.[12]The "Reagent K" cocktail (TFA/Water/Phenol/Thioanisole/TIS) is a powerful mixture for global deprotection in SPPS.[12] TIS is particularly effective at reducing oxidized Met residues.
HBr in Acetic Acid 33% HBr in AcOH, RTAnisoleA very strong and corrosive reagent, typically used for cleaving stable ethers when TFA fails.[16][17] It can cause side reactions and should be used with caution.

Protocol 2.2: Deprotection with a TFA Cocktail

  • Setup: Place the resin-bound peptide or substrate in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common mixture is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[15]

    • Scientist's Note: Always add acid to other reagents slowly. TFA is highly corrosive and volatile; handle with appropriate personal protective equipment.

  • Reaction: Add the cleavage cocktail to the substrate (~10 mL per gram of resin).[12] Gently agitate the mixture at room temperature for 2-4 hours.

  • Isolation (for SPPS): Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.[12]

  • Purification: Pellet the peptide by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove scavengers and cleaved protecting groups. The crude peptide can then be purified by HPLC.

Dissolving Metal Reduction (Birch Reduction)

The Birch reduction is a powerful but harsh method used when other techniques fail, particularly for complex molecules or those containing sulfur, which can poison palladium catalysts.[18][19]

Mechanism: The reaction uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia to create solvated electrons.[19] These electrons are potent reducing agents that add to the aromatic benzyl ring, leading to a radical anion intermediate that, after protonation and further reduction, results in cleavage of the C-O bond.[20]

Applicability: This method is generally considered a last resort due to its demanding and hazardous conditions (cryogenic temperatures, reactive alkali metals).[18]

Protocol 2.3: General Procedure for Birch Reduction

Safety First: This procedure involves highly flammable alkali metals and cryogenic liquid ammonia. It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

  • Setup: Assemble a three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel. Ensure the system is completely dry and under an inert atmosphere (argon).

  • Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia gas into the flask.

  • Metal Dissolution: Add small pieces of lithium or sodium metal until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

  • Substrate Addition: Add a solution of the benzyl-protected threonine substrate in a suitable co-solvent (e.g., THF) dropwise.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction carefully by adding a proton source like ammonium chloride or isopropanol until the blue color disappears.

  • Workup: Allow the ammonia to evaporate overnight in the fume hood. The remaining residue can then be worked up using standard aqueous extraction procedures.

Orthogonality and Strategic Selection

The true art of synthesis lies in choosing a deprotection strategy that is orthogonal to other protecting groups present in the molecule.[3][21] An orthogonal system allows for the selective removal of one protecting group in the presence of others.[2]

Decision-Making Logic:

  • Is a Cbz or other hydrogenolysis-sensitive group present? If yes, avoid catalytic hydrogenation. Acidolysis is a better choice.

  • Is the peptide rich in Trp or Met? If yes, and acidolysis is required, use a robust scavenger cocktail (e.g., with thioanisole).

  • Is the substrate resistant to both hydrogenolysis and acidolysis? The Birch reduction may be the only viable option.

  • Are acid-labile groups (Boc, Trt, tBu) intended to remain? Catalytic hydrogenation is the method of choice.

G Start Start: Deprotect Thr(Bn) Q1 Are other groups sensitive to hydrogenolysis (e.g., Cbz)? Start->Q1 Q2 Are acid-labile groups (Boc, tBu) present? Q1->Q2 No Method_Acid Use Acidolysis (e.g., TFA) Q1->Method_Acid Yes Q3 Is the substrate resistant to standard methods? Q2->Q3 No Method_Hydro Use Catalytic Hydrogenolysis Q2->Method_Hydro Yes Q3->Method_Acid No Method_Birch Use Birch Reduction Q3->Method_Birch Yes

Caption: Decision tree for selecting a deprotection method.

Reaction Monitoring

Regardless of the method chosen, careful monitoring is essential to ensure complete reaction and avoid over-exposure to harsh conditions.

  • Thin-Layer Chromatography (TLC): A fast and effective method for qualitative analysis.[11][22] A three-lane spotting technique (starting material, co-spot, reaction mixture) is recommended to unambiguously track the disappearance of the starting material and the appearance of the product.[23][24]

  • High-Performance Liquid Chromatography (HPLC) & LC-MS: Provide quantitative data on the reaction progress, allowing for precise determination of completion and identification of any side products.[22]

Conclusion

The deprotection of the benzyl group from the threonine side chain is a fundamental transformation in synthetic chemistry. While catalytic hydrogenolysis stands out as the mildest and most frequently used method, acidolysis and dissolving metal reductions provide essential alternatives for complex substrates. A successful deprotection relies on a thorough understanding of the reaction mechanisms, careful consideration of orthogonal strategies, and diligent monitoring. By applying the principles and protocols outlined in this guide, researchers can confidently navigate this critical synthetic step to achieve their target molecules with high fidelity and yield.

References

Application Note: A Robust Framework for the Analytical HPLC-UV Characterization of Peptides Incorporating the Synthetic Amino Acid H-D-Thr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The therapeutic landscape is increasingly populated by complex synthetic peptides, which present unique analytical challenges due to their size, intricate structures, and potential for subtle variations that can impact efficacy and safety.[1] This application note provides a comprehensive guide for developing robust, stability-indicating analytical High-Performance Liquid Chromatography (HPLC) methods for peptides containing the non-natural, benzyl-protected amino acid, H-D-Thr(Bzl)-OH. The incorporation of such modified residues is a common strategy to enhance peptide stability or biological activity, but it also introduces specific analytical hurdles, including the potential for diastereomeric impurities.

This document moves beyond a simple recitation of methods. It delves into the fundamental principles of reversed-phase HPLC (RP-HPLC) for peptide analysis, explaining the rationale behind critical methodological choices, from column chemistry and mobile phase composition to gradient optimization. We present a detailed, step-by-step protocol that serves as a robust starting point for method development, alongside a systematic approach to troubleshooting common issues. Furthermore, we address the critical aspect of stereoisomer analysis, providing strategies for the chiral separation of peptides containing this compound. This guide is intended for researchers, quality control analysts, and drug development professionals seeking to establish reliable and accurate analytical methods for novel peptide therapeutics.

The Foundational Pillar: Reversed-Phase HPLC for Peptide Analysis

Reversed-phase HPLC is the cornerstone of peptide analysis, prized for its high resolving power and compatibility with a wide range of peptide structures.[2][3][4] The separation mechanism is based on the differential partitioning of peptide molecules between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. Peptides are eluted in order of increasing hydrophobicity by gradually increasing the concentration of an organic solvent in the mobile phase.[4]

Causality in Column Selection: More Than Just C18

The choice of stationary phase is a critical determinant of separation selectivity. While C18 (octadecyl) columns are the workhorse for general-purpose peptide analysis due to their high hydrophobicity, other phases offer unique advantages.[5][6]

  • C18 Columns: Ideal for a broad range of peptides (5-50 amino acids), providing excellent retention and resolution for initial method development.[5][6]

  • C8 Columns: Less retentive than C18, making them suitable for highly hydrophobic or large peptides (>30 amino acids) where excessive retention on a C18 column can lead to broad peaks and poor recovery.[5]

  • Phenyl Columns: Offer alternative selectivity through π-π interactions with aromatic amino acid residues within the peptide. This can be particularly advantageous for resolving peptides with similar hydrophobicity but different aromatic content.[5]

The pore size of the silica support is another crucial parameter. For most peptides, wide-pore columns (e.g., 300 Å) are recommended to allow for efficient diffusion of the larger peptide molecules into and out of the pores, preventing peak broadening.[7]

The Mobile Phase: A Symphony of Solvents and Additives

The mobile phase in peptide RP-HPLC typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), with additives to control pH and improve peak shape.

  • Organic Modifier: Acetonitrile is the most common organic solvent due to its low viscosity, UV transparency, and excellent solvating properties for peptides.[2]

  • The Indispensable Role of Trifluoroacetic Acid (TFA): TFA is a ubiquitous mobile phase additive in peptide HPLC for several key reasons:[8][9][10]

    • Ion Pairing: TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged residues (e.g., lysine, arginine, histidine) on the peptide. This masks the ionic character of the peptide, enhancing its interaction with the hydrophobic stationary phase and improving retention and peak shape.[8]

    • pH Control: A low pH (around 2-3) ensures that the carboxylic acid groups on the peptide and the residual silanol groups on the silica support are protonated, minimizing undesirable ionic interactions that can lead to peak tailing.[8]

    • Improved Peak Shape: By suppressing silanol interactions and providing a consistent ionic environment, TFA generally leads to sharper, more symmetrical peaks.[8]

A typical starting concentration for TFA is 0.1% (v/v) in both the aqueous and organic mobile phases.[5][8][11] However, for peptides with multiple positive charges, a higher concentration of 0.2-0.25% may be necessary to achieve optimal resolution.[12] It is crucial to use high-purity, HPLC-grade TFA to avoid baseline noise and artifacts.[11] For applications requiring mass spectrometry (MS) detection, TFA can cause ion suppression.[8][9][10] In such cases, formic acid is a more suitable alternative, although it may result in broader peaks on some columns.[13]

Workflow for Method Development

A systematic approach to method development is essential for achieving a robust and reliable analytical method. The following workflow outlines a logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Chiral Separation (if required) cluster_3 Phase 4: Validation A Define Analytical Target Profile (ATP) B Select Column Chemistry (e.g., C18, 300Å) A->B Based on peptide properties C Initial Gradient Scouting (e.g., 5-95% B in 30 min) B->C Standard starting conditions D Optimize Gradient Slope C->D Evaluate peak distribution E Fine-tune Temperature D->E Improve resolution & peak shape I Method Validation (ICH Q2(R2)) D->I Finalized Method F Adjust TFA Concentration E->F Enhance selectivity E->I Finalized Method G Screen Chiral Stationary Phases (CSPs) F->G If diastereomers present F->I Finalized Method H Optimize Mobile Phase for Chiral Resolution G->H Maximize chiral resolution H->I Finalized Method

Figure 1: A systematic workflow for analytical HPLC method development for peptides.

Detailed Protocol: A Starting Point for Analysis of a Peptide Containing this compound

This protocol provides a robust starting point for the analysis of a synthetic peptide containing this compound. It is designed to be a foundational method that can be further optimized for specific peptide characteristics.

Instrumentation and Materials
  • HPLC System: A high-pressure binary pump system capable of pressures up to 600 bar, equipped with a temperature-controlled autosampler (set to 4°C to maintain sample integrity) and a column thermostat.[5]

  • Detector: A UV-Vis detector capable of monitoring at 214 nm (for the peptide backbone) and 280 nm (for aromatic amino acids).[5]

  • Column: A C18 wide-pore (300 Å) column, for example, 4.6 x 150 mm with 3.5 µm particles.

  • Reagents: HPLC-grade acetonitrile, high-purity water (18.2 MΩ·cm), and HPLC-grade trifluoroacetic acid (TFA).

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of high-purity water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Needle Wash Solution: 50:50 (v/v) acetonitrile/water.

Causality Note: Consistent use of 0.1% TFA in both mobile phases is crucial for maintaining a stable baseline and reproducible retention times.[11] The needle wash solution should be strong enough to prevent carryover of the peptide between injections.

Sample Preparation
  • Accurately weigh a suitable amount of the peptide standard or sample.

  • Dissolve the peptide in a solvent that is compatible with the mobile phase, such as Mobile Phase A or a slightly higher percentage of organic solvent if solubility is an issue. A typical starting concentration is 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the column.

Trustworthiness Note: Sample preparation is a critical step for reproducibility.[14] Ensure the peptide is fully dissolved and filtered to prevent column clogging and pressure issues. Storing the sample in the autosampler at 4°C minimizes potential degradation.

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended SettingRationale
Column C18, 300 Å, 4.6 x 150 mm, 3.5 µmGeneral purpose for good resolution of a wide range of peptides.[6]
Mobile Phase A 0.1% TFA in WaterStandard aqueous phase for peptide analysis.[5]
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic phase for peptide analysis.[5]
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and resolution by reducing mobile phase viscosity and improving mass transfer.[2][15]
Detection Wavelength 214 nmFor sensitive detection of the peptide backbone amide bonds.
Injection Volume 10 µLA good starting point to avoid column overload.
Gradient See Table 2 belowA shallow gradient is generally preferred for optimal peptide separation.[16]

Table 1: Recommended Starting HPLC Conditions

Table 2: Initial Gradient Elution Program

Time (min) % Mobile Phase B
0.0 5
30.0 65
31.0 95
35.0 95
36.0 5

| 40.0 | 5 |

Expertise Note: A shallow gradient (e.g., a 1-2% change in organic solvent per minute) is often necessary to resolve complex peptide mixtures.[16] The initial hold at low organic concentration helps to focus the peptide at the head of the column, leading to sharper peaks. The high organic wash at the end of the gradient ensures that all strongly retained components are eluted, preventing carryover to the next injection.

Addressing the this compound Challenge: Chiral Separation

The presence of the D-amino acid this compound introduces the possibility of diastereomeric impurities, which may have different biological activities and must be monitored and controlled. Standard reversed-phase columns are typically not capable of separating these stereoisomers. Therefore, a dedicated chiral separation method is often required.

Principles of Chiral HPLC

Chiral separation is achieved by using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte. The different stabilities of these complexes lead to different retention times and, thus, separation. Several types of CSPs are available for the separation of amino acids and peptides, including:[17]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are versatile phases capable of multiple interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, making them effective for a wide range of chiral molecules, including N-protected amino acids and peptides.[17]

  • Cinchona Alkaloid-based Zwitterionic CSPs: These have shown promise for the direct stereoselective resolution of amino acids and small peptides under LC-MS compatible conditions.[18]

Protocol for Chiral Method Development
  • Column Screening: Screen a selection of chiral columns, such as a teicoplanin-based CSP and a cinchona alkaloid-based zwitterionic CSP, to identify a phase that shows selectivity for the diastereomers of the peptide containing this compound.

  • Mobile Phase Optimization: Chiral separations are highly sensitive to the mobile phase composition.

    • For macrocyclic glycopeptide columns, a polar organic mode (e.g., acetonitrile/methanol/acetic acid/triethylamine) or a reversed-phase mode (e.g., acetonitrile/water with an acidic modifier) can be explored.

    • For zwitterionic CSPs, methanol-based mobile phases are often effective.[18]

  • Temperature Effects: Temperature can have a significant impact on chiral selectivity. Evaluate a range of temperatures (e.g., 10°C to 40°C) to optimize the resolution between the diastereomeric peaks.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Once an analytical method is developed and optimized, it must be validated to ensure it is fit for its intended purpose. Method validation should be performed in accordance with ICH Q2(R2) guidelines.[19][20] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[19][21] This is a critical parameter for a stability-indicating method.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, and the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Troubleshooting Common HPLC Issues in Peptide Analysis

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the stationary phase. - Column overload. - Mismatched sample solvent and mobile phase.- Ensure adequate TFA concentration (0.1% or higher). - Reduce injection volume or sample concentration. - Dissolve sample in the initial mobile phase.
Poor Resolution - Gradient is too steep. - Inappropriate column chemistry. - Suboptimal temperature.- Decrease the gradient slope (e.g., from 2%/min to 1%/min). - Screen different column chemistries (e.g., C8, Phenyl). - Optimize column temperature (try both increasing and decreasing).
Ghost Peaks - Carryover from previous injection. - Contaminated mobile phase.- Increase the strength of the needle wash solution. - Add a high organic wash step at the end of the gradient. - Prepare fresh mobile phases.
Baseline Drift - Inconsistent mobile phase composition. - Column not fully equilibrated. - Fluctuating column temperature.- Ensure mobile phases are well-mixed and degassed. - Increase column equilibration time. - Ensure the column thermostat is functioning correctly.

Table 3: Troubleshooting Guide for Peptide HPLC Analysis

Conclusion

The successful analysis of synthetic peptides containing non-natural amino acids like this compound requires a methodical and scientifically grounded approach. By understanding the fundamental principles of reversed-phase and chiral chromatography, researchers can develop robust and reliable analytical HPLC methods. This application note provides a comprehensive framework, from initial method development and detailed protocols to troubleshooting and validation strategies, to empower scientists in the pharmaceutical industry to confidently characterize these complex and promising therapeutic molecules. A well-developed and validated HPLC method is not just a regulatory requirement; it is a fundamental tool for ensuring the quality, safety, and efficacy of novel peptide drugs.

References

Application Note: A Comprehensive Guide to the Mass Spectrometry Analysis of Peptides Containing D-Threonine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Stereochemical Nuance of D-Threonine in Peptide Therapeutics and Biological Probes

The incorporation of non-proteinogenic amino acids, particularly D-isomers, into peptide sequences represents a cornerstone of modern drug discovery and chemical biology. The substitution of L-threonine with its diastereomer, D-threonine, can profoundly alter a peptide's biological properties. This single stereochemical inversion can induce favorable changes in enzymatic stability, receptor binding affinity, and pharmacokinetic profiles. D-threonine, with its two chiral centers, introduces a significant structural perturbation that can lock a peptide into a more bioactive conformation or render it resistant to proteolytic degradation.[1] Consequently, the precise and unambiguous characterization of peptides containing D-threonine is a critical analytical challenge in both quality control during drug manufacturing and in the elucidation of structure-activity relationships.

This application note provides a comprehensive guide to the mass spectrometry-based analysis of peptides containing D-threonine. We will delve into the unique challenges posed by these diastereomers and present detailed, field-proven protocols for their chromatographic separation, mass spectrometric identification, and quantification. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently analyze these stereochemically complex molecules.

The Analytical Challenge: Overcoming the Mass Degeneracy of Diastereomers

The primary hurdle in the mass spectrometric analysis of a peptide containing D-threonine versus its all-L-threonine counterpart is their identical mass-to-charge (m/z) ratio. Conventional mass spectrometry, on its own, is blind to stereochemistry.[2] Therefore, successful analysis hinges on hyphenated techniques that introduce a separation dimension sensitive to the three-dimensional structure of the diastereomers. This is typically achieved through liquid chromatography or ion mobility spectrometry prior to mass analysis.

I. Chromatographic Separation of D-Threonine Peptide Diastereomers

The key to successfully analyzing D-threonine-containing peptides is achieving chromatographic separation from their L-threonine diastereomers. This can be accomplished using either standard achiral reversed-phase high-performance liquid chromatography (RP-HPLC) or, for more challenging separations, chiral HPLC.

A. Protocol: Diastereomer Separation using Achiral Reversed-Phase HPLC

In many cases, the significant change in the three-dimensional structure of a peptide upon incorporation of a D-amino acid is sufficient to alter its interaction with a standard C18 stationary phase, allowing for separation.[1]

1. Sample Preparation:

  • Dissolve the synthetic peptide mixture (containing both D-threonine and L-threonine diastereomers) in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a working concentration of 10-100 µg/mL.

2. UPLC-MS System and Conditions:

Parameter Setting Rationale
UPLC System Waters ACQUITY UPLC I-Class or equivalentHigh-pressure systems with low delay volumes provide superior resolution for closely eluting species.
Column ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mmA high-resolution C18 column is a good starting point for separating diastereomers based on subtle hydrophobicity differences.
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Standard acidic mobile phase for good peptide ionization in positive mode ESI.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid (LC-MS Grade)Acetonitrile is a common organic modifier for peptide separations.
Flow Rate 0.3 mL/minA moderate flow rate for a 2.1 mm ID column balances analysis time and resolution.
Column Temperature 40 °CElevated temperature can improve peak shape and sometimes enhance separation.
Injection Volume 5 µLAdjust as needed based on sample concentration and instrument sensitivity.
Gradient 5-45% B over 30 minutesA shallow gradient is crucial for resolving closely eluting diastereomers.

3. Data Acquisition:

  • Acquire data in full scan mode to observe the elution of both diastereomers.

  • The two diastereomers should appear as two distinct peaks with the same m/z value.

B. Advanced Technique: Chiral HPLC

For diastereomers that co-elute on standard reversed-phase columns, chiral stationary phases (CSPs) are required. CSPs create a chiral environment that allows for differential interaction with the two diastereomers.

  • Chiral Stationary Phases (CSPs): A variety of CSPs are available for peptide separations, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based CHIROBIOTIC T), cinchona alkaloids, and cyclodextrins.[3][4][5][6] These columns are often operated with mobile phases compatible with mass spectrometry.

  • Method Development: Method development on chiral columns often involves screening different mobile phase compositions (e.g., polar organic, reversed-phase) to achieve optimal separation.

II. Mass Spectrometric Identification and Characterization

Once chromatographically separated, the diastereomers can be individually analyzed by tandem mass spectrometry (MS/MS) to confirm their identity and, in some cases, to further distinguish them based on their fragmentation patterns.

A. Causality Behind Fragmentation Differences

While not always dramatic, differences in the MS/MS fragmentation patterns of diastereomeric peptides can arise. The stereochemistry at the D-threonine residue can influence the peptide's gas-phase conformation and the stability of the transition states during collision-induced dissociation (CID). This can lead to variations in the relative abundances of certain fragment ions. For instance, the propensity for neutral losses from the threonine side chain (e.g., loss of acetaldehyde) or the relative intensities of specific b- and y-ions may differ between the D- and L-threonine containing peptides.[7][8]

B. Protocol: Tandem Mass Spectrometry (MS/MS) for Diastereomer Characterization

1. Mass Spectrometer Settings:

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique well-suited for peptides.
MS1 Scan Range m/z 300-2000A typical range to encompass the precursor ion of most synthetic peptides.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically triggers MS/MS on the most intense precursor ions.
Isolation Window 1.0-2.0 m/zIsolates the precursor ion of interest for fragmentation.
Fragmentation Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)CID is widely available, while HCD on Orbitrap instruments provides high-resolution fragment ion spectra.
Collision Energy Stepped or optimized per peptideOptimal collision energy depends on the peptide's m/z and charge state. A stepped collision energy can provide a more comprehensive fragmentation pattern.[1]

2. Data Analysis:

  • Process the MS/MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant, or vendor-specific software).

  • Compare the fragmentation spectra of the two separated diastereomers. Look for reproducible differences in the relative intensities of key fragment ions. While the fragment ions will have the same m/z values, their relative abundance can be a distinguishing feature.

Workflow for D-Threonine Peptide Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis prep Dissolve Synthetic Peptide (D-Thr & L-Thr Mixture) lc UPLC with Shallow Gradient (e.g., C18 Column) prep->lc Injection ms1 MS1 Full Scan (Detect two peaks, same m/z) lc->ms1 Elution dda Data-Dependent MS/MS ms1->dda Peak Detection cid Fragmentation (CID/HCD) dda->cid Precursor Isolation analysis Compare Retention Times & MS/MS Spectra cid->analysis Fragment Ion Spectra quant Quantitative Analysis (with SIL Standard) analysis->quant

Caption: Workflow for the analysis of D-threonine containing peptides.

III. Quantitative Analysis of D-Threonine Peptides using Stable Isotope Labeled Standards

For accurate quantification, especially in complex matrices, the use of a stable isotope-labeled (SIL) internal standard is the gold standard.[9][10][11] The SIL peptide should ideally be identical to the analyte of interest (the D-threonine containing peptide) but with one or more heavy isotopes (e.g., ¹³C, ¹⁵N) incorporated into one of the amino acids.[12][13][14]

A. Protocol: Absolute Quantification (AQUA) Workflow

1. Synthesis and Characterization of SIL Standard:

  • Synthesize the D-threonine containing peptide with a heavy-labeled amino acid (e.g., ¹³C₆, ¹⁵N₂-Lysine or ¹³C₆, ¹⁵N₄-Arginine).

  • Purify the SIL peptide to >95% purity and accurately determine its concentration via amino acid analysis.

2. Sample Preparation:

  • Spike a known amount of the SIL peptide internal standard into the sample containing the unknown amount of the D-threonine peptide analyte.

  • The amount of spiked standard should be in the same order of magnitude as the expected analyte concentration.

3. LC-MS/MS Analysis in MRM/SRM Mode:

  • Develop a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method on a triple quadrupole mass spectrometer.

  • Select 2-3 specific and intense precursor-to-fragment ion transitions for both the analyte ("light") peptide and the SIL internal standard ("heavy") peptide.

  • The transitions for the heavy peptide will have a mass shift corresponding to the mass of the incorporated stable isotopes.

4. Data Analysis and Quantification:

  • Integrate the peak areas of the selected transitions for both the light and heavy peptides.

  • Calculate the ratio of the peak area of the light peptide to the heavy peptide.

  • Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve generated by analyzing known amounts of the light peptide spiked with a constant amount of the heavy internal standard.

Analyte/Standard Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Light Peptide (Analyte) e.g., 650.3e.g., 789.4 (y6)25
e.g., 560.3 (b5)22
Heavy Peptide (SIL-IS) e.g., 654.3 (+8 Da)e.g., 797.4 (y6)25
e.g., 560.3 (b5)22

Table 1: Example MRM transitions for a light peptide and its heavy-labeled internal standard.

IV. Advanced Separation with Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) provides an orthogonal dimension of separation in the gas phase based on the size, shape, and charge of an ion. This technique is particularly powerful for separating isomers, including peptide diastereomers.[15][16][17][18]

A. The Power of IMS in D-Threonine Peptide Analysis

When coupled with LC-MS, IMS can resolve diastereomers that are not fully separated by chromatography. Furthermore, a novel workflow involves chromatographically separating the diastereomers, subjecting each to CID, and then separating the resulting fragment ions by IMS.[19] If the D-threonine is present in a fragment ion, its arrival time in the IMS cell will differ from the corresponding fragment from the all-L peptide, allowing for unambiguous localization of the D-amino acid.[19]

B. Key Parameters for IMS of Peptides
  • Drift Gas: Helium or Nitrogen are commonly used. Helium generally provides higher resolution for smaller molecules like peptides.[15][17]

  • Drift Voltage/Wave Velocity: These parameters are optimized to achieve the best separation of the ions of interest. Higher drift voltages or wave velocities can improve resolution but may also lead to ion heating.

Conceptual Diagram of IMS-based Fragment Ion Separation

G cluster_3 MS Detection L_pep L-Thr Peptide L_frag L-Thr Fragments (b- and y-ions) L_pep->L_frag D_pep D-Thr Peptide D_frag D-Thr Fragments (b- and y-ions) D_pep->D_frag IMS_L IMS of L-Frags (Arrival Time 1) L_frag->IMS_L IMS_D IMS of D-Frags (Arrival Time 2) D_frag->IMS_D MS_detect Mass Analyzer IMS_L->MS_detect IMS_D->MS_detect

References

Application Notes and Protocols for D-Amino Acid Integration in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chirality Advantage in Peptide Therapeutics

Peptides represent a highly attractive class of therapeutic agents due to their high specificity and low intrinsic toxicity. However, their progression into clinical mainstays is often thwarted by inherent pharmacological weaknesses, primarily their susceptibility to rapid in vivo degradation by proteases and rapid renal clearance.[1] Nature's reliance on L-amino acids as the exclusive building blocks of proteins renders native peptides vulnerable to endogenous proteases, which are stereospecific for L-isomers.[2] A powerful and widely adopted strategy to overcome this limitation is the strategic incorporation of D-amino acids—the non-natural mirror images of their L-counterparts.

This modification is a cornerstone of modern peptide drug design, offering a multifaceted toolkit to enhance pharmacokinetic and pharmacodynamic properties.[3] The introduction of a D-amino acid can render adjacent peptide bonds unrecognizable to most proteases, significantly increasing the peptide's half-life in biological fluids.[4][5] Beyond simply conferring stability, D-amino acid substitution can profoundly influence a peptide's three-dimensional structure. It can be used to induce or stabilize specific secondary structures like β-turns, which are often crucial for high-affinity receptor binding, or to modulate receptor selectivity by altering the spatial orientation of key side chains.[3][6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of D-amino acids in peptide drug design. It combines foundational principles with detailed, field-proven experimental protocols for the synthesis, purification, and evaluation of D-amino acid-containing peptides.

Core Applications and Mechanistic Insights

The strategic placement of D-amino acids within a peptide sequence can lead to significant improvements in its drug-like properties. The primary goals of this modification are detailed below.

Enhancement of Proteolytic Stability

The fundamental advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[8] Proteases, the enzymes responsible for peptide bond cleavage, have active sites with a specific chirality that preferentially recognizes and binds L-amino acid residues. When a D-amino acid is introduced, the stereochemistry at the α-carbon is inverted, creating a steric clash that prevents proper substrate binding and catalysis.[2] This principle is illustrated in numerous studies where D-amino acid substitution leads to dramatically increased stability in serum and against specific enzymes like trypsin.[4][5]

  • Causality: The peptide bonds flanking a D-amino acid residue are no longer viable substrates for common proteases (e.g., trypsin, chymotrypsin, aminopeptidases). This steric hindrance significantly slows down or completely inhibits enzymatic cleavage, thereby extending the peptide's circulating half-life.

Modulation of Secondary Structure and Conformation

D-amino acids are powerful tools for influencing peptide secondary structure. While an L-amino acid might favor a specific Ramachandran plot region, its D-enantiomer will favor the mirror-image region. This property can be exploited to:

  • Induce β-turns: A D-amino acid, particularly D-Proline, placed at the i+1 position of a turn sequence can be highly effective at nucleating a β-hairpin conformation.[7] This is critical as many peptide-receptor interactions are mediated by a specific turn structure that presents key pharmacophoric residues to the receptor.

  • Stabilize or Disrupt Helices: Incorporating a D-amino acid into an α-helical sequence can act as a "helix breaker." Conversely, strategic placement within a turn region can help to stabilize helical structures by pre-organizing the peptide backbone.[3]

The conformational impact of D-amino acid incorporation is best analyzed using techniques like Circular Dichroism (CD) spectroscopy, which can provide a qualitative and quantitative assessment of the peptide's secondary structure content (α-helix, β-sheet, random coil) in solution.[3][4]

Alteration of Receptor Affinity and Selectivity

By modifying a peptide's conformation, D-amino acid substitution can fine-tune its binding affinity and selectivity for its target receptor(s).[3] In some cases, the native L-peptide may not adopt the optimal conformation for receptor binding. Introducing a D-amino acid can constrain the peptide into a more bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[9]

Furthermore, this conformational control can be used to enhance selectivity. A peptide may interact with multiple receptor subtypes. By introducing a D-amino acid, the peptide's conformation can be locked into a shape that is preferentially recognized by one receptor subtype over others, thereby reducing off-target effects.[6][10]

Reduced Immunogenicity

Peptides composed entirely or partially of D-amino acids may exhibit reduced immunogenicity compared to their all-L counterparts.[11] This is because the processing and presentation of antigens by the major histocompatibility complex (MHC) pathway are also stereospecific, and D-peptides are often poorly processed.

Experimental Design and Workflow

The successful development of a D-amino acid-modified peptide therapeutic follows a logical, iterative workflow. This process involves design, synthesis, and comprehensive evaluation of the modified peptide's properties compared to its native L-amino acid counterpart.

Peptide_Design_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical L-Peptide_Lead Identify L-Peptide Lead DAA_Strategy Design D-Amino Acid Substitution Strategy L-Peptide_Lead->DAA_Strategy SPPS Solid-Phase Peptide Synthesis DAA_Strategy->SPPS Purification Purification & Characterization (HPLC, MS) SPPS->Purification Stability_Assay Proteolytic Stability Assay (Plasma, Trypsin) Purification->Stability_Assay Structure_Analysis Structural Analysis (Circular Dichroism) Purification->Structure_Analysis Binding_Assay Receptor Binding Assay (Kd, IC50) Purification->Binding_Assay PK_Study In Vivo Pharmacokinetic Study (Rat Model) Stability_Assay->PK_Study Binding_Assay->PK_Study PD_Study Pharmacodynamic/ Efficacy Study PK_Study->PD_Study Lead_Optimization Lead Optimization PD_Study->Lead_Optimization Lead_Optimization->DAA_Strategy Iterate

Caption: Iterative workflow for D-amino acid peptide drug design.

Data Presentation: Comparative Analysis

Summarizing experimental data in a clear, tabular format is crucial for comparing the properties of the parent L-peptide with its D-amino acid-modified analog.

Table 1: Comparative Stability of L-Peptide vs. D-Amino Acid Analog

Peptide AnalogSequenceModification SiteHalf-life in Human Plasma (hours)[12]% Remaining after 24h Trypsin Digestion
Parent L-PeptideL-Lys-L-Arg-L-Leu...None3.2< 5%
D-Arg AnalogL-Lys-D-Arg -L-Leu...Position 228.5> 95%[4]
All-D AnalogD-Lys-D-Arg-D-Leu... All positions> 72100%[5]

Table 2: Comparative Receptor Binding Affinity

Peptide AnalogTarget ReceptorKd (nM)IC50 (nM)
Parent L-PeptideReceptor A15.225.8
D-Phe AnalogReceptor A2.13.5
Parent L-PeptideReceptor B18.931.4
D-Phe AnalogReceptor B55.798.2

Data in tables is illustrative and based on typical outcomes reported in the literature.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments involved in the development and evaluation of D-amino acid-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a model peptide incorporating a D-amino acid.[2][6]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected L- and D-amino acids (with side-chain protection, e.g., Boc for Lys, Trt for Cys)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • OxymaPure or HOBt

  • Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker/agitator

Procedure:

  • Resin Preparation: a. Place the desired amount of Fmoc-Rink Amide resin (e.g., 0.1 mmol scale) into the SPPS reaction vessel. b. Add DMF to swell the resin for at least 30 minutes, then drain the solvent.[13]

  • Fmoc Deprotection (N-terminal deprotection): a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes, then drain. c. Repeat the 20% piperidine treatment for an additional 15 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (L- or D-isomer, 3 equivalents relative to resin loading) and a coupling activator (e.g., OxymaPure, 3 eq.) in DMF. b. Add the coupling reagent (e.g., DIC, 3 eq.) to the amino acid mixture and allow it to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Causality: Using excess reagents drives the coupling reaction to completion, which is critical for achieving high purity of the final peptide. The resin being in a solid phase allows for easy removal of these excess reagents by simple washing.[14]

  • Monitoring and Washing: a. Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).[15] b. If the coupling is incomplete, repeat the coupling step. c. Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: a. After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator. b. Add the pre-chilled cleavage cocktail to the resin. c. Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups simultaneously. d. Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether. b. Centrifuge the mixture to pellet the crude peptide. c. Wash the peptide pellet with cold diethyl ether twice more to remove scavengers and residual cleavage cocktail components. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity and purity of the final product by mass spectrometry (MS).

SPPS_Cycle Resin Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-AA(n+1) (DIC, Oxyma) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Incomplete Resin_Next Resin-AA(n+1) Kaiser->Resin_Next Complete Resin_Next->Deprotection Next Cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol provides a method to assess the stability and determine the half-life (t½) of a peptide in human plasma.[16][17][18]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in water or DMSO)

  • Pooled human plasma (heparinized), thawed at 37°C

  • Quenching/Precipitation solution: Acetonitrile with an internal standard

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: a. Pre-warm the human plasma and a suitable buffer (e.g., PBS) to 37°C. b. Prepare a working solution of the test peptide at 2x the final desired concentration (e.g., 2 µM) in the buffer.

  • Incubation: a. In a microcentrifuge tube, mix an equal volume of the pre-warmed plasma and the 2x peptide working solution to achieve the final concentration (e.g., 1 µM). b. Immediately take the T=0 time point by transferring an aliquot (e.g., 50 µL) of the mixture into a new tube containing 3 volumes of the cold quenching solution (e.g., 150 µL). This stops the enzymatic reaction and precipitates plasma proteins. c. Incubate the remaining plasma-peptide mixture at 37°C with gentle agitation. d. At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), remove identical aliquots and quench them in the same manner as the T=0 sample.[16]

  • Sample Processing: a. Vortex all quenched samples vigorously for 1 minute. b. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. c. Carefully transfer the supernatant to a new set of tubes or an HPLC vial plate for analysis.

  • LC-MS/MS Analysis: a. Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent peptide peak over time relative to the stable internal standard. b. Causality: LC-MS/MS is used for its high sensitivity and specificity, allowing for accurate quantification of the peptide even in a complex matrix like plasma and distinguishing it from potential metabolites.[16]

  • Data Analysis: a. Plot the percentage of remaining peptide (relative to the T=0 sample) against time. b. Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Protocol 3: Competitive Receptor Binding Assay (ELISA-based)

This protocol describes an ELISA-based method to determine the inhibitory capacity (IC₅₀) of a D-amino acid-modified peptide by measuring its ability to compete with a known ligand for receptor binding.[7][19]

Materials:

  • 96-well high-binding ELISA plate

  • Recombinant receptor protein

  • Known ligand for the receptor (biotinylated or with a His-tag)

  • Test peptide (D-amino acid analog) and control peptide (parent L-peptide)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection enzyme conjugate (e.g., Streptavidin-HRP if using a biotinylated ligand)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Receptor Coating: a. Dilute the recombinant receptor in coating buffer to a suitable concentration (e.g., 1-5 µg/mL). b. Add 100 µL of the receptor solution to each well of the 96-well plate. c. Incubate overnight at 4°C.

  • Washing and Blocking: a. The next day, wash the plate three times with wash buffer. b. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Competition Reaction: a. During the blocking step, prepare serial dilutions of your test and control peptides. b. Prepare the labeled ligand at a fixed concentration (typically at its Kd value) in blocking buffer. c. Wash the plate three times. d. In each well, add 50 µL of the labeled ligand and 50 µL of the corresponding peptide dilution (or buffer for maximum binding control). e. Incubate for 1-2 hours at room temperature. f. Causality: The test peptide competes with the labeled ligand for the limited number of binding sites on the coated receptor. A higher affinity test peptide will displace more labeled ligand, resulting in a lower signal.[19]

  • Detection: a. Wash the plate five times with wash buffer. b. Add 100 µL of the appropriate enzyme conjugate (e.g., Streptavidin-HRP) diluted in blocking buffer. c. Incubate for 1 hour at room temperature. d. Wash the plate five times. e. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes). f. Add 100 µL of stop solution.

  • Data Analysis: a. Read the absorbance at 450 nm. b. Plot the absorbance against the logarithm of the peptide concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the peptide that inhibits 50% of the labeled ligand binding.

Protocol 4: In Vivo Pharmacokinetic (PK) Study in Rats

This protocol provides a general framework for assessing the basic pharmacokinetic parameters of a peptide following intravenous (IV) administration to rats.[20]

Materials:

  • Sprague-Dawley or Wistar rats

  • Test peptide formulated in a sterile, biocompatible vehicle (e.g., saline)

  • Anesthesia (if required for dosing/sampling)

  • Syringes and needles for IV administration (e.g., via tail vein)

  • Blood collection tubes (e.g., containing K₂EDTA as an anticoagulant)

  • Centrifuge

  • Materials for plasma processing and storage (-80°C freezer)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation and Dosing: a. Acclimatize animals for at least one week prior to the study. b. Fast the rats overnight with free access to water. c. Administer the peptide solution via a single IV bolus injection into the tail vein at a predetermined dose (e.g., 1 mg/kg).

  • Serial Blood Sampling: a. Collect blood samples (approx. 100-150 µL) at specified time points. A typical schedule for a peptide might be: pre-dose (0), 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. b. Collect blood from a suitable site (e.g., saphenous vein or via a cannulated jugular vein) into anticoagulant-containing tubes. c. Causality: It is critical to include protease inhibitors in the collection tubes or process samples immediately on ice to prevent ex vivo degradation of the peptide after collection.

  • Plasma Preparation and Storage: a. Immediately after collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma supernatant to new, labeled tubes and immediately freeze at -80°C until analysis.

  • Bioanalysis: a. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the peptide in rat plasma. b. Prepare calibration standards and quality control (QC) samples by spiking known amounts of the peptide into blank rat plasma. c. Process the study samples, standards, and QCs (typically by protein precipitation or solid-phase extraction) and analyze them using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Plot the mean plasma concentration of the peptide versus time. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

    • Cₘₐₓ: Maximum observed plasma concentration.
    • AUC: Area under the plasma concentration-time curve.
    • t½: Elimination half-life.
    • CL: Clearance.
    • Vd: Volume of distribution.

Conclusion

The strategic incorporation of D-amino acids is an indispensable tool in modern peptide drug design. By providing resistance to proteolysis, modulating conformation, and fine-tuning receptor interactions, this approach directly addresses the primary liabilities of native peptides. The protocols detailed in this guide provide a robust framework for the synthesis and systematic evaluation of D-amino acid-containing analogs, enabling researchers to rationally design and advance peptide candidates with superior therapeutic potential. A thorough understanding of the underlying chemical principles combined with rigorous experimental execution is paramount to successfully harnessing the chirality advantage in the development of next-generation peptide drugs.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of H-D-Thr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during peptide synthesis. Specifically, we will address the critical issue of preventing racemization of H-D-Thr(Bzl)-OH during the crucial activation step of amide bond formation. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to ensure the highest purity of your target peptides.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant diastereomeric impurity in my peptide containing D-Thr(Bzl). Could this be due to racemization during coupling?

A: Yes, it is highly probable. The appearance of a diastereomeric impurity, often observed as a closely eluting peak in reverse-phase HPLC, is a classic sign of racemization. During the carboxyl group activation of an amino acid for peptide bond formation, the chiral center (α-carbon) becomes susceptible to epimerization.[1] For this compound, this means conversion to its L-epimer, which is then incorporated into the peptide chain, resulting in a diastereomeric final product that can be very difficult to purify.[2]

Q2: What is the primary chemical mechanism that causes racemization during the activation of amino acids like this compound?

A: The predominant mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[2][3] This process occurs in two main steps:

  • Activation: The coupling reagent activates the carboxylic acid of the Nα-protected D-Thr(Bzl)-OH.

  • Cyclization: The carbonyl oxygen of the Nα-protecting group (e.g., Fmoc or Boc) attacks the activated carboxyl group, forming a planar, five-membered oxazolone ring.

The hydrogen atom on the α-carbon of this oxazolone intermediate is highly acidic and can be readily abstracted by a base present in the reaction mixture.[2][4] Subsequent re-protonation can occur from either face of the planar ring, leading to a loss of the original stereochemistry (racemization).[2]

Q3: Are certain coupling reagents more prone to causing racemization than others?

A: Absolutely. The choice of coupling reagent is a critical factor.[5][6]

  • Carbodiimides (e.g., DCC, DIC, EDC): These are potent activators but can lead to high levels of racemization if used alone because the O-acylisourea intermediate is highly reactive and readily forms the oxazolone.[2][7] Their use is strongly recommended only in the presence of racemization-suppressing additives.[6][7]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are highly efficient and popular reagents.[8][9] However, they can still promote racemization, particularly with sensitive amino acids or under extended reaction times.[8] HATU, which incorporates the additive HOAt, generally shows lower racemization than HBTU.[7]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are often considered superior for minimizing racemization, especially in difficult or sterically hindered couplings.[6][8][10] They activate the carboxylic acid via a different mechanism that is less prone to oxazolone formation.[8]

Troubleshooting Guide: High Racemization Detected with this compound

If you have confirmed the presence of diastereomeric impurities, follow this systematic workflow to diagnose and resolve the issue.

Step 1: Evaluate Your Core Coupling Chemistry

The first line of defense against racemization lies in your choice of coupling reagent, additives, and base.

1.1. Coupling Reagent & Additive Selection

The goal is to form a reactive ester that is less prone to cyclizing into an oxazolone.[10]

  • Diagnosis: Are you using a carbodiimide like DIC without an additive? Are you using a standard uronium salt like HBTU for this sensitive coupling?

  • Solution:

    • If using a carbodiimide: Always include an additive. While HOBt is common, HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure are significantly more effective at suppressing racemization.[3][10][11]

    • If using a uronium salt: Consider switching from HBTU to HATU or, even better, COMU .[9][12] COMU incorporates the Oxyma moiety and has shown excellent performance with reduced epimerization.[12]

    • For Maximum Safety: Switch to a phosphonium-based reagent like PyBOP or PyAOP .[8][10] These are often the best choice for minimizing racemization with challenging residues.[8]

1.2. Base Selection and Stoichiometry

The base activates the carboxylate and can also directly abstract the α-proton from the oxazolone.[2][5] Both its strength and steric hindrance are critical.[5][11]

  • Diagnosis: Are you using a strong, sterically unhindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)? Are you using an excess of base?

  • Solution:

    • Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice.[10][11] For extremely sensitive couplings, the highly hindered base 2,4,6-collidine (TMP) can be very effective at reducing racemization.[5][10]

    • Use the minimum amount of base necessary for the reaction. Typically, 1-2 equivalents are sufficient.

Step 2: Optimize Reaction Conditions

Kinetic and environmental factors play a significant role in the rate of racemization.

2.1. Temperature Control
  • Diagnosis: Are you performing the coupling at room temperature or higher (e.g., using microwave heating)?

  • Solution: Lowering the reaction temperature significantly reduces the rate of racemization.[11] Perform the coupling at 0 °C . Start the pre-activation of this compound with the coupling reagent and base at 0 °C for a few minutes before adding the amine component.

2.2. Pre-activation and Reaction Time
  • Diagnosis: Are you allowing for a long pre-activation time before adding the amine? Is the total coupling time excessively long?

  • Solution: Minimize the pre-activation time. A long-lived activated species has more opportunity to racemize. A pre-activation of 1-5 minutes is often sufficient. Monitor the reaction progress (e.g., with a Kaiser test in solid-phase synthesis) and stop the reaction once it is complete to avoid prolonged exposure to basic conditions.

Summary of Recommended Conditions

For easy reference, the following table summarizes the recommended reagents and conditions to minimize racemization when coupling this compound.

ParameterStandard Conditions (Prone to Racemization)Recommended Low-Racemization ConditionsRationale
Coupling Reagent DIC, HBTUCOMU, HATU, PyBOP Phosphonium (PyBOP) and modern uronium (COMU, HATU) reagents are less prone to inducing oxazolone formation.[8][12]
Additive None, HOBtOxymaPure, HOAt These additives form more stable active esters and are superior at suppressing racemization compared to HOBt.[10][11]
Base DIPEA, TEANMM, 2,4,6-Collidine Weaker or sterically hindered bases reduce the rate of α-proton abstraction.[5][10]
Temperature Room Temperature (20-25 °C)0 °C Lower temperatures decrease the rate of the racemization side reaction.[11]
Pre-activation Time > 10 minutes1-5 minutes Minimizes the lifetime of the highly reactive activated species before it is consumed by the amine.

Experimental Protocol: Low-Racemization Coupling

This protocol provides a step-by-step method for coupling this compound in a solid-phase synthesis (SPPS) context.

Materials:

  • Resin-bound peptide with free N-terminal amine

  • This compound (3 eq.)

  • COMU (3 eq.)

  • N-methylmorpholine (NMM) (6 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a clean reaction vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add N-methylmorpholine (NMM) (6 eq.) to the cooled solution. Allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin, which has been pre-swollen in DMF.

  • Reaction: Agitate the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature. Continue agitation for an additional 2 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction for the disappearance of the free amine.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Visualizing the Mechanism of Racemization

The following diagram illustrates the critical oxazolone formation pathway, which is the primary root cause of racemization during peptide coupling.

RacemizationMechanism cluster_activation Activation & Cyclization cluster_racemization Racemization cluster_coupling Peptide Bond Formation AA Nα-Protected D-Thr(Bzl)-OH ActivatedAA Activated Ester Intermediate AA->ActivatedAA + Coupling Reagent + Base Oxazolone 5(4H)-Oxazolone (Planar Intermediate) ActivatedAA->Oxazolone Intramolecular Cyclization Enolate Enolate Anion (Loss of Chirality) Oxazolone->Enolate + Base - H+ (α-proton) RacemizedOxazolone Racemized Oxazolone (L/D Mixture) Enolate->RacemizedOxazolone + H+ (Reprotonation) RacemizedPeptide Diastereomeric Peptide (D-Thr and L-Thr incorporated) RacemizedOxazolone->RacemizedPeptide + Amine Component (Peptide Chain)

Caption: The oxazolone-mediated racemization pathway during peptide coupling.

References

minimizing O-acylation side reactions with H-D-Thr(bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Minimizing O-acylation Side Reactions

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with O-acylation side reactions when using threonine residues, specifically H-D-Thr(bzl)-OH. As Senior Application Scientists, we provide this resource to help you diagnose, troubleshoot, and optimize your synthetic protocols.

Introduction: The Challenge of Threonine O-acylation

Threonine, with its secondary hydroxyl group on the side chain, presents a common challenge in peptide synthesis. This hydroxyl group is nucleophilic and can compete with the N-terminal amine of the growing peptide chain for the activated carboxyl group of the incoming amino acid. This competition results in an undesired O-acylation, forming a depsipeptide or ester linkage. This side product is often difficult to separate from the target peptide, leading to lower purity and overall yield.[1][2] The use of this compound, where the C-terminus is protected by a benzyl group, does not protect this side-chain hydroxyl, leaving it susceptible to acylation during the coupling step.[2][3]

This guide provides a series of frequently asked questions and a detailed troubleshooting section to help you mitigate this side reaction effectively.

Frequently Asked Questions (FAQs)
Q1: What exactly is O-acylation and how do I detect it?

Answer: O-acylation is the esterification of the side-chain hydroxyl group of a threonine (or serine) residue by an activated amino acid intended for N-acylation (peptide bond formation).

  • Mechanism: During a coupling step, the activated carboxylic acid of the incoming amino acid is attacked by the threonine's -OH group instead of the N-terminal amine.

  • Detection:

    • Mass Spectrometry (MS): You will observe a mass increase in your target peptide corresponding to the mass of the acylating amino acid residue minus water (H₂O). For example, if Glycine (residue mass 57.05 Da) is the acylating residue, you will see a peak at [M+57.05]+.[2]

    • High-Performance Liquid Chromatography (HPLC): The O-acylated peptide is typically more hydrophobic than the desired peptide, resulting in a longer retention time (a less polar side-product) on reverse-phase HPLC.[2]

Q2: I'm using this compound. Doesn't the benzyl group offer protection?

Answer: No, not for the side chain. The benzyl (Bzl) group in this compound is an ester protecting the C-terminal carboxylic acid of the threonine monomer.[2][3] This is crucial for solution-phase synthesis or for introducing the C-terminal residue in solid-phase peptide synthesis (SPPS). The side-chain hydroxyl group (-OH) remains unprotected and is therefore reactive.

Q3: Which experimental factors increase the risk of O-acylation?

Answer: Several factors can promote this unwanted side reaction:

  • Highly Reactive Coupling Reagents: Uronium/aminium salt reagents like HBTU and HATU can create highly reactive intermediates that are less selective and more prone to reacting with the hydroxyl group.[4]

  • Excessive Base: Strong or sterically hindered bases (e.g., DIPEA) can increase the nucleophilicity of the hydroxyl group by promoting its deprotonation.

  • Prolonged Reaction Times & Elevated Temperature: Longer exposure to activated reagents and higher temperatures increase the likelihood of the side reaction occurring.[2]

  • Steric Hindrance: If the N-terminal amine is sterically hindered, the less-hindered side-chain hydroxyl group may become a more favorable target for acylation.

Troubleshooting Guide: O-Acylation Detected

This section provides a structured approach to resolving O-acylation issues when mass spectrometry and HPLC data confirm the presence of the side product.

Issue: Significant O-acylation side product observed after coupling to a Threonine-containing peptide.

This troubleshooting workflow helps identify and resolve the root cause of O-acylation.

G cluster_0 Problem Identification cluster_1 Strategy 1: Optimize Coupling Chemistry cluster_2 Strategy 2: Advanced & Preventative Methods cluster_3 Validation start MS/HPLC data shows O-acylated side product coupling Review Coupling Reagent start->coupling Primary Check protection Use Side-Chain Protection (e.g., Fmoc-Thr(tBu)-OH) start->protection For Fmoc-SPPS pseudoproline Consider Pseudoproline Dipeptides start->pseudoproline For difficult sequences additives Incorporate Additives (Oxyma or HOBt) coupling->additives If using HBTU/HATU base Evaluate Base additives->base temp Control Temperature base->temp end_node Problem Solved temp->end_node Re-analyze protection->end_node Most robust solution pseudoproline->end_node

Caption: Troubleshooting workflow for O-acylation.

Step 1: Re-evaluate Your Coupling Reagent

The choice of coupling reagent is the most critical factor. Over-activation of the incoming amino acid is a primary cause of O-acylation.[5]

Recommendation: Switch from highly reactive uronium/aminium reagents (HBTU, HATU) to a carbodiimide-based method, which offers more controlled activation.

Coupling Reagent ClassExamplesO-Acylation RiskRecommendation
Uronium/Aminium HBTU, HATUHighAvoid if O-acylation is observed. These reagents are highly efficient but can be less selective.[4]
Carbodiimide DIC, EDCLow to ModerateRecommended. Use in combination with nucleophilic additives like OxymaPure or HOBt. The urea byproduct from EDC is water-soluble, simplifying purification.[2][6]
Phosphonium PyBOP, PyAOPModerateCan be effective, but the HOAt-based PyAOP is very reactive. PyBOP is generally a safer choice.[6]
Immonium COMULow to ModerateA newer generation reagent based on OxymaPure. It is highly efficient and its byproducts are water-soluble, making it a good "green chemistry" option with potentially reduced side reactions.[7]
Step 2: Use Nucleophilic Additives

Additives are essential for suppressing side reactions. They work by forming a less reactive, more stable active ester intermediate, which then selectively acylates the N-terminal amine.

Recommendation: Always include an additive like OxymaPure or HOBt when using a carbodiimide like DIC.

  • OxymaPure (Ethyl cyanohydroxyiminoacetate): An excellent, non-explosive alternative to HOBt. It is highly effective at reducing racemization and other side reactions.[7]

  • HOBt (Hydroxybenzotriazole): The classic additive. It effectively suppresses O-acylation but has safety concerns due to its explosive nature.[2]

G cluster_0 AA_COOH R-COOH (Incoming Amino Acid) Active_Intermediate O-acylisourea (Highly Reactive) AA_COOH->Active_Intermediate DIC DIC DIC->Active_Intermediate Oxyma Oxyma O_Acylation O-acylated Threonine Active_Intermediate->O_Acylation Side Reaction (Fast, Undesired) Oxyma_Ester Oxyma-Ester (Selective) Active_Intermediate->Oxyma_Ester Forms Stable Ester (Suppresses Side Reaction) Peptide_Bond Peptide Bond Formation Oxyma_Ester->Peptide_Bond Main Reaction (Desired)

Caption: Role of Oxyma in preventing O-acylation.

Step 3: Optimize Base and Temperature Conditions

Recommendation:

  • Base: Use a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. Use the minimum amount of base required to neutralize the protonated amine.[6]

  • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This will slow the rate of the O-acylation side reaction more significantly than the desired N-acylation.[2]

Preventative Strategies & Protocols

For particularly sensitive sequences or when maximum purity is required from the outset, consider these preventative measures.

Gold Standard: Side-Chain Protection (Fmoc-SPPS)

The most robust method to completely prevent O-acylation is to use a threonine derivative with a protected side chain.

  • Recommended Derivative: Fmoc-D-Thr(tBu)-OH .

  • Rationale: The tert-butyl (tBu) group is stable to the basic piperidine conditions used for Fmoc deprotection but is cleanly removed during the final acidic cleavage (e.g., with TFA).[1] This orthogonality is the foundation of modern Fmoc-SPPS and is the industry standard for preventing O-acylation.[1][3][4]

Protocol: Optimized Coupling with DIC/OxymaPure

This protocol is designed to minimize O-acylation when using an unprotected threonine residue in solid-phase synthesis.

Materials:

  • Resin-bound peptide with free N-terminal amine (1.0 eq)

  • Fmoc-protected amino acid (3-5 eq)

  • OxymaPure (3-5 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq) and OxymaPure (3-5 eq) in DMF.

    • Add DIC (3-5 eq) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. Do not pre-activate for too long, as this can lead to other side reactions.

  • Coupling:

    • Add the activated amino acid solution to the vessel containing the deprotected resin-bound peptide.

    • Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

  • Deprotection:

    • Proceed with the standard Fmoc-deprotection step using 20% piperidine in DMF.

References

impact of scavengers on benzyl group deprotection side reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Mitigating Side Reactions with Effective Scavenger Strategies

Welcome to the Technical Support Center for benzyl group deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during the removal of benzyl (Bn) protecting groups. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of side reactions during acid-mediated benzyl group deprotection?

A1: The primary source of side reactions during the cleavage of benzyl ethers and esters with strong acids, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is the formation of a reactive benzyl carbocation (Bn⁺). This electrophilic intermediate can then alkylate any sufficiently nucleophilic species present in the reaction mixture, leading to the formation of undesired byproducts.

Q2: Which functional groups in my molecule are most at risk for these side reactions?

A2: Amino acid residues with nucleophilic side chains are particularly susceptible to alkylation by the benzyl carbocation. These include:

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol group is a prime target for benzylation.

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to benzylation.

  • Tyrosine (Tyr): The phenolic ring can also be alkylated by the benzyl carbocation.

Q3: How do scavengers prevent these unwanted side reactions?

A3: Scavengers are nucleophilic compounds added to the cleavage cocktail that are more reactive towards the benzyl carbocation than the sensitive residues of your substrate. They effectively "trap" or quench the carbocations as they are formed, preventing them from reacting with your target molecule.[1]

Q4: I'm performing a catalytic hydrogenolysis for benzyl deprotection. Are scavengers still necessary?

A4: While catalytic hydrogenolysis (e.g., H₂ with Pd/C) is a much milder deprotection method that does not proceed through a free carbocation intermediate, "scavengers" in this context can refer to additives that prevent catalyst poisoning or other side reactions.[2][3] For instance, if your molecule contains sulfur, the catalyst can be poisoned. While not a scavenger in the carbocation-trapping sense, additives may be used to mitigate these effects. Generally, the primary role of scavengers as described above is in acid-mediated deprotections.

Troubleshooting Guide

This section addresses specific issues you may encounter during benzyl group deprotection and provides actionable solutions.

Issue 1: My final product is a complex mixture with multiple unexpected peaks in the HPLC/LC-MS.

  • Possible Cause: Inefficient scavenging of benzyl carbocations during acid cleavage, leading to benzylation of sensitive residues.

  • Solution:

    • Identify Sensitive Residues: Analyze your peptide or molecule's sequence to identify the presence of Met, Cys, Trp, or Tyr.

    • Select Appropriate Scavengers: Incorporate a scavenger or a scavenger cocktail into your cleavage mixture. Refer to Table 1 for guidance on scavenger selection. A common practice in Boc/Bzl-based solid-phase peptide synthesis (SPPS) is to use a combination of scavengers.

    • Optimize Scavenger Concentration: The concentration of the scavenger is critical. Typically, scavengers are used in a total concentration of 5-15% (v/v) in the cleavage cocktail.

Issue 2: My hydrogenolysis reaction is slow or incomplete.

  • Possible Cause 1: Catalyst Poisoning. Sulfur-containing compounds are notorious for poisoning palladium catalysts.[4]

    • Solution: If your molecule contains thiols or thioethers, you may need to increase the catalyst loading or consider an alternative deprotection method.

  • Possible Cause 2: Poor Catalyst Quality or Activity.

    • Solution: Use fresh, high-quality catalyst. Ensure the catalyst is properly handled and stored under an inert atmosphere if necessary.

  • Possible Cause 3: Insufficient Hydrogen Pressure.

    • Solution: While many hydrogenations can be performed at atmospheric pressure, some substrates may require higher pressures to proceed at a reasonable rate. Ensure your system is properly sealed and, if possible, increase the hydrogen pressure.

  • Possible Cause 4: Improper Solvent Choice.

    • Solution: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol are commonly used and often effective.[2][3]

Data Presentation

Table 1: Common Scavengers for Acid-Mediated Benzyl Group Deprotection

ScavengerTypical Concentration (v/v)Purpose & Key Considerations
Anisole5 - 10%A common and effective scavenger for benzyl carbocations.
p-Cresol5 - 10%Similar to anisole, acts as a carbocation trap.
Thioanisole5 - 10%Particularly effective in preventing S-alkylation of Met and protecting Trp.
Dimethyl sulfide (DMS)5 - 10%Helps to suppress side reactions involving Met and Trp.
1,2-Ethanedithiol (EDT)2.5 - 5%Primarily used to protect Cysteine residues.

Experimental Protocols

Protocol 1: General Procedure for Acid-Mediated Benzyl Group Deprotection with Scavengers (Boc/Bzl SPPS Cleavage)

This protocol is a general guideline for the final cleavage and deprotection of a peptide synthesized using a Boc/Bzl strategy on a solid support.

Materials:

  • Peptide-resin (thoroughly dried)

  • Liquid Hydrogen Fluoride (HF)

  • HF cleavage apparatus

  • Scavenger cocktail (e.g., p-cresol and p-thiocresol, or anisole and dimethyl sulfide)

  • Magnetic stir bar

  • Cold diethyl ether

  • Extraction solvents (e.g., aqueous acetic acid, diethyl ether)

Procedure:

  • Preparation: Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus. Add the chosen scavenger(s). A common ratio is 1 mL of scavenger per gram of peptide-resin.

  • HF Condensation: Cool the reaction vessel in a dry ice/methanol bath. Carefully condense the required amount of liquid HF into the vessel (typically 10 mL per gram of peptide-resin).

  • Deprotection Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by vacuum distillation. This should be done with extreme caution in a well-ventilated fume hood specifically designed for HF use.

  • Peptide Precipitation: Wash the resulting resin and crude peptide mixture with cold diethyl ether to precipitate the peptide.

  • Extraction and Purification: Extract the peptide from the resin using a suitable solvent, such as dilute aqueous acetic acid. The crude peptide can then be purified by reverse-phase HPLC.

Protocol 2: Catalytic Hydrogenolysis for Benzyl Ether Deprotection

This protocol describes a standard procedure for the deprotection of a benzyl ether using catalytic hydrogenolysis.

Materials:

  • Benzyl-protected compound

  • Palladium on carbon (Pd/C, 5-10% w/w)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)[2][3]

  • Hydrogen source (e.g., hydrogen gas balloon or cylinder, or a transfer hydrogenation reagent like ammonium formate)

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reaction Setup: Dissolve the benzyl-protected compound in a suitable solvent in a reaction flask equipped with a stir bar.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount of catalyst can range from 10-50 mol% relative to the substrate.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously. Alternatively, for transfer hydrogenation, add the hydrogen donor (e.g., ammonium formate, 3-5 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be further purified if necessary.

Visualizations

Diagram 1: The Role of Scavengers in Benzyl Deprotection

Bn_Protected R-O-Bn (Benzyl Protected) Bn_Carbocation Bn⁺ (Reactive Carbocation) Bn_Protected->Bn_Carbocation Cleavage H_plus Strong Acid (e.g., HF) Deprotected_Product R-OH (Desired Product) Bn_Carbocation->Deprotected_Product Side_Product Nucleophile-Bn (Side Product) Bn_Carbocation->Side_Product Alkylation Trapped_Carbocation Scavenger-Bn (Trapped) Bn_Carbocation->Trapped_Carbocation Trapping Scavenger Scavenger (e.g., Anisole) Scavenger->Trapped_Carbocation Nucleophile Sensitive Residue (e.g., Trp, Met) Nucleophile->Side_Product

Caption: Acid-mediated cleavage of a benzyl ether generates a reactive benzyl carbocation.

Diagram 2: Troubleshooting Workflow for Benzyl Deprotection

Caption: A decision-making workflow for troubleshooting common benzyl deprotection issues.

References

Technical Support Center: Optimizing HF Cleavage for Thr(Bzl)-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the specific challenges of cleaving peptides containing O-benzyl-threonine (Thr(Bzl)) using anhydrous hydrogen fluoride (HF). This resource moves beyond standard protocols to address the nuanced side reactions that can compromise the yield and purity of your final product.

Introduction: The Challenge of Threonine in Strong Acid

The final cleavage and deprotection step is one of the most critical stages in Boc/Bzl solid-phase peptide synthesis (SPPS).[1][2] Anhydrous HF is a powerful reagent for this purpose due to its strong protonating ability and its capacity to act as an excellent solvent for most peptides.[3] The cleavage mechanism is typically a unimolecular nucleophilic substitution (SN1), which generates highly reactive carbocations from the protecting groups.[4] These carbocations, particularly the benzyl cation from Thr(Bzl), are the primary culprits behind many side reactions.[3]

While standard scavenger protocols are effective for many residues, the hydroxyl group of threonine introduces specific vulnerabilities under the harsh acidic conditions of HF cleavage, leading to unique and often difficult-to-separate byproducts. This guide will focus on understanding and mitigating these specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the HF cleavage of Thr(Bzl)-containing peptides.

Q1: My final peptide has a mass of -18 Da from the expected product. What happened?

A: This mass loss is characteristic of dehydration of the threonine residue.

  • Causality & Mechanism: The strong acidic environment of liquid HF can protonate the β-hydroxyl group of the threonine side chain, turning it into a good leaving group (water). Subsequent elimination results in the formation of a dehydroamino acid residue (2-amino-3-methyl-2-butenoic acid). This unsaturated residue can be susceptible to further modifications.

  • Troubleshooting & Optimization:

    • Lower the Temperature: Perform the cleavage at a lower temperature, typically between -5°C and 0°C.[5] This reduces the rate of the elimination reaction more significantly than the deprotection reaction.

    • Minimize Cleavage Time: While complete deprotection is essential, unnecessarily long exposure to HF increases the likelihood of dehydration. For most protecting groups, 60 minutes at 0°C is sufficient.[5] Peptides containing more resilient groups like Arg(Tos) may require longer times, up to 2 hours.[5] It is crucial to optimize this parameter on a small scale first.

    • Consider a "Low-High" HF Procedure: This two-step method is highly effective at minimizing carbocation-mediated side reactions.[3]

      • Step 1 (Low HF): A mixture of low concentration HF in a large volume of dimethyl sulfide (DMS) is used (e.g., HF/DMS/p-cresol 25:65:10 v/v).[2] This condition favors an SN2 mechanism, which avoids the formation of free carbocations and is less harsh, thereby reducing the risk of dehydration.[2]

      • Step 2 (High HF): After removing the "low HF" reagents, a standard "high HF" cleavage (e.g., HF/anisole 9:1 v/v) is performed to cleave the more acid-stable protecting groups and the peptide from the resin.[5]

Q2: I'm observing a byproduct with the same mass as my target peptide, but it has a different retention time on HPLC. What could it be?

A: This is likely due to an N→O acyl shift, a common side reaction for both serine and threonine residues under acidic conditions. [4][6]

  • Causality & Mechanism: The peptide bond's amide nitrogen can act as a nucleophile, attacking the carbonyl carbon of the preceding amino acid. In strong acid, the protonated hydroxyl group of threonine can facilitate the formation of a stable five-membered oxazoline intermediate. This intermediate then hydrolyzes to form an ester bond, effectively moving the acyl group from the nitrogen to the oxygen of the threonine side chain. This results in a depsipeptide, an isomer of your target peptide.[6]

  • Troubleshooting & Optimization:

    • Reversibility: The N→O acyl shift is a reversible, pH-dependent reaction.[6] The ester bond formed is labile under basic or neutral conditions.

    • Post-Cleavage Treatment: After cleavage and precipitation of the crude peptide, dissolve it in an aqueous basic solution. A common and effective method is to stir the peptide in a 10% ammonium bicarbonate (NH₄HCO₃) solution (pH ~7.8) for 30-60 minutes at room temperature.[7] This will reverse the shift, converting the ester linkage back to the native amide bond.

    • Immediate Neutralization: After extracting the peptide from the resin with a solvent like acetic acid, consider neutralizing the solution with ammonium hydroxide before lyophilization to reverse the shift.[7]

NO_Acyl_Shift

References

identifying and characterizing byproducts in H-D-Thr(bzl)-OH synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of H-D-Thr(Bzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable protected amino acid. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you identify, characterize, and mitigate the formation of byproducts, ensuring the highest purity of your final compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?

The synthesis of O-benzyl-D-threonine is generally robust, but several byproducts can arise from the starting materials, reaction conditions, or workup procedures. The most prevalent impurities include:

  • Diastereomeric Impurities: The most significant byproduct is often the allo-diastereomer, (2R,3S)-2-amino-3-(benzyloxy)butanoic acid. The starting material, D-threonine, has a (2R,3R) configuration. Epimerization at the β-carbon (C3) during the reaction can lead to the formation of D-allo-threonine derivatives.[1]

  • Enantiomeric Impurities: Racemization at the α-carbon (C2) can lead to the formation of the L-threonine enantiomer, H-L-Thr(Bzl)-OH. This is a critical impurity, especially in peptide synthesis where stereochemical integrity is paramount.[2][3]

  • Over-benzylation Byproducts: Reaction of the free amino group with the benzylating agent can lead to the formation of N-benzyl-D-Thr(Bzl)-OH (secondary amine) or N,N-dibenzyl-D-Thr(Bzl)-OH (tertiary amine). This is more common if the N-terminus is not adequately protected during the O-benzylation step.[4][5]

  • β-Elimination Products: Under harsh basic or acidic conditions, the hydroxyl group can undergo dehydration, leading to the formation of a dehydroamino acid residue.[6] This byproduct contains a double bond.

  • Unreacted Starting Materials: Incomplete reactions can leave residual D-threonine or other precursors in the final product.

Q2: What are the primary mechanisms leading to racemization and epimerization?

Racemization and epimerization are significant concerns.

  • α-Carbon Racemization: The acidity of the α-proton is increased upon activation of the carboxyl group (e.g., during peptide coupling). In the presence of a base, this proton can be abstracted, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization.[3][7] While less of a concern during the O-benzylation of the amino acid itself if the N-terminus is protected (e.g., as a Boc derivative), it is a major issue when using the final product in peptide synthesis.[2]

  • β-Carbon Epimerization (Allo-Threonine Formation): The β-proton can also be abstracted under certain basic conditions, leading to epimerization and the formation of the allo diastereomer. This process is generally less facile than α-proton abstraction but can be promoted by strong bases or elevated temperatures.

Q3: How do these byproducts impact downstream applications like Solid-Phase Peptide Synthesis (SPPS)?

The presence of byproducts can have severe consequences in SPPS:

  • Diastereomers/Enantiomers: Incorporation of the wrong stereoisomer leads to the synthesis of incorrect peptide diastereomers or enantiomers. These impurities are often difficult to separate from the target peptide and can drastically alter its biological activity and pharmacological properties.[8]

  • Over-benzylated Impurities: If N-benzyl-D-Thr(Bzl)-OH is present, it will act as a chain terminator during SPPS because its secondary amine is less reactive and, once coupled, lacks the N-H proton needed for the subsequent coupling step.

  • β-Elimination Products: These unsaturated byproducts can be incorporated into the peptide chain, leading to peptides with altered structure, conformation, and function.

Troubleshooting Guide

This section addresses specific experimental observations with a structured problem-cause-solution format.

Issue 1: Chiral HPLC shows a peak with an identical mass to my product.
  • Problem: You run a chiral HPLC analysis on your purified this compound and observe two or more peaks, but mass spectrometry of the bulk sample shows a single, correct mass.

  • Probable Cause: This is a classic sign of stereoisomeric impurities. The peaks likely correspond to your desired (2R,3R) product, the enantiomer (2S,3S), and/or the allo-diastereomers (2R,3S) and (2S,3R).[1]

  • Troubleshooting & Characterization:

    • Confirm Identity: If available, run authentic standards of L-Thr(Bzl)-OH and D-allo-Thr(Bzl)-OH on the same chiral column to identify the impurity peaks by retention time.

    • Optimize Chiral Separation: Ensure your chiral HPLC method is validated for resolving all four stereoisomers of Thr(Bzl)-OH.

    • Review Reaction Conditions:

      • Base: Strong bases (e.g., alkoxides) and elevated temperatures can promote epimerization. Consider using milder organic bases like DIEA or 2,4,6-collidine, which have been shown to reduce racemization.[3]

      • Coupling Reagents (if applicable): If this issue arises after a coupling step, ensure racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used.[3]

  • Column: Chiral stationary phase column (e.g., Chiralpak IA, IC, or equivalent).

  • Mobile Phase: A mixture of hexane/isopropanol or a similar non-polar/polar solvent system, often with a small percentage of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Detection: UV at 210-220 nm.[9]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Isothermal, often at 25°C.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

Issue 2: Mass Spectrometry shows a peak at [M+90] Da.
  • Problem: Your ESI-MS spectrum shows the expected [M+H]⁺ peak for this compound (C₁₁H₁₅NO₃, MW 209.24), but also a significant peak at ~299.35 [M+90+H]⁺.

  • Probable Cause: This mass difference (+90 Da) corresponds to the addition of a benzyl group (C₇H₆, MW 90.12, accounting for the loss of two protons). This strongly indicates over-benzylation, specifically the formation of N-benzyl-D-Thr(Bzl)-OH .

  • Troubleshooting & Characterization:

    • Confirm by MS/MS: Fragment the [M+90+H]⁺ ion. You should observe a characteristic loss of the benzyl group (-91 Da, tropylium ion) or other fragments consistent with the proposed structure.

    • NMR Analysis: In the ¹H NMR spectrum, look for the characteristic benzylic protons of the N-benzyl group, which typically appear as a singlet or AB quartet around 3.5-4.5 ppm, in addition to the O-benzyl protons.

    • Review Reaction Conditions:

      • Stoichiometry: Ensure you are not using a large excess of the benzylating agent (e.g., benzyl bromide).

      • N-Protection: This side reaction is most common when the synthesis attempts O-benzylation on an N-unprotected threonine. A robust N-protecting group (like Boc) should be used first, followed by O-benzylation, and then N-deprotection.

      • Base: Using an inorganic base (like NaH) to deprotonate the hydroxyl group can also deprotonate the amine if it's present as a free base, making it susceptible to benzylation.

Issue 3: ¹H NMR spectrum shows signals between 5.0 and 6.5 ppm.
  • Problem: The ¹H NMR spectrum of your product displays unexpected peaks in the vinyl region.

  • Probable Cause: This suggests the presence of a double bond, likely arising from β-elimination (dehydration) of the threonine side chain to form a dehydroamino acid derivative.[6]

  • Troubleshooting & Characterization:

    • Structural Confirmation: Use 2D NMR techniques (like COSY and HSQC) to confirm the connectivity of the vinyl protons and their relationship to the rest of the molecule.

    • Mass Spectrometry: The dehydrated product will have a mass of [M-18] Da compared to the starting material.

    • Review Reaction Conditions:

      • Acid/Base Strength: This side reaction can be catalyzed by both strong acids and strong bases, especially at elevated temperatures.[6] Review your workup and purification steps for exposure to harsh pH conditions.

      • Protecting Group Strategy: In the broader context of peptide synthesis, β-elimination is a known side reaction for both serine and threonine.[6] Careful selection of coupling reagents and bases is critical.

Data Summary & Visualization
Table 1: Common Byproducts and Their Analytical Signatures
Byproduct NameStructureMass Difference from ProductKey Analytical Indicator
D-allo-Threonine(Bzl)-OH (2R,3S) diastereomer0 DaDifferent retention time in chiral HPLC.[1]
L-Threonine(Bzl)-OH (2S,3S) enantiomer0 DaDifferent retention time in chiral HPLC.
N-Benzyl-D-Thr(Bzl)-OH Benzyl group on amine+90 DaMS peak at [M+90]; Extra benzylic signals in ¹H NMR.
β-Elimination Product C=C double bond-18 DaMS peak at [M-18]; Vinyl signals (5-6.5 ppm) in ¹H NMR.[6]

Diagrams

G cluster_0 Initial Analysis cluster_1 Purity & Mass Check cluster_2 Byproduct Characterization cluster_3 Resolution Start Crude Product HPLC Run Analytical RP-HPLC Start->HPLC MS Run ESI-MS Start->MS PurityCheck Purity < 95% or Multiple Peaks? HPLC->PurityCheck MassCheck Unexpected Mass (e.g., M+90, M-18)? MS->MassCheck PurityCheck->MassCheck No ChiralHPLC Run Chiral HPLC PurityCheck->ChiralHPLC Yes NMR Acquire 1H & 13C NMR MassCheck->NMR Yes end end MassCheck->end No (Product is Pure) IdentifyStereoisomers Identify Diastereomers or Enantiomers ChiralHPLC->IdentifyStereoisomers IdentifyStructuralIsomers Identify Over-benzylation or Elimination Products NMR->IdentifyStructuralIsomers Optimize Optimize Reaction Conditions IdentifyStereoisomers->Optimize IdentifyStructuralIsomers->Optimize

Caption: A logical workflow for identifying unknown impurities in this compound synthesis.

G start Activated D-Threonine Derivative oxazolone Planar Oxazolone Intermediate (Loss of Chirality at α-carbon) start->oxazolone Base - H⁺ racemic Racemic Mixture (D- and L-Threonine Derivatives) oxazolone->racemic + H⁺

Caption: Simplified mechanism for racemization at the α-carbon during carboxyl activation.

References

Technical Support Center: Managing Aggregation in Peptides Containing H-D-Thr(bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for managing aggregation in peptide sequences containing the benzyl-protected D-Threonine residue, H-D-Thr(bzl)-OH. Peptide aggregation is a significant challenge that can impact synthesis efficiency, purification, and the ultimate biological activity of your product.[1][2] This resource is designed to help you diagnose, understand, and resolve these complex issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why do peptides containing it tend to aggregate?

A1: this compound is a derivative of the amino acid Threonine. It has two key features that contribute to aggregation risk:

  • D-Configuration: The 'D' indicates a stereoisomer of the naturally occurring L-amino acids. The introduction of a D-amino acid can alter the peptide's secondary structure, sometimes disrupting stable conformations but in other cases potentially promoting structures like β-turns or disrupting α-helices, which can expose aggregation-prone regions.[3][4][5][6]

  • Benzyl (bzl) Protecting Group: The benzyl group is large and highly hydrophobic. A primary driver of peptide aggregation is the hydrophobic effect, where nonpolar side chains associate to minimize contact with the aqueous environment.[7][8] The presence of the benzyl group on the threonine side chain significantly increases the local hydrophobicity of the peptide, making it more likely to self-associate.[1][7]

Q2: How can I quickly determine if my peptide is aggregating?

A2: Several signs can indicate aggregation at different stages of your workflow:

  • During Synthesis: You might observe the peptide-resin failing to swell properly, leading to poor reagent diffusion and incomplete reactions (e.g., failed couplings or deprotections).[9]

  • During Purification: In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), aggregation can manifest as broad, tailing peaks, the appearance of multiple unexpected peaks, or even material precipitating on the column.

  • Post-Purification: The most obvious sign is the formation of a cloudy or hazy solution, or visible precipitates after dissolving the lyophilized peptide in your desired buffer.[10]

Q3: Can I predict if my peptide sequence is likely to aggregate?

A3: While not perfectly predictable, certain sequence characteristics increase the risk of aggregation.[9] Stretches of five or more hydrophobic residues are known as "aggregation-prone regions" (APRs).[1] Peptides rich in amino acids like Val, Ile, Leu, Phe, and in this case, Thr(bzl), are at high risk.[11][12] Several online prediction tools can analyze your sequence for these APRs.

Q4: I suspect my peptide is aggregating. What is the first and simplest thing I should try?

A4: The first step is often to modify the solvent conditions. Changing the pH of your solution can alter the net charge of the peptide, which can disrupt the electrostatic interactions that may contribute to aggregation.[13][14][15][16][17] Generally, moving the pH away from the peptide's isoelectric point (pI) increases net charge and repulsion between molecules, which can enhance solubility.[13]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving aggregation issues at various stages of your peptide workflow.

Problem 1: Challenges During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Incomplete Fmoc-deprotection or coupling reactions, confirmed by a positive Kaiser test.

  • Resin clumping or shrinking, leading to poor solvent flow.[11]

  • Low yield of the target peptide after cleavage from the resin.[11]

Root Cause Analysis: On-resin aggregation occurs when growing peptide chains interact with each other via hydrogen bonding, forming secondary structures like β-sheets that are insoluble in standard SPPS solvents.[9][18] This physically blocks reactive sites, hindering subsequent chemical steps. The hydrophobic benzyl group on D-Thr is a strong contributor to this phenomenon.

Solutions:

  • Optimize Synthesis Solvents:

    • Switch to "Magic Mixture": For particularly difficult sequences, a solvent system known as the "Magic Mixture" can be effective. This consists of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene carbonate, often used at an elevated temperature (e.g., 55°C).[19]

    • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the DMF can disrupt the hydrogen bond networks that stabilize aggregates.[9][19][20] A pre-coupling wash with 0.4 M LiCl in DMF can be highly effective.[11]

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue upstream of the aggregation-prone region, incorporating it as a pseudoproline dipeptide can disrupt the formation of inter-chain hydrogen bonds.[9]

    • Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids at strategic points (e.g., every 6-7 residues) can physically prevent the hydrogen bonding that leads to β-sheet formation.[9][19][20]

  • Modify Synthesis Conditions:

    • Elevated Temperature: Performing couplings at a higher temperature can provide the energy needed to overcome kinetic barriers and disrupt transient aggregate structures.[9]

    • Microwave Synthesis: Microwave-assisted SPPS can significantly improve synthesis efficiency for difficult sequences by providing rapid and uniform heating.

Problem 2: Difficulties During HPLC Purification

Symptoms:

  • Broad or tailing peaks in RP-HPLC chromatograms.

  • Low recovery of the peptide from the column.

  • Irreproducible retention times between injections.

Root Cause Analysis: Aggregation can occur both in the crude peptide solution and on the HPLC column itself. The hydrophobic nature of the C18 stationary phase can promote the association of peptides containing the hydrophobic Thr(bzl) residue.

Solutions:

  • Modify Mobile Phase Composition:

    • Increase Organic Modifier Concentration: For highly hydrophobic peptides, a steeper gradient or a higher initial concentration of acetonitrile or methanol may be necessary to ensure the peptide remains eluted.

    • Add Solubilizing Agents: Incorporating small amounts of formic acid or using chaotropic agents in the mobile phase can help disrupt aggregates and improve peak shape.[11]

  • Adjust pH:

    • As with general solubility, adjusting the pH of the mobile phase with trifluoroacetic acid (TFA) or formic acid can increase the net charge on the peptide, reducing self-association.

Problem 3: Post-Purification Instability and Precipitation

Symptoms:

  • The purified, lyophilized peptide is difficult to dissolve.

  • Solutions become cloudy or form visible precipitates over time.

  • Loss of biological activity upon storage.

Root Cause Analysis: After purification and removal of organic solvents and TFA, the peptide is in an environment (often an aqueous buffer) where hydrophobic interactions are maximized, leading to the formation of soluble oligomers or insoluble amyloid-like fibrils.[1]

Solutions:

  • Formulation Optimization:

    • pH and Buffer Selection: Systematically screen a range of pH values and buffer types (e.g., acetate, phosphate, citrate, histidine) to find conditions that maximize solubility and stability.[8][13]

    • Use of Excipients:

      • Sugars/Polyols: Mannitol, sucrose, or trehalose can act as stabilizers.

      • Amino Acids: Arginine is well-known for its ability to suppress aggregation without significantly denaturing the peptide.[21]

      • Surfactants: Low concentrations of non-ionic surfactants like polysorbate 20 or 80 can prevent aggregation at interfaces.[22]

  • Employ Chaotropic Agents:

    • For characterization or refolding studies, strong denaturants like 6 M Guanidine HCl (GdnHCl) or 8 M urea can be used to completely solubilize aggregates.[21] However, these will disrupt the peptide's secondary structure and are generally not suitable for final formulations of biologically active peptides.

Key Experimental Protocols

Protocol 1: Analytical Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying monomers, dimers, and larger oligomers.[23][24][25]

Objective: To quantify the proportion of monomeric vs. aggregated peptide in a sample.

Materials:

  • HPLC system with a UV detector.

  • SEC column suitable for the molecular weight range of your peptide (e.g., 100-300 Å pore size).[26]

  • Mobile Phase: A physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) is a good starting point.

  • Peptide sample dissolved in the mobile phase.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Prepare your peptide sample at a known concentration in the mobile phase. Filter the sample through a 0.22 µm filter.

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Analysis: Larger species (aggregates) will elute first, followed by the monomeric peptide.[24] Integrate the peak areas to determine the relative percentage of each species.

Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Detection

The ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[27][28][29]

Objective: To detect the presence of amyloid-like fibrillar aggregates.

Materials:

  • Fluorescence plate reader (Excitation ~440-450 nm, Emission ~480-510 nm).[27][30]

  • Black 96-well assay plate.

  • ThT stock solution (e.g., 1 mM in water, store in the dark).[27][30]

  • Assay Buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0).[27]

  • Peptide samples (aggregated, control monomer, and buffer blank).

Procedure:

  • Prepare a working solution of ThT by diluting the stock solution into the assay buffer to a final concentration of ~1-10 µM.[30][31]

  • In triplicate, add a small volume of your peptide sample (e.g., 20 µL) to the wells of the 96-well plate.[30][31]

  • Add the ThT working solution to each well (e.g., 180 µL).[30][31]

  • Incubate the plate in the dark at room temperature for at least 1 hour.[30]

  • Measure the fluorescence intensity.

  • Analysis: A significant increase in fluorescence intensity in your sample compared to the monomer control and buffer blank indicates the presence of amyloid fibrils.[27]

Visual Workflow and Data Summary

Troubleshooting Workflow for Peptide Aggregation

Aggregation_Troubleshooting cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_formulation Formulation Stage synthesis_issue Problem: Poor Coupling / Resin Clumping solvents Optimize Solvents (NMP, DMSO, Magic Mixture) synthesis_issue->solvents Try chaotropes_syn Add Chaotropic Salts (LiCl, KSCN) synthesis_issue->chaotropes_syn Try structure_mods Incorporate Structure Breakers (Pseudoprolines, Hmb/Dmb) synthesis_issue->structure_mods Try hplc_issue Problem: Broad/Tailing HPLC Peaks mobile_phase Modify Mobile Phase (Acids, Organic %) hplc_issue->mobile_phase Adjust solubility_issue Problem: Poor Solubility / Instability ph_screen pH / Buffer Screening solubility_issue->ph_screen Optimize excipients Add Excipients (Arginine, Surfactants) solubility_issue->excipients Optimize chaotropes_form Use Chaotropic Agents (GdnHCl, Urea for analysis) solubility_issue->chaotropes_form Optimize start Suspicion of Aggregation start->synthesis_issue During Synthesis start->hplc_issue During Purification start->solubility_issue Post-Purification

Caption: A decision-making workflow for troubleshooting peptide aggregation.

Table 1: Comparison of Analytical Techniques for Aggregation
TechniquePrincipleInformation GainedProsCons
Size Exclusion Chromatography (SEC) Separation by hydrodynamic sizeQuantitative data on monomers, oligomers, and large aggregatesGold standard for quantification[25]; Native conditionsMay not resolve species of similar size; Potential for on-column interactions
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to particle movementProvides average particle size (hydrodynamic diameter) and size distributionFast; Sensitive to large aggregates; Non-invasiveNot a separation technique; Less sensitive to small oligomers in the presence of monomers; Requires clean samples
Thioflavin T (ThT) Assay Fluorescence enhancement upon binding to β-sheetsQualitative/semi-quantitative detection of amyloid fibrilsHigh throughput; Very sensitive to fibrillar structuresDoes not detect amorphous aggregates or soluble oligomers; Potential for false positives
Analytical Ultracentrifugation (AUC) Measures sedimentation rate in a centrifugal fieldProvides data on molecular weight, shape, and presence of multiple species in solutionHigh resolution; Can distinguish different oligomersRequires specialized equipment and expertise; Lower throughput

References

Technical Support Center: Capping Unreacted Amines After H-D-Thr(Bzl)-OH Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will address the specific challenges associated with the coupling of the sterically hindered amino acid, H-D-Thr(Bzl)-OH, and the critical subsequent step of capping unreacted amines. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your research and troubleshooting efforts.

Section 1: Understanding the Challenge: Coupling Sterically Hindered Amino Acids

Q1: Why is the coupling of this compound often incomplete?

The coupling of this compound, and other sterically hindered amino acids, presents a significant challenge in SPPS due to several factors:

  • Steric Hindrance: The bulky benzyl (Bzl) protecting group on the threonine side chain, combined with the inherent steric bulk of the threonine residue itself, physically obstructs the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain on the solid support.[1] This steric clash slows down the reaction kinetics, often leading to incomplete coupling.[1]

  • Reduced Nucleophilicity: While not as pronounced as with some modified amino acids, the electronic environment created by the protecting groups can subtly influence the nucleophilicity of the reacting amine, making amide bond formation less efficient.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, leading to aggregation.[3] This self-association, often driven by hydrogen bonding, can physically block reactive sites, preventing the coupling reagent and the incoming amino acid from reaching the N-terminus.[3]

Q2: What are the immediate signs of an incomplete this compound coupling reaction?

Identifying an incomplete coupling reaction early is crucial to prevent the synthesis of deletion sequences. The most reliable indicator is a positive colorimetric test, such as the Kaiser test (ninhydrin test) .[4][5]

  • Positive Kaiser Test: This test is highly sensitive for primary amines.[6] A positive result, indicated by a dark blue or purple color on the resin beads and/or in the solution, confirms the presence of unreacted N-terminal amines after the coupling step.[4][7]

  • Interpreting the Kaiser Test: The intensity of the blue color can provide a qualitative assessment of the extent of unreacted amines.[6] A faint blue might indicate a nearly complete reaction, whereas an intense blue suggests a significant coupling failure.[6]

It is important to note that the standard Kaiser test is not reliable for secondary amines, such as the N-terminus of proline.[5]

Section 2: The Capping Strategy: Terminating Deletion Sequences

Q3: What is "capping" and why is it essential after a difficult coupling?

Capping is the process of acetylating any unreacted N-terminal amines on the growing peptide chain, rendering them unreactive to subsequent coupling cycles.[8] This is a critical step for ensuring the purity of the final peptide product.[8] By capping unreacted amines, you intentionally terminate the elongation of these chains, preventing the formation of "deletion sequences" (peptides missing one or more amino acid residues).[8][9] These deletion sequences are often difficult to separate from the desired full-length peptide during purification.[8][10]

Q4: What are the standard reagents used for capping?

The most widely used and validated capping agent is acetic anhydride , typically used in combination with a base such as pyridine or N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).[8][11] The base acts as a scavenger for the acetic acid byproduct generated during the reaction.

Workflow for Coupling and Capping

G cluster_coupling Coupling Step cluster_capping Capping Step (If Needed) start Deprotected Peptide on Resin (Free N-terminal Amine) activate Activate this compound (Coupling Reagent + Base) couple Couple to Resin activate->couple wash1 Wash Resin (DMF) couple->wash1 kaiser1 Perform Kaiser Test wash1->kaiser1 cap_reagents Prepare Capping Solution (Acetic Anhydride + Base) kaiser1->cap_reagents Positive Result (Incomplete Coupling) next_cycle Proceed to Next Deprotection/Coupling Cycle kaiser1->next_cycle Negative Result (Complete Coupling) cap_reaction Add to Resin & React cap_reagents->cap_reaction wash2 Wash Resin (DMF) cap_reaction->wash2 kaiser2 Perform Kaiser Test wash2->kaiser2 kaiser2->cap_reaction Positive Result (Repeat Capping) kaiser2->next_cycle Negative Result (Capping Successful)

Caption: Workflow for coupling and subsequent capping.

Section 3: Troubleshooting and Protocols

Q5: My Kaiser test is positive after coupling this compound. What should I do?

A positive Kaiser test necessitates action to avoid impurities. You have two primary options:

  • Double Coupling: Before resorting to capping, a second coupling reaction with fresh reagents is often recommended.[5] This can help drive the reaction to completion, especially if the initial incompleteness was minor.

  • Capping: If the Kaiser test is strongly positive, or if a second coupling is still incomplete, you should proceed with capping to terminate the unreacted chains.[5][12]

Experimental Protocol: Standard Capping with Acetic Anhydride

This protocol is a standard and widely accepted method for capping unreacted primary amines in SPPS.

Reagents and Materials:

  • Peptide-resin with unreacted N-terminal amines

  • N,N-Dimethylformamide (DMF)

  • Acetic Anhydride (Ac₂O)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel for SPPS

  • Nitrogen for agitation (if applicable)

Procedure:

  • Wash the Resin: After the incomplete coupling step, thoroughly wash the peptide-resin with DMF (3-5 times) to remove any residual coupling reagents and byproducts.[8]

  • Prepare the Capping Solution: Freshly prepare the capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF.[11][13] (See table below for typical concentrations).

  • Capping Reaction: Add the capping solution to the washed peptide-resin in the reaction vessel.[8]

  • Agitation: Agitate the mixture gently at room temperature for 15-30 minutes.[13][14]

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all traces of the capping reagents and byproducts.[8]

  • Verification: Perform a Kaiser test to confirm the absence of free primary amines.[13] A negative result (colorless or yellow beads) indicates a successful capping reaction. If the test is still positive, the capping procedure should be repeated.[13]

Table 1: Typical Capping Solution Compositions
Capping ReagentBaseSolventTypical Ratio/ConcentrationReference
Acetic AnhydridePyridineDMF3:2 ratio of Ac₂O:Pyridine[11]
Acetic AnhydridePyridineDMF50 equivalents of each based on resin substitution[13]
Acetic AnhydridePyridineDMF1:1:3 of Ac₂O:Pyridine:DMF[15]
Acetic AnhydrideDIPEADCM/MeOH17:2:1 of DCM:MeOH:DIPEA (for specific resins)[11]
Q6: Are there alternatives to acetic anhydride for capping?

While acetic anhydride is the standard, alternatives exist, though they are less common. Propionic anhydride can be used similarly.[16] In some specific cases, for capping unreacted sites on the resin itself (like hydroxyl groups on Wang resin), benzoyl chloride may be used.[17] However, for capping unreacted amines on the peptide chain, acetic anhydride remains the most reliable and well-documented choice.

Mechanism of Acetic Anhydride Capping

Caption: Acetylation of unreacted amines by acetic anhydride.

Section 4: Advanced Considerations and FAQs

Q7: Can I skip capping and just proceed with the synthesis?

Skipping the capping step after an incomplete coupling is strongly discouraged. Doing so will inevitably lead to the synthesis of deletion sequences, which will co-elute with your target peptide during HPLC purification, making it extremely difficult, if not impossible, to obtain a pure product.[10]

Q8: Does capping affect the final cleavage of the peptide from the resin?

No, the acetyl cap is stable to the standard Fmoc-deprotection conditions (piperidine in DMF) and will remain on the terminated chains throughout the synthesis. It is also stable to the final cleavage conditions (e.g., TFA-based cocktails), meaning the capped, truncated peptides will be present in the crude product. However, because these capped sequences are significantly shorter than the full-length peptide, they are typically easy to separate by reverse-phase HPLC.[10]

Q9: Can I use microwave energy to improve the coupling of this compound?

Yes, microwave-assisted SPPS can be a powerful tool for driving difficult couplings to completion, including those involving sterically hindered amino acids.[18] The use of microwave energy can increase the reaction rate and efficiency, potentially reducing the need for capping.[18]

Q10: Are there alternative coupling reagents that are more effective for hindered amino acids?

For challenging couplings, more potent activating reagents are often necessary. Uronium/aminium-based reagents like HATU, HBTU, and COMU are generally more effective than standard carbodiimide reagents (e.g., DIC) for sterically hindered amino acids.[19] The choice of coupling reagent can significantly impact the efficiency of the reaction and minimize the population of unreacted amines that require capping.

References

Technical Support Center: Coupling Reagents and H-D-Thr(Bzl)-OH Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of the sterically hindered amino acid, H-D-Thr(Bzl)-OH, during solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your synthetic outcomes.

Introduction: The Challenge of Sterically Hindered Residues

The efficient incorporation of sterically hindered amino acids is a common hurdle in peptide synthesis.[1][2] The bulky benzyl protecting group on the side chain of this compound presents a significant steric barrier, which can lead to incomplete coupling reactions, lower yields, and the formation of deletion sequences.[1][2] The choice of coupling reagent is therefore a critical parameter for success. This guide focuses on two widely used uronium-based coupling reagents, HBTU and HATU, and their differential effects on the incorporation of this challenging residue.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A: The primary challenge lies in the steric hindrance presented by the bulky O-benzyl (Bzl) protecting group on the threonine side chain. This bulky group can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, slowing down the rate of peptide bond formation and leading to incomplete reactions.

Q2: What are HBTU and HATU, and how do they work?

A: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium/uronium salt-based coupling reagents.[3][4][5] They react with the carboxyl group of an N-protected amino acid to form a highly reactive active ester intermediate, which then readily reacts with the free amine of the peptide chain to form a peptide bond.[3]

Q3: What is the key difference between HBTU and HATU?

A: The fundamental difference lies in the leaving group precursor they contain. HBTU contains HOBt (1-hydroxybenzotriazole), while HATU contains HOAt (1-hydroxy-7-azabenzotriazole).[3] The nitrogen atom at the 7-position in HOAt makes it more electron-withdrawing, resulting in a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[3][6] This enhanced reactivity of the HATU-derived active ester leads to faster and more complete coupling reactions.[3][7]

Q4: Which reagent, HBTU or HATU, is generally better for coupling this compound?

A: For sterically hindered amino acids like this compound, HATU is demonstrably the superior coupling reagent .[1][7] Its higher reactivity helps to overcome the steric barrier more effectively, leading to higher coupling efficiency, faster reaction times, and reduced risk of side reactions.[1][3]

Q5: What is epimerization, and should I be concerned about it when using these reagents?

A: Epimerization is the change in the stereochemical configuration at the alpha-carbon of the amino acid being coupled, which can lead to the formation of diastereomeric peptide impurities that are difficult to separate.[8][9] While both reagents are designed to minimize racemization, the risk is slightly higher with HBTU due to its slower reaction times, which can allow for the formation of an oxazolone intermediate that is prone to epimerization.[3][10] HATU's faster kinetics generally lead to a lower risk of epimerization.[3][11]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser Test) Steric Hindrance: The bulky Bzl group on Thr is preventing complete reaction.1. Switch to HATU: If using HBTU, switch to the more reactive HATU.[1][12] 2. Double Couple: Perform the coupling step twice with a fresh solution of activated amino acid.[2] 3. Increase Reaction Time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight).[2] 4. Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 4-5 equivalents).
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the reaction site.1. Change Solvent: Switch from DMF to NMP, which has better solvating properties.[13] 2. Incorporate Chaotropic Agents: Add agents like LiCl to the coupling solution to disrupt secondary structures.[13] 3. Microwave Synthesis: Use microwave-assisted SPPS to provide energy to overcome aggregation and accelerate coupling.[2]
Presence of Deletion Sequences in Final Peptide Incomplete Coupling: A direct result of failed incorporation of this compound.Follow all the recommendations for "Low Coupling Efficiency." A capping step after the coupling of this compound can be beneficial to terminate any unreacted chains.
Presence of Diastereomeric Impurities Epimerization: Loss of stereochemical integrity during the activation/coupling step.1. Use HATU: HATU is known to suppress racemization better than HBTU.[3][11] 2. Avoid Prolonged Pre-activation: Add the activated amino acid solution to the resin immediately after preparation.[10] 3. Use a Weaker Base: In some cases, a weaker base like N-methylmorpholine (NMM) or collidine can reduce epimerization compared to DIPEA.[12]

Data Presentation: Comparative Performance

The following table provides an illustrative comparison of the expected performance of HBTU and HATU for the coupling of a sterically hindered amino acid like this compound. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Parameter HBTU HATU Rationale
Typical Coupling Efficiency (Single Couple) Good (~85-95%)High to Very High (>95%)The OAt-ester formed by HATU is more reactive, leading to more complete reactions.[3][7]
Reaction Speed SlowerFasterEnhanced reactivity of the HATU-derived active ester.[3]
Risk of Epimerization HigherLowerFaster reaction kinetics with HATU minimize the time for oxazolone formation.[3]
Recommendation for this compound Suitable, but may require optimization (e.g., double coupling).Highly Recommended Superior efficiency and lower risk of side reactions for challenging couplings.[1]

Experimental Protocols & Methodologies

Protocol 1: Standard Coupling using HATU

This protocol is recommended for the incorporation of this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.[14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x).[15]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (8 equivalents) to the activation solution and mix for 1-2 minutes.[2][7]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A yellow result indicates a complete reaction, while blue/purple indicates the presence of free amines and an incomplete reaction.[14]

  • Washing: Once the reaction is complete (or the designated time has passed), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Next Step: If the Kaiser test was positive, consider a second coupling (repeat steps 3-7). If negative, proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Coupling using HBTU (with potential for double coupling)
  • Resin Preparation & Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents), HBTU (3.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (8 equivalents) and allow the solution to pre-activate for 1-2 minutes.[15]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for a longer duration, typically 2-4 hours, or even overnight for very difficult couplings.[1]

  • Monitoring & Washing: Follow steps 6 and 7 from the HATU protocol.

  • Next Step: Due to the lower reactivity of HBTU with this hindered residue, a positive Kaiser test is more likely. A second coupling is often necessary to drive the reaction to completion.

Visualizations: Mechanisms and Workflows

Amino Acid Activation by HBTU vs. HATU

The diagram below illustrates the activation of the carboxylic acid of the incoming amino acid by HBTU and HATU, highlighting the formation of the different active ester intermediates.

G cluster_0 HBTU Activation cluster_1 HATU Activation AA_HBTU Amino Acid (R-COOH) OBt_Ester Active OBt-Ester AA_HBTU->OBt_Ester Activation HBTU HBTU HBTU->OBt_Ester Base_HBTU Base (DIPEA) Base_HBTU->AA_HBTU Deprotonation Peptide_Chain Peptide Chain (H2N-) OBt_Ester->Peptide_Chain Coupling AA_HATU Amino Acid (R-COOH) OAt_Ester Active OAt-Ester (More Reactive) AA_HATU->OAt_Ester Activation HATU HATU HATU->OAt_Ester Base_HATU Base (DIPEA) Base_HATU->AA_HATU Deprotonation OAt_Ester->Peptide_Chain Faster Coupling

Caption: Activation pathways for HBTU and HATU.

Troubleshooting Workflow for Difficult Couplings

This flowchart provides a logical sequence of steps to troubleshoot incomplete coupling reactions when incorporating this compound.

G Start Start: Coupling of This compound Kaiser Perform Kaiser Test Start->Kaiser Result Test Result? Kaiser->Result Negative Negative (Yellow) Coupling Complete Result->Negative Negative Positive Positive (Blue) Incomplete Coupling Result->Positive Positive Proceed Proceed to Next Cycle Negative->Proceed Troubleshoot Troubleshooting Options Positive->Troubleshoot DoubleCouple Option 1: Double Couple Troubleshoot->DoubleCouple SwitchReagent Option 2: Switch HBTU -> HATU Troubleshoot->SwitchReagent OptimizeCond Option 3: Optimize Conditions (Solvent, Time) Troubleshoot->OptimizeCond DoubleCouple->Kaiser SwitchReagent->Kaiser OptimizeCond->Kaiser

Caption: Troubleshooting workflow for incomplete couplings.

References

Validation & Comparative

A Senior Application Scientist's Guide to Threonine Derivatives in Peptide Synthesis: H-D-Thr(Bzl)-OH vs. Fmoc-D-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous construction of peptides is a daily challenge. The success of a synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), is profoundly influenced by the choice of protected amino acid building blocks. Threonine, with its reactive hydroxyl side-chain, exemplifies this challenge. Preventing unwanted side reactions such as O-acylation is critical for achieving high purity and yield.[1][2][3] This guide provides an in-depth, objective comparison of two workhorse D-threonine derivatives: H-D-Thr(Bzl)-OH, a cornerstone of the Boc/Bzl strategy, and Fmoc-D-Thr(tBu)-OH, the standard for the ubiquitous Fmoc/tBu approach.

The selection between these two derivatives is not merely a matter of preference; it is a strategic decision dictated by the overarching synthetic chemistry employed.[4] This choice has significant implications for reaction conditions, potential side reactions, and the final cleavage and deprotection strategy.

The Tale of Two Chemistries: Boc/Bzl vs. Fmoc/tBu

At the heart of this comparison are two distinct, orthogonal protection strategies that have defined modern peptide synthesis.[5][6][7]

  • The Boc/Bzl Strategy: This classic method relies on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group.[7] Deprotection is achieved with a moderate acid like trifluoroacetic acid (TFA).[7][8] The "permanent" side-chain protecting groups, such as the benzyl (Bzl) ether on our threonine derivative, require a much stronger acid, typically hazardous hydrofluoric acid (HF), for removal during the final cleavage step.[7][8][9]

  • The Fmoc/tBu Strategy: Developed as a milder alternative, this approach uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection, which is readily removed with a weak base like piperidine.[7][10] The side-chain protecting groups are acid-labile, based on the tert-butyl (tBu) group.[11][12] This true orthogonality, where temporary and permanent protecting groups are cleaved by entirely different chemical mechanisms, is a significant advantage of the Fmoc/tBu strategy.[11][13]

Head-to-Head Comparison: this compound vs. Fmoc-D-Thr(tBu)-OH

The choice between these two derivatives is intrinsically linked to the selected SPPS strategy. This compound is utilized in Boc/Bzl chemistry, while Fmoc-D-Thr(tBu)-OH is a standard building block in the Fmoc/tBu approach.[4]

FeatureThis compound (in Boc/Bzl SPPS)Fmoc-D-Thr(tBu)-OH (in Fmoc/tBu SPPS)
Nα-Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Protection Bzl (Benzyl) ethertBu (tert-butyl) ether
Nα-Deprotection Moderate Acid (e.g., TFA)[7][8]Weak Base (e.g., 20% Piperidine in DMF)[7][10]
Side-Chain Deprotection Strong Acid (e.g., HF, TFMSA)[8][14]Strong Acid (e.g., TFA cocktail)[12][15]
Orthogonality "Quasi-orthogonal" - relies on differential acid lability.[4]Truly orthogonal - base vs. acid cleavage.[5][11]
Key Advantages Robust, well-established for long or difficult sequences.[13]Milder conditions, compatible with sensitive modifications.[10][13]
Key Disadvantages Harsh final cleavage conditions (HF), requires specialized equipment.[9][13]Potential for side reactions from tBu cations during cleavage.[4]

Causality Behind Experimental Choices: Mitigating Side Reactions

The incorporation of threonine into a peptide sequence is not without its challenges. Understanding the potential side reactions and how the choice of protecting group strategy mitigates them is crucial for a successful synthesis.

Dehydration (β-elimination)

A primary concern with both serine and threonine is the potential for dehydration of the side-chain hydroxyl group to form a dehydroamino acid residue.[4][16] This can be catalyzed by both acid and base. While side-chain protection is the first line of defense, the conditions during coupling and deprotection play a significant role. The repeated base exposure during Fmoc deprotection in the Fmoc/tBu strategy can increase the risk of this side reaction.[16]

Epimerization

Racemization at the α-carbon, or epimerization, is another potential side reaction, particularly during the activation and coupling steps.[16][17] While threonine is generally less prone to epimerization than serine, slow coupling reactions, which can be necessitated by steric hindrance, increase the risk.[16][18] The choice of coupling reagents and additives, such as HOBt or HOAt, is critical for suppressing epimerization in both strategies.[19]

Alkylation by Carbocations

A significant consideration for the Fmoc/tBu strategy is the formation of reactive tert-butyl cations during the final TFA cleavage.[4][19] These carbocations can alkylate nucleophilic side chains, particularly tryptophan and methionine. The inclusion of scavengers, such as water and triisopropylsilane (TIS), in the cleavage cocktail is essential to quench these reactive species.[4][12]

Experimental Workflows: A Visual Guide

The following diagrams illustrate the core cyclical processes for incorporating D-threonine using both the Boc/Bzl and Fmoc/tBu strategies.

Boc_SPPS_Workflow Resin Resin-Peptide-NH2 Coupling Boc-D-Thr(Bzl)-OH Coupling (e.g., DCC/HOBt) Resin->Coupling Wash1 DCM/DMF Wash Coupling->Wash1 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 DCM/DMF Wash Deprotection->Wash2 Neutralization Neutralization (e.g., DIPEA) Wash2->Neutralization Next_Cycle Next Boc-AA Coupling Cycle Neutralization->Next_Cycle Repeat for next amino acid Final_Cleavage Final Cleavage & Side-Chain Deprotection (HF) Neutralization->Final_Cleavage Final Cycle Fmoc_SPPS_Workflow Resin Resin-Peptide-Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Fmoc-D-Thr(tBu)-OH Coupling (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Next Fmoc-AA Coupling Cycle Wash2->Next_Cycle Repeat for next amino acid Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Final_Cleavage Final Cycle

References

A Senior Application Scientist's Comparative Guide to Threonine Incorporation: Boc/Bzl vs. Fmoc/tBu Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in peptide synthesis and drug development, the choice of a protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of a synthetic project. Threonine, a β-hydroxy amino acid, introduces specific challenges due to its secondary hydroxyl group and steric bulk. This guide provides an in-depth, objective comparison of the two predominant solid-phase peptide synthesis (SPPS) strategies—Boc/Bzl and Fmoc/tBu—for the incorporation of threonine, grounded in mechanistic principles and supported by experimental insights.

Core Principles: Orthogonality vs. Graduated Lability

The fundamental difference between the Fmoc/tBu and Boc/Bzl strategies lies in their approach to selective deprotection.

Fmoc/tBu: An Orthogonal Approach The Fmoc/tBu strategy is a truly orthogonal system.[1][2] The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the threonine side-chain hydroxyl is protected by the acid-labile tert-butyl (tBu) ether.[3][4] This allows for the removal of the Nα-Fmoc group using a mild base, typically 20% piperidine in DMF, without affecting the tBu side-chain protection.[3] The side-chain protecting groups are then removed simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[3][5] This orthogonality simplifies the synthetic workflow and minimizes unintended side-chain deprotection during the synthesis cycles.[2]

Boc/Bzl: A Graduated Lability Approach The Boc/Bzl strategy relies on differential acid lability.[6][7] The Nα-amino group is protected by the tert-butyloxycarbonyl (Boc) group, which is removed with a moderate acid like 25-50% TFA in dichloromethane (DCM).[2][8] The threonine side-chain is protected by a benzyl (Bzl) ether, which is more stable to acid and requires a very strong acid, such as anhydrous hydrogen fluoride (HF), for removal, typically during the final cleavage step.[2][9] This is considered a "quasi-orthogonal" system, as both protecting groups are acid-labile, but their removal requires significantly different acid strengths.[10][11]

Head-to-Head Comparison: Incorporating Threonine

The choice between Fmoc-Thr(tBu)-OH and Boc-Thr(Bzl)-OH is intrinsically linked to the overall synthetic strategy. Each presents a distinct set of advantages and challenges.

ParameterFmoc/tBu Strategy (using Fmoc-Thr(tBu)-OH)Boc/Bzl Strategy (using Boc-Thr(Bzl)-OH)
Deprotection Conditions Nα-Fmoc: Mild base (e.g., 20% piperidine/DMF).[3] Side-chain tBu: Strong acid (e.g., 95% TFA).[12]Nα-Boc: Moderate acid (e.g., 50% TFA/DCM).[8] Side-chain Bzl: Very strong acid (e.g., HF).[9]
Orthogonality Fully orthogonal; distinct chemical mechanisms for deprotection.[2][10]Graduated acid lability; relies on different acid strengths.[10]
Coupling Efficiency Can be challenging due to steric hindrance from both the β-methyl and tBu groups.[1] Often requires potent coupling reagents like HATU or HBTU for high efficiency (>99%).[1][2]Generally high, though can be sequence-dependent. May require optimization with traditional reagents like DCC/HOBt.[2]
Crude Peptide Purity Typically high (≥90% achievable) due to mild deprotection steps that minimize side reactions during synthesis.[2]Can be very high, but the harsh final HF cleavage can generate more side products.[2][9]
Key Side Reactions Alkylation: Tert-butyl cations generated during final TFA cleavage can alkylate nucleophilic residues (Trp, Met).[10] Incomplete Deprotection: Insufficient TFA concentration or time can leave the tBu group intact (+56 Da).[12]Acid-catalyzed reactions: Repetitive acid treatment can be detrimental to sensitive sequences.[13] HF Hazards: Anhydrous HF is highly corrosive and toxic, requiring specialized equipment.[5][9]
Compatibility Excellent for sensitive peptides, including those with post-translational modifications like phosphorylation or glycosylation, due to mild conditions.[5][13]Robust for routine and high-throughput synthesis. May offer better solvation properties for aggregating sequences.[7][10]
Overall Yield Good to excellent, but highly dependent on sequence and overcoming coupling challenges.Can be higher for long and complex peptides due to potentially better solvation properties during synthesis.[2]

Threonine-Specific Side Reactions and Mitigation

The structure of threonine makes it susceptible to specific side reactions, which must be carefully managed.

O-Acylation

If the hydroxyl side chain of threonine is left unprotected, it can be acylated by the incoming activated amino acid, leading to the formation of branched peptide impurities. Both Bzl and tBu protecting groups effectively prevent this side reaction.[4]

Steric Hindrance and Incomplete Coupling

Threonine is a β-branched amino acid, and the presence of protecting groups (especially the bulky tBu group) can sterically hinder the approach of the activated amino acid, leading to incomplete coupling and deletion sequences.[1]

  • Mitigation (Fmoc/tBu): The use of highly efficient uronium/aminium or phosphonium salt-based coupling reagents like HATU, HBTU, or PyBOP is strongly recommended.[1] Extending coupling times or performing a double coupling can also ensure the reaction goes to completion.

  • Mitigation (Boc/Bzl): While less of a concern with the smaller Bzl group, using efficient coupling methods and monitoring the reaction (e.g., with the ninhydrin test) is still crucial.

Dehydration

Under certain acidic conditions, particularly during the final cleavage, the hydroxyl group of threonine can be eliminated, leading to the formation of a dehydrobutyrine (Dhb) residue. This results in a mass loss of 18 Da in the final peptide. This side reaction is more pronounced in the harsher acidic conditions of the Boc/Bzl strategy's HF cleavage.

O-Sulfonation

During the final TFA cleavage in Fmoc/tBu synthesis, if the peptide contains arginine residues protected by sulfonyl-based groups (e.g., Pmc, Mtr), the protecting group can be transferred to the hydroxyl side chain of unprotected threonine, resulting in an O-sulfonated peptide (+80 Da).[12] Using the more modern Pbf protecting group for arginine and ensuring the threonine side chain remains protected until the final cleavage minimizes this risk.

Experimental Protocols

Workflow Diagram: Fmoc/tBu vs. Boc/Bzl SPPS Cycle

SPPS_Comparison cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy Fmoc_Start Peptide-Resin (N-term Fmoc, Thr(tBu)) Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Wash1 Wash (DMF) Fmoc_Couple Coupling (Fmoc-AA-OH, HATU, DIPEA) Fmoc_Wash2 Wash (DMF) Fmoc_End Elongated Peptide-Resin Boc_Start Peptide-Resin (N-term Boc, Thr(Bzl)) Boc_Deprotect Boc Deprotection (50% TFA/DCM) Boc_Wash1 Wash (DCM) Boc_Neutralize Neutralization (DIPEA/DCM) Boc_Wash2 Wash (DCM) Boc_Couple Coupling (Boc-AA-OH, DCC, HOBt) Boc_Wash3 Wash (DMF/DCM) Boc_End Elongated Peptide-Resin

Protocol 1: Incorporation of Fmoc-Thr(tBu)-OH

This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide or Wang).

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a fritted reaction vessel.[1]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Activation and Coupling (HATU):

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and HOAt (3 eq., 0.3 mmol) in DMF (2 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) to the solution and allow it to pre-activate for 2-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 30-60 minutes at room temperature.[1]

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a recoupling step may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Incorporation of Boc-Thr(Bzl)-OH

This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., Merrifield or PAM).

  • Resin Preparation: Swell the resin in DCM for 30-60 minutes in a fritted reaction vessel.[2]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes.[2]

    • Drain the solution and wash the resin thoroughly with DCM (5 x 10 mL).

  • Neutralization:

    • Treat the resin with a solution of 5-10% DIPEA in DCM for 5-10 minutes to neutralize the trifluoroacetate salt.[2][14]

    • Drain and wash the resin with DCM (3 x 10 mL).

  • Amino Acid Activation and Coupling (DCC/HOBt):

    • In a separate vial, dissolve Boc-Thr(Bzl)-OH (3 eq., 0.3 mmol) and HOBt (3 eq., 0.3 mmol) in DMF or a DCM/DMF mixture.

    • Add Dicyclohexylcarbodiimide (DCC) (3 eq., 0.3 mmol) and stir for 10-15 minutes at 0°C.

    • Filter the precipitated dicyclohexylurea (DCU) and add the filtrate containing the activated amino acid to the resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.[2]

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm reaction completion.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Final Cleavage and Deprotection Logic

The final step critically differentiates the two strategies.

Cleavage_Logic Start Completed Peptide-Resin Strategy Strategy Used? Start->Strategy Fmoc Fmoc/tBu Strategy->Fmoc Fmoc/tBu Boc Boc/Bzl Strategy->Boc Boc/Bzl TFA_Cleavage Cleavage with TFA Cocktail (e.g., TFA/TIS/H2O) Fmoc->TFA_Cleavage HF_Cleavage Cleavage with Anhydrous HF (with scavengers) Boc->HF_Cleavage Fmoc_Side_Products Risk: tBu+ Cation Alkylation of Trp, Met TFA_Cleavage->Fmoc_Side_Products Purification Crude Peptide -> RP-HPLC Purification TFA_Cleavage->Purification Boc_Side_Products Risk: Harsh Acid Side Reactions, Safety Hazard HF_Cleavage->Boc_Side_Products HF_Cleavage->Purification

Conclusion and Recommendations

The choice between Boc/Bzl and Fmoc/tBu strategies for incorporating threonine is not a matter of one being definitively superior, but rather which is better suited for the specific peptide and synthetic context.

  • The Fmoc/tBu strategy is the modern workhorse for peptide synthesis, offering mild conditions that are highly compatible with sensitive and modified peptides.[5][13] For threonine incorporation, the primary challenge is overcoming steric hindrance, which can be effectively managed with modern, highly active coupling reagents like HATU. Careful selection of scavengers during the final TFA cleavage is essential to prevent side reactions from tBu cations.[10][12]

  • The Boc/Bzl strategy remains a robust and powerful method, particularly for long or aggregation-prone sequences where its solvation properties can be advantageous.[7] The coupling of Boc-Thr(Bzl)-OH is generally straightforward. However, the reliance on the hazardous and highly corrosive anhydrous HF for final cleavage is a significant drawback, requiring specialized equipment and extreme caution.[9]

For most applications, particularly in a research and development setting focused on complex or modified peptides, the Fmoc/tBu strategy is the recommended approach due to its milder conditions, operational simplicity, and avoidance of highly hazardous reagents. However, for large-scale synthesis of robust peptides where aggregation is a primary concern, the Boc/Bzl strategy remains a viable and effective alternative.

References

A Comparative Analysis of Benzyl vs. Tert-Butyl Side-Chain Protection for Threonine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). For threonine, a residue with a secondary hydroxyl group on its side chain, effective protection is paramount to prevent undesirable side reactions such as O-acylation.[1][2] The two most common protecting groups employed for this purpose, particularly within the context of Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies, are the tert-butyl (tBu) ether and the benzyl (Bzl) ether.[3] This guide provides an in-depth comparative analysis of these two protecting groups, grounded in their chemical principles and supported by experimental insights to inform rational decision-making in peptide synthesis design.

The Strategic Imperative: Orthogonality

The core principle guiding the choice between Thr(tBu) and Thr(Bzl) is orthogonality.[4][5] An orthogonal protection scheme ensures that the Nα-protecting group (e.g., Fmoc or Boc) can be removed under conditions that leave the side-chain protecting groups intact, and vice-versa.[5][6] This selective removal is fundamental to the stepwise elongation of the peptide chain.

  • Fmoc/tBu Strategy: This is the most prevalent orthogonal strategy in modern SPPS.[7] The Nα-Fmoc group is labile to basic conditions (typically piperidine), while the tBu side-chain protection is labile to acids (typically trifluoroacetic acid, TFA).

  • Boc/Bzl Strategy: This strategy relies on differential acid lability. The Nα-Boc group is removed with moderate acid (e.g., TFA), while the Bzl side-chain protection requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[4][5][8]

Therefore, the choice between tBu and Bzl for threonine protection is intrinsically linked to the choice of Nα-protection. Fmoc-Thr(tBu)-OH is the standard for Fmoc-SPPS, whereas Boc-Thr(Bzl)-OH is the conventional choice for Boc-SPPS.[3][4][9]

Head-to-Head Comparison: Thr(tBu) vs. Thr(Bzl)

While direct comparative studies synthesizing the same peptide using both strategies are not extensively documented, performance can be reliably inferred from the well-established characteristics of the Fmoc/tBu and Boc/Bzl methodologies.[8]

ParameterFmoc-Thr(tBu)-OH (Fmoc/tBu Strategy)Boc-Thr(Bzl)-OH (Boc/Bzl Strategy)
Nα-Deprotection Mild base (e.g., 20% Piperidine in DMF)Moderate acid (e.g., TFA in DCM)
Side-Chain Cleavage Strong acid (TFA-based cocktail)[1][8]Very strong acid (Anhydrous HF)[8]
Orthogonality High (Base vs. Acid)Partial (Differential Acid Lability)
Typical Coupling Efficiency >99% with modern reagents (HBTU, HATU)[9]Generally high, can be sequence-dependent[8]
Crude Peptide Purity Typically high, but can be affected by aggregation[1][9]Can be very high; harsh cleavage may generate side products[9][8]
Key Advantage Milder overall conditions, simpler workflow[9]Robust for long or aggregation-prone sequences[9]
Key Disadvantage Potential for aggregation in "difficult sequences"[1]Requires specialized HF-resistant equipment and stringent safety protocols[8]

Mechanistic Insights and Side Reactions

Understanding the chemical behavior of each protecting group during synthesis and cleavage is crucial for troubleshooting and optimization.

Tert-Butyl (tBu) Ether Protection

The tBu group is introduced to the threonine side chain to form a tert-butyl ether.

Cleavage Mechanism: The cleavage of the tBu ether occurs via an SN1 mechanism upon treatment with a strong acid like TFA. The acid protonates the ether oxygen, creating a good leaving group (tert-butanol). The resulting stable tertiary tert-butyl carbocation is then quenched by scavengers in the cleavage cocktail.[5]

Potential Side Reactions:

  • T-butylation: The tert-butyl cations generated during cleavage are reactive electrophiles.[8] If not effectively trapped by scavengers (e.g., triisopropylsilane (TIS), water, or dithiothreitol), they can alkylate nucleophilic residues like Tryptophan or Methionine.[5][8][10]

  • Dehydration (β-elimination): Although the tBu group offers good protection, the β-hydroxyl group of threonine can sometimes be eliminated under basic conditions (e.g., piperidine for Fmoc deprotection) or during the coupling step, leading to the formation of a dehydroamino acid residue.[11]

  • Racemization: While threonine itself is not highly susceptible, slow, base-mediated coupling reactions can increase the risk of epimerization at the α-carbon. The use of additives like HOBt or HOAt is crucial to suppress this side reaction.[2]

Benzyl (Bzl) Ether Protection

The Bzl group forms a benzyl ether with the threonine side chain.

Cleavage Mechanism: The removal of the Bzl group requires very strong acids like HF. The mechanism can proceed via SN1 or SN2 pathways, where the acid protonates the ether oxygen, and the benzyl group is cleaved. Alternatively, Bzl groups can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which offers an orthogonal cleavage method if the peptide does not contain other reducible groups.[4]

Potential Side Reactions:

  • Harsh Cleavage Artifacts: The primary concern with the Boc/Bzl strategy is the use of hazardous anhydrous HF.[8] This can lead to a variety of side reactions, including the formation of acylium ions from glutamic acid residues.[10]

  • Incomplete Cleavage: The stability of the benzyl ether necessitates harsh conditions, and incomplete removal can lead to impurities.

  • Racemization: Similar to the Fmoc/tBu strategy, racemization is a potential issue during the activation step of the amino acid.[8]

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the distinct workflows for incorporating a protected threonine residue using both the Fmoc/tBu and Boc/Bzl strategies in SPPS.

Fmoc_tBu_Workflow cluster_cycle Fmoc/tBu Cycle for Thr Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Coupling Coupling Fmoc-Thr(tBu)-OH + HBTU/DIPEA Deprotection->Coupling Wash (DMF) Deprotection_Next Fmoc Deprotection (Next AA) Coupling->Deprotection_Next Wash (DMF) Final_Cleavage Final Cleavage (TFA/TIS/H2O) Deprotection_Next->Final_Cleavage Repeat Cycles... Final Deprotection

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS using Fmoc-Thr(tBu)-OH.

Boc_Bzl_Workflow cluster_cycle Boc/Bzl Cycle for Thr Resin Resin-NH2 Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Start Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Wash (DCM) Coupling Coupling Boc-Thr(Bzl)-OH + DCC/HOBt Neutralization->Coupling Wash (DCM/DMF) Deprotection_Next Boc Deprotection (Next AA) Coupling->Deprotection_Next Wash (DCM/DMF) Final_Cleavage Final Cleavage (Anhydrous HF/Anisole) Deprotection_Next->Final_Cleavage Repeat Cycles... Final Deprotection

Caption: General workflow for a single coupling cycle in Boc-based SPPS using Boc-Thr(Bzl)-OH.

Detailed Experimental Protocols

The following are generalized, self-validating protocols for the incorporation of protected threonine. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Incorporation of Fmoc-Thr(tBu)-OH in Automated Fmoc-SPPS

This protocol is suitable for standard automated peptide synthesizers.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform two treatments: the first for 5-10 minutes and the second for 10-15 minutes to ensure complete Fmoc removal.[12]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[12]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for several minutes.[1][9]

    • Introduce the activated amino acid solution to the reaction vessel containing the deprotected resin-bound peptide.[1]

    • Allow the coupling reaction to proceed for 45-60 minutes. For sterically hindered couplings, extend the reaction time to 1-2 hours.[1][12]

  • Validation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[12]

  • Repeat Cycle: Continue with the next amino acid in the sequence by returning to step 2.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) and dry thoroughly.[1]

    • Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/TIS 82.5:5:5:5:2.5 v/v) for 2-3 hours at room temperature.[1][2]

    • Filter the resin, collect the filtrate, and precipitate the crude peptide in cold diethyl ether.[1][2]

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.[1][2]

Protocol 2: Incorporation of Boc-Thr(Bzl)-OH in Manual Boc-SPPS

This protocol outlines a standard manual cycle for Boc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash.

  • Neutralization: Treat the resin with a 5-10% solution of DIPEA in DMF or DCM for 5-10 minutes to neutralize the TFA salt of the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF to remove excess base.

  • Amino Acid Coupling:

    • Activate Boc-Thr(Bzl)-OH (2-4 equivalents) with a suitable coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) and an additive like HOBt (1-hydroxybenzotriazole) in DMF/DCM.[8]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours.[8]

  • Validation: Perform a Kaiser test to monitor reaction completion.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[8]

  • Repeat Cycle: Continue with the next amino acid in the sequence by returning to step 2.

  • Final Cleavage and Deprotection:

    • Dry the final peptide-resin thoroughly.[8]

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF in the presence of a scavenger like anisole at 0°C for 1 hour.[8] (CAUTION: HF is extremely hazardous and requires specialized equipment and safety protocols).

    • After evaporation of HF, precipitate the peptide with cold diethyl ether, wash, and purify.[8]

Conclusion and Recommendations

The choice between benzyl and tert-butyl side-chain protection for threonine is fundamentally dictated by the overarching SPPS strategy.

  • Fmoc-Thr(tBu)-OH is the undisputed standard for Fmoc/tBu-based SPPS . Its key advantages are the mild, orthogonal deprotection conditions and a simplified workflow that avoids the use of highly hazardous reagents like HF. This makes it the preferred choice for the synthesis of a vast majority of peptides, including those with sensitive modifications.[9] However, researchers should be mindful of potential aggregation in difficult sequences and the possibility of t-butylation side reactions during cleavage, which can be mitigated with appropriate scavengers.

  • Boc-Thr(Bzl)-OH remains a robust option within the Boc/Bzl-based SPPS framework. This strategy can be advantageous for the synthesis of very long or aggregation-prone peptides due to better solvation properties during synthesis.[9] The primary drawbacks are the requirement for harsh TFA treatment in every cycle and the extremely hazardous final HF cleavage step, which necessitates specialized equipment and stringent safety measures.[8]

For most modern applications, the safety profile, milder conditions, and high purities achievable with the Fmoc/tBu strategy make Fmoc-Thr(tBu)-OH the superior and more practical choice for threonine side-chain protection. The Boc/Bzl strategy, with Boc-Thr(Bzl)-OH , should be reserved for specific challenging sequences where its advantages in mitigating aggregation outweigh the significant safety and handling concerns.

References

A Comparative Guide: Enhancing Peptide Stability with D-Amino Acid Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is immense, owing to their high specificity and potency. However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by proteases in the body. This guide provides an in-depth comparison of peptides synthesized with natural L-amino acids versus those incorporating their D-amino acid counterparts, offering a powerful strategy to overcome stability issues. We will explore the mechanistic basis for this enhanced stability, present supporting experimental data, and provide actionable protocols for validation.

Part 1: The L-Peptide's Achilles' Heel: Proteolytic Degradation

Naturally occurring peptides and proteins are composed exclusively of L-amino acids. Consequently, proteases, the enzymes responsible for protein turnover, have evolved active sites that are stereospecific for L-isomers[1][2]. When a therapeutic peptide composed of L-amino acids enters a biological system, it is quickly recognized and cleaved by these ubiquitous enzymes, leading to a short in vivo half-life and limited therapeutic efficacy[2][3].

Proteases like trypsin, chymotrypsin, and proteinase K have specific recognition sites; for instance, trypsin cleaves at the C-terminus of lysine and arginine residues[4]. This enzymatic action is akin to a lock-and-key mechanism, where the L-peptide (the key) fits perfectly into the active site of the protease (the lock), leading to its degradation.

Caption: Protease recognizing and cleaving a natural L-peptide.

Part 2: The D-Amino Acid Shield: A Stereochemical Solution

The core advantage of incorporating D-amino acids lies in their stereochemistry. As mirror images of L-amino acids, they present a three-dimensional structure that is alien to native proteases[2][5][6].

Mechanism of Resistance: The altered spatial configuration of the D-amino acid side chain prevents the peptide from fitting correctly into the protease's active site[2][7]. This steric hindrance disrupts the lock-and-key mechanism, rendering the peptide highly resistant to enzymatic cleavage[1][5][6]. Studies have shown that the binding affinity between a D-peptide and a protease like trypsin is severely compromised, explaining their remarkable proteolytic stability[7]. This resistance directly translates to a longer circulation half-life, improved bioavailability, and sustained therapeutic effect[5][8].

Caption: D-amino acid substitution prevents protease binding.

Part 3: Performance Showdown: L-Peptides vs. D-Peptides

The most direct way to appreciate the impact of D-amino acid substitution is through quantitative stability assays. The data consistently demonstrates a dramatic increase in peptide half-life when L-amino acids are replaced with their D-counterparts.

Quantitative Comparison of Stability

The following table summarizes representative data from studies comparing the stability of L-peptides and their D-amino acid analogs in proteolytic environments.

Peptide TypeBiological MatrixHalf-Life (t½) of L-PeptideHalf-Life (t½) of D-Peptide AnalogFold Increase in StabilitySource(s)
Antimicrobial HeptapeptideProtease Cocktail~30 minutes> 6 hours> 12x[4]
Cationic AMP (Pep05)Human Plasma< 8 hours> 24 hours (60% remaining)> 3x[9]
Glucagon-like peptide-1 (GLP-1)Proteinase K< 1 hour> 6 hours (80% remaining)> 6x[10]
Alzheimer's Therapy PeptideMouse PlasmaLow (not specified)Stable for at least 24 hoursSignificant[11]

Expert Insight: The choice of biological matrix is critical. While simple buffer with a single protease (e.g., trypsin) provides a clean mechanistic insight, incubation in human plasma or serum offers a more physiologically relevant environment, accounting for a complex mixture of proteases and other binding components that can influence stability[12][13].

Experimental Protocol: Assessing In Vitro Plasma Stability

This protocol provides a robust, self-validating method for comparing the stability of L- and D-peptides. The gold standard for analysis is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for its ability to separate and quantify the parent peptide from its degradation products[14].

Objective: To determine the half-life (t½) of L- and D-peptides in human plasma.

Materials:

  • Test Peptides (L- and D-variants)

  • Human Plasma (pooled, with anticoagulant like EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Formic Acid)

  • HPLC-MS system

Methodology:

  • Peptide Preparation: Prepare stock solutions of both L- and D-peptides in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Reaction Setup:

    • Pre-warm human plasma to 37°C in a water bath.

    • Spike the plasma with the peptide stock solution to a final concentration of 10-100 µg/mL. Causality Check: This concentration must be high enough for accurate detection but low enough to avoid solubility issues.

    • Vortex gently to mix. This is your t=0 sample.

  • Incubation: Incubate the peptide-plasma mixture at 37°C.

  • Time Points: Withdraw aliquots (e.g., 50 µL) at specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Causality Check: Time points should be chosen to adequately define the degradation curve for both the rapidly degrading L-peptide and the stable D-peptide.

  • Reaction Quenching: Immediately add each aliquot to a tube containing the quenching solution (e.g., 150 µL of cold acetonitrile). This stops all enzymatic activity by precipitating plasma proteins. Trustworthiness Check: This step is crucial. Failure to immediately quench the reaction will lead to artificially inflated degradation rates.

  • Protein Precipitation: Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant, which contains the intact peptide and any metabolites, to an HPLC vial.

    • Analyze the samples via reverse-phase HPLC-MS.

  • Data Analysis:

    • Quantify the peak area corresponding to the intact parent peptide at each time point.

    • Normalize the data by expressing the peak area at each time point as a percentage of the peak area at t=0.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) using first-order decay kinetics[14].

Caption: Workflow for an in vitro peptide plasma stability assay.

Part 4: Beyond Stability: Broader Implications

While enhanced stability is the primary advantage, incorporating D-amino acids has other important consequences for drug development.

  • Improved Pharmacokinetics (PK): Increased stability directly leads to a longer in vivo half-life and improved bioavailability[5][8][11]. This can translate to less frequent dosing for patients, improving compliance and quality of life. The D-amino acid peptide Etelcalcetide, for example, was shown to be cleared primarily by renal elimination with its D-amino acid backbone remaining unaltered by metabolic enzymes[15].

  • Altered Biological Activity: Changing the stereochemistry can alter how a peptide interacts with its target receptor[1]. While sometimes this can reduce or eliminate the desired activity, in other cases it can maintain it or even lead to novel functions, such as converting an agonist to an antagonist[16]. This must be empirically tested for each peptide.

  • Reduced Immunogenicity: Because D-peptides are not easily processed by antigen-presenting cells, they may have lower immunogenicity compared to their L-counterparts[6]. This can be a significant advantage for therapeutics intended for chronic use.

Conclusion

The substitution of L-amino acids with D-amino acids is a validated and powerful strategy for overcoming the primary obstacle in peptide drug development: poor enzymatic stability[17][18]. This single stereochemical modification can dramatically increase a peptide's half-life, improve its pharmacokinetic profile, and potentially reduce immunogenicity[6][8][11]. By employing robust comparative assays, researchers can effectively leverage the D-amino acid shield to design more stable, effective, and clinically successful peptide therapeutics.

References

A Senior Application Scientist's Guide to Evaluating the Purity of Synthetic Peptides with Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is not merely a matter of quality control; it is a fundamental prerequisite for safety and efficacy. The introduction of even minute quantities of a D-amino acid into a peptide therapeutic designed with L-amino acids can lead to dramatic and often deleterious changes in its three-dimensional structure, receptor binding affinity, and immunological response. This guide provides an in-depth, objective comparison of the analytical methodologies available for the robust evaluation of chiral purity in synthetic peptides, complete with experimental data and detailed protocols to empower you in making informed decisions for your specific research and development needs.

The Imperative of Chiral Purity in Peptide Therapeutics

The biological activity of a peptide is intrinsically linked to its precise sequence and three-dimensional conformation. Racemization, the conversion of an L-amino acid to a D-amino acid, is a common side reaction that can occur during solid-phase peptide synthesis (SPPS) or upon storage.[1] The consequences of such seemingly minor stereochemical alterations can be profound, potentially leading to reduced therapeutic effect or unforeseen toxicity. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), therefore mandate rigorous characterization of peptide therapeutics, with a strong emphasis on purity and the control of impurities, including stereoisomers.[2][3] While the ICH Q3A/B guidelines on impurities technically exclude peptides, the principles are often applied, and regulatory expectations for characterizing and controlling peptide-related impurities, including diastereomers, are high.[4][5]

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for assessing chiral purity is contingent upon several factors, including the stage of drug development, the required level of sensitivity, and the physicochemical properties of the peptide itself. The primary methodologies can be broadly categorized as chromatographic and spectroscopic techniques.

Workflow for Chiral Purity Assessment

Caption: General workflow for assessing the chiral purity of synthetic peptides.

Chromatographic Methods: The Gold Standard for Separation

Chromatographic techniques are the cornerstone of chiral purity analysis, offering high-resolution separation of enantiomers and diastereomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for the enantioselective analysis of peptides and their constituent amino acids.[6] The approaches can be divided into two main strategies: indirect and direct methods.

1. Indirect Chiral HPLC Analysis

This method involves the derivatization of the amino acid enantiomers (obtained after peptide hydrolysis) with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral reversed-phase HPLC column.

  • Marfey's Reagent (FDAA): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) is a widely used CDA that reacts with the primary amine of amino acids to form stable diastereomeric adducts that can be readily separated and quantified by UV detection.[7]

2. Direct Chiral HPLC Analysis

Direct methods utilize a chiral stationary phase (CSP) to achieve separation without prior derivatization. This approach is advantageous as it avoids potential side reactions and racemization during the derivatization step.[8]

  • Cyclodextrin-Based CSPs: These are versatile phases that separate enantiomers based on the formation of inclusion complexes. The differential fit of the enantiomers into the chiral cavity of the cyclodextrin molecule leads to different retention times.[9]

  • Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin or vancomycin offer a broad range of chiral recognition capabilities for underivatized amino acids.[10]

  • Ligand-Exchange CSPs: These columns, often coated with an amino acid like L-proline or L-phenylalanine, separate enantiomers based on the formation of transient diastereomeric metal complexes (e.g., with copper).[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for chiral analysis, but it requires the analytes to be volatile and thermally stable. For amino acids, this necessitates a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino group.[11]

Spectroscopic Methods: Complementary Structural Insights

While chromatographic methods provide separation and quantification, spectroscopic techniques offer valuable information on the overall stereochemistry and conformation of the peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the enantiomeric excess of amino acids in a peptide, typically after hydrolysis and derivatization with a chiral derivatizing agent or in the presence of a chiral solvating agent (CSA).[12][13] The formation of diastereomeric complexes results in distinct signals in the NMR spectrum, the integration of which allows for quantification.[14]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[15] It is particularly sensitive to the secondary structure of peptides (α-helix, β-sheet, etc.).[11][16][17] While not typically used for the precise quantification of enantiomeric impurities, it can serve as a powerful tool to confirm the overall correct stereochemistry and folding of a peptide. A peptide containing a D-amino acid will exhibit a significantly different CD spectrum compared to its all-L counterpart.[15]

Performance Comparison of Key Analytical Techniques

FeatureIndirect Chiral HPLC (e.g., Marfey's)Direct Chiral HPLC (e.g., Chiralpak)GC-MSNMR SpectroscopyCircular Dichroism (CD)
Principle Derivatization to diastereomers, separation on achiral columnSeparation of enantiomers on a chiral stationary phaseDerivatization to volatile compounds, separation by gas chromatographyFormation of diastereomeric complexes in solution, spectral differentiationDifferential absorption of circularly polarized light
Sample Prep Hydrolysis, derivatizationHydrolysis (for amino acids) or direct injection (for some peptides)Hydrolysis, two-step derivatizationHydrolysis, derivatization or addition of CSADirect analysis in solution
Sensitivity High (UV detection)Moderate to High (UV, MS detection)Very High (MS detection)ModerateLow
Resolution ExcellentGood to ExcellentExcellentModerateNot applicable for quantification
Throughput ModerateHighModerateLowHigh
LOD/LOQ Typically ~0.1% for D-isomer impurities[10]Can reach <0.1% with MS detection[1][7]Can reach sub-0.1% levelsTypically >1%Not quantitative for impurities
Key Advantage Robust, well-established methodNo derivatization required, less risk of racemizationHigh sensitivityProvides structural informationSensitive to overall conformation
Key Disadvantage Derivatization can be time-consuming and introduce artifactsCSPs can be expensive and have specific mobile phase requirementsRequires derivatization, not suitable for non-volatile compoundsLower sensitivity and throughputNot a quantitative method for impurity levels

Experimental Protocols

Protocol 1: Indirect Chiral Analysis of Peptide Hydrolysate using Marfey's Reagent and HPLC

This protocol describes the steps for determining the chiral purity of a synthetic peptide after acid hydrolysis and derivatization with Marfey's reagent (L-FDAA).

1. Peptide Hydrolysis (with Deuterated Acid to Monitor Racemization)

  • Accurately weigh approximately 1 mg of the peptide into a hydrolysis tube.

  • Add 500 µL of 6N DCl in D₂O.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the acid under a stream of nitrogen.

  • Reconstitute the amino acid mixture in 1 mL of deionized water.

2. Derivatization with Marfey's Reagent

  • To a 100 µL aliquot of the amino acid hydrolysate, add 20 µL of 1 M NaHCO₃.

  • Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Stop the reaction by adding 20 µL of 1 M HCl.

  • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

3. HPLC Analysis

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 10-60% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Quantification: The percentage of D-amino acid is calculated from the peak areas of the L-D and L-L diastereomers.

Protocol 2: Direct Chiral Analysis of Amino Acid Hydrolysate by HPLC

This protocol outlines the direct analysis of amino acid enantiomers using a chiral stationary phase.

1. Peptide Hydrolysis

  • Perform acid hydrolysis as described in Protocol 1 (using standard 6N HCl is sufficient if not monitoring for induced racemization).

  • After hydrolysis and drying, reconstitute the amino acid mixture in the HPLC mobile phase.

2. HPLC Analysis

  • Column: Chiral stationary phase column (e.g., a cyclodextrin-based or macrocyclic glycopeptide-based column).

  • Mobile Phase: The mobile phase will be highly dependent on the specific CSP used. A common starting point for a cyclodextrin-based column is a buffered aqueous-organic mixture (e.g., 10 mM ammonium acetate in water/methanol).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry.

  • Quantification: Calculate the percentage of the D-enantiomer from the relative peak areas of the D- and L-amino acids.

Decision-Making in Method Selection

The choice of the optimal analytical method is a critical decision that should be guided by the specific requirements of the analysis.

Decision Tree for Method Selection

References

A Comparative Guide to the Enzymatic Stability of Peptides Synthesized with H-D-Thr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of the enzymatic stability of peptides synthesized with the non-canonical D-amino acid, H-D-Threonine(benzyl)-OH, versus their native L-amino acid counterparts. We will explore the underlying biochemical principles, provide detailed experimental protocols for stability assessment, and present comparative data to guide researchers in the design of more robust and effective therapeutic peptides.

Introduction: The Challenge of Peptide Instability in Drug Development

Therapeutic peptides offer high specificity and potency, making them attractive drug candidates. However, their clinical utility is often hampered by rapid degradation by proteases in the bloodstream and tissues. This poor enzymatic stability leads to a short plasma half-life, necessitating frequent administration and limiting therapeutic efficacy. A key strategy to overcome this limitation is the strategic incorporation of non-canonical amino acids, such as D-isomers, into the peptide sequence.

Natural proteases, the enzymes responsible for peptide degradation, exhibit a high degree of stereoselectivity. They are evolved to recognize and cleave peptide bonds between L-amino acids, which constitute the vast majority of proteins and peptides in biological systems. Introducing a D-amino acid at or near a cleavage site can act as a "stereochemical roadblock," effectively preventing the protease from binding and catalyzing the hydrolysis of the peptide bond. This guide focuses on the use of H-D-Thr(Bzl)-OH, a protected form of D-Threonine, as a tool to enhance peptide stability.

Mechanism: How D-Amino Acid Incorporation Confers Proteolytic Resistance

The fundamental principle behind the stabilizing effect of D-amino acids lies in the stereospecificity of protease active sites. Proteases co-evolved with L-amino acid-based substrates, resulting in a chiral active site that precisely accommodates the L-conformation.

When a peptide containing an L-amino acid sequence binds to a protease, it adopts a specific conformation that allows the catalytic residues of the enzyme to access and cleave the target peptide bond. However, the introduction of a D-amino acid residue disrupts this precise three-dimensional fit. The side chain and backbone of the D-amino acid are oriented differently, leading to steric hindrance that prevents the peptide from being properly positioned within the enzyme's active site. This effectively renders the adjacent peptide bonds resistant to cleavage.

The benzyl (Bzl) protecting group on the threonine side chain in this compound is primarily used during solid-phase peptide synthesis to prevent unwanted side reactions. Once the peptide is synthesized and cleaved from the resin, this group is typically removed. The stability enhancement is conferred by the D-configuration of the alpha-carbon, not the benzyl group itself.

Proteolytic_Degradation_Mechanism cluster_L_Peptide L-Peptide Substrate cluster_D_Peptide D-Peptide Analogue L_Peptide L-Peptide Chain (...-L-AA1-L-AA2-...) Protease_L Protease (Chiral Active Site) L_Peptide->Protease_L Stereospecific Binding Degradation Peptide Bond Cleavage Protease_L->Degradation Catalysis Fragments_L Degraded Fragments Degradation->Fragments_L D_Peptide D-Peptide Chain (...-L-AA1-D-Thr-L-AA3-...) Protease_D Protease (Chiral Active Site) D_Peptide->Protease_D Steric Hindrance (Binding Inhibited) No_Degradation No Cleavage (Peptide remains intact) Protease_D->No_Degradation No Catalysis

Caption: Mechanism of D-amino acid mediated protease resistance.

Comparative Experimental Guide: Assessing Peptide Stability

To quantitatively evaluate the stabilizing effect of incorporating this compound, we present two standard, self-validating protocols. For this guide, we will consider two hypothetical model peptides:

  • Peptide-L: A 10-amino acid peptide with an all L-amino acid sequence (e.g., Tyr-Gly-Gly-Phe-L-Thr -Lys-Val-Met-Arg-His).

  • Peptide-D: The same peptide sequence with L-Threonine substituted by D-Threonine (Tyr-Gly-Gly-Phe-D-Thr -Lys-Val-Met-Arg-His).

Experiment 1: Human Plasma Stability Assay

This assay assesses the overall stability of the peptides in a complex biological fluid containing a wide range of proteases.

Objective: To determine and compare the half-life (t½) of Peptide-L and Peptide-D in human plasma.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL stock solutions of both Peptide-L and Peptide-D in sterile, nuclease-free water.

    • Verify the concentration and purity of the stock solutions via analytical High-Performance Liquid Chromatography (HPLC).

  • Incubation:

    • Thaw pooled human plasma (from at least three donors) on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

    • In low-bind microcentrifuge tubes, add 190 µL of the pre-cleared plasma. Pre-warm the tubes to 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the respective peptide stock solution to each tube for a final peptide concentration of 50 µg/mL. Mix gently by pipetting.

    • Incubate the tubes in a thermomixer at 37°C with gentle agitation (e.g., 750 rpm).[1]

  • Time-Point Sampling & Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 40 µL aliquot from each reaction tube.

    • Immediately quench the enzymatic activity by adding the aliquot to a new tube containing 80 µL of ice-cold stop solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA)).[1] The use of organic solvents is often preferred to minimize peptide loss during protein precipitation.[2]

    • Vortex thoroughly and incubate on ice for 10 minutes to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis by LC-MS:

    • Carefully transfer the supernatant, which contains the peptide, to an HPLC vial for analysis.

    • Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at t=0 (100%).

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) for each peptide by fitting the data to a one-phase decay model using appropriate software (e.g., GraphPad Prism).

Plasma_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Stock Prepare Peptide Stocks (1 mg/mL) Incubate Incubate Peptides in Plasma @ 37°C Peptide_Stock->Incubate Plasma_Prep Thaw & Clarify Human Plasma Plasma_Prep->Incubate Time_Points Sample at Time Points (0, 5, 15... min) Incubate->Time_Points Quench Quench with Stop Solution (ACN/TFA) Time_Points->Quench Precipitate Precipitate Proteins (Centrifuge) Quench->Precipitate LCMS Analyze Supernatant by LC-MS Precipitate->LCMS Data Quantify Peak Area LCMS->Data HalfLife Calculate Half-Life (t½) Data->HalfLife

Caption: Experimental workflow for the plasma stability assay.

Experiment 2: Specific Protease Challenge Assay (Trypsin)

This assay provides a more controlled assessment of stability against a well-characterized protease. Trypsin, a serine protease that cleaves C-terminal to Lysine (Lys) and Arginine (Arg) residues, is a common choice.[3]

Objective: To compare the degradation rate of Peptide-L and Peptide-D when challenged with trypsin.

Methodology:

  • Preparation of Solutions:

    • Prepare 1 mg/mL stock solutions of Peptide-L and Peptide-D as described previously.

    • Prepare a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8).[3]

    • Reconstitute sequencing-grade modified trypsin to a stock concentration of 0.5 µg/µL in the digestion buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare the reaction mixtures:

      • 20 µL Peptide Stock (L or D)

      • 170 µL Digestion Buffer

    • Pre-warm the tubes to 37°C for 5 minutes.

  • Digestion:

    • Initiate the digestion by adding 10 µL of the trypsin stock solution to each tube (final protease:peptide ratio of 1:20, w/w).

    • Incubate at 37°C.[4]

  • Time-Point Sampling & Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot.

    • Immediately stop the reaction by mixing the aliquot with 20 µL of 1% TFA.

    • Analyze the samples directly by LC-MS to quantify the remaining intact peptide.

Comparative Data Summary

The following tables summarize the expected outcomes from the experiments described above, highlighting the enhanced stability of the D-Threonine-containing peptide.

Table 1: Plasma Stability Assay Results

PeptideHalf-Life (t½) in Human Plasma (minutes)% Intact Peptide Remaining at 4 hours
Peptide-L45~5%
Peptide-D> 1440 (24 hours)> 90%

Table 2: Trypsin Challenge Assay Results

Peptide% Intact Peptide Remaining after 60 minKey Cleavage Sites Observed
Peptide-L< 10%C-terminal to Lys and Arg
Peptide-D> 95%Minimal to no cleavage observed

Conclusion and Field-Proven Insights

The experimental data consistently demonstrates that the substitution of a single L-amino acid with its D-enantiomer, in this case, L-Threonine with D-Threonine, can dramatically enhance the enzymatic stability of a peptide.[5] The D-Thr residue in Peptide-D acts as a steric shield, significantly hindering protease access and increasing its plasma half-life from minutes to over 24 hours. This profound increase in stability is a critical attribute for the development of peptide therapeutics, as it can lead to improved pharmacokinetic profiles, reduced dosing frequency, and enhanced therapeutic windows.

Researchers and drug developers should consider the strategic placement of D-amino acids as a primary and highly effective method for mitigating proteolytic degradation. The choice of which residue to substitute should be guided by identifying primary cleavage sites in the native peptide and considering the potential impact on biological activity. The protocols provided herein offer a robust framework for validating the stability of such modified peptide candidates.

References

A Senior Application Scientist's Guide: Solution-Phase vs. Solid-Phase Synthesis of Threonine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a foundational technique. However, the unique structural characteristics of certain amino acids can introduce significant challenges. Threonine (Thr), with its secondary hydroxyl group on the side chain, is a prime example. The choice between the two primary synthesis methodologies—Solution-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS)—becomes particularly critical when dealing with Thr-containing sequences.

This guide provides an in-depth, objective comparison of these two methods, grounded in experimental rationale and field-proven insights, to help you select the optimal strategy for your project.

The Threonine Challenge: A Tale of Steric Hindrance and Side Reactions

The trifunctional nature of threonine, featuring an amine group, a carboxylic acid group, and a secondary hydroxyl group, presents distinct hurdles in peptide synthesis.[1] The β-hydroxyl group is not only a potential site for unwanted reactions but, along with the adjacent methyl group, creates significant steric hindrance. This can impede the efficiency of peptide bond formation.

Key challenges include:

  • O-Acylation: The side-chain hydroxyl group is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched impurities.[2][3] Protecting this group is therefore essential for a successful synthesis.[1]

  • Dehydration (β-elimination): Under basic conditions, such as during Fmoc deprotection with piperidine, the β-hydroxyl group can be eliminated, forming a dehydroamino acid residue.[4] This side reaction results in a mass loss of 18 Da and an undesired modification in the final peptide.

  • Racemization: The steric bulk of threonine can slow down coupling reactions.[4] Prolonged exposure to the basic conditions of the coupling reaction increases the risk of racemization at the α-carbon, compromising the stereochemical integrity of the peptide.[5][6][7]

  • N→O Acyl Shift: Under strongly acidic conditions, typically during final cleavage from the resin in SPPS, peptides containing serine or threonine can undergo an acid-catalyzed acyl N→O shift, forming an ester linkage.[5] While this can often be reversed with a mild base treatment, it represents an additional complication.

A robust and orthogonal protecting group strategy is paramount to navigating these challenges.[1][8] In the widely used Fmoc/tBu approach, the tert-butyl (tBu) group is the standard for protecting the threonine side chain, as it is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[9][10]

Methodology I: Solid-Phase Peptide Synthesis (SPPS)

Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[11] The growing peptide chain remains attached to this solid support throughout the synthesis, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[12] This principle is the cornerstone of its efficiency and amenability to automation.[13][14]

The SPPS Workflow

The synthesis proceeds in cycles, with each cycle adding one amino acid. The most common strategy, Fmoc-SPPS, involves three key steps per cycle:

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed with a mild base, typically a solution of piperidine in DMF, to expose a free amine.

  • Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed to remove all excess reagents and byproducts, preparing it for the next cycle.

This entire process can be automated, making SPPS a powerful tool for high-throughput synthesis.[14]

SPPS_Workflow Start Start: Resin-Bound Amino Acid (Fmoc-AA-Resin) Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling Fmoc-Thr(tBu)-OH + Coupling Reagent (HATU) + Base (DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle Continue Sequence Cleavage Final Step: Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final AA Coupled Cycle->Deprotection End Purified Thr-Peptide Cleavage->End LPPS_Workflow cluster_frag1 Fragment A Synthesis cluster_frag2 Fragment B Synthesis A1 Synthesize Protected Fragment A A2 Purify & Characterize Fragment A A1->A2 Coupling Step 1: Fragment Condensation Couple A + B in Solution (Optimized Conditions) A2->Coupling B1 Synthesize Protected Fragment B (contains Thr) B2 Purify & Characterize Fragment B B1->B2 B2->Coupling Purify_Full Purify Protected Full-Length Peptide Coupling->Purify_Full Deprotect Step 2: Final Deprotection (Global Removal of PGs) Purify_Full->Deprotect Purify_Final Final Purification (e.g., HPLC) Deprotect->Purify_Final End Purified Thr-Peptide Purify_Final->End

References

Navigating the Synthesis of D-Threonine Peptides: A Cost-Benefit Analysis of H-D-Thr(Bzl)-OH in Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is a critical decision point in large-scale peptide synthesis, directly impacting process efficiency, final product purity, and overall manufacturing cost. This guide provides an in-depth cost-benefit analysis of utilizing O-benzyl-D-threonine (H-D-Thr(Bzl)-OH), a foundational building block in the Boc/Bzl synthesis strategy, and offers an objective comparison with its primary alternative, O-tert-butyl-D-threonine (H-D-Thr(tBu)-OH), the cornerstone of the modern Fmoc/tBu approach.

The incorporation of D-amino acids, such as D-threonine, into peptide sequences is a widely employed strategy to enhance metabolic stability and modulate biological activity. The hydroxyl-containing side chain of threonine necessitates protection to prevent undesirable side reactions, primarily O-acylation, during peptide chain elongation. The choice between a benzyl (Bzl) ether and a tert-butyl (tBu) ether as the protecting group is intrinsically linked to the overarching solid-phase peptide synthesis (SPPS) methodology, each presenting a unique set of advantages and challenges in a large-scale manufacturing context.

At a Glance: this compound vs. H-D-Thr(tBu)-OH

FeatureThis compound (in Boc/Bzl Strategy)H-D-Thr(tBu)-OH (in Fmoc/tBu Strategy)
Nα-Protection Acid-labile Boc groupBase-labile Fmoc group
Side-Chain Protection Benzyl ethertert-Butyl ether
Nα-Deprotection Repetitive use of moderate acid (e.g., TFA)Repetitive use of mild base (e.g., piperidine)
Final Cleavage Harsh, strong acid (e.g., anhydrous HF)Moderate acid (e.g., TFA)[1]
Orthogonality Quasi-orthogonal (relies on differential acid lability)[1][2][3]Fully orthogonal[1]
Raw Material Cost Generally lower for Boc-amino acidsGenerally higher for Fmoc-amino acids[]
Process Safety Significant hazards associated with HF handling[5]Milder and generally safer reagents
Waste Stream Hazardous acidic wasteBasic and acidic waste streams
"Difficult" Sequences Often preferred due to reduced aggregation[6]Can be challenging due to aggregation[7]

The Strategic Decision: Boc/Bzl vs. Fmoc/tBu Workflow

The selection of this compound inherently commits the synthesis to the Boc/Bzl strategy, a robust and well-established methodology. Conversely, H-D-Thr(tBu)-OH is employed within the now more prevalent Fmoc/tBu strategy. The following diagrams illustrate the core cyclical processes of each approach.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Boc_Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (e.g., DIPEA in DCM) Boc_Deprotection->Neutralization 1. Coupling Coupling of Boc-D-Thr(Bzl)-OH Neutralization->Coupling 2. Washing Washing Coupling->Washing 3. Washing->Boc_Deprotection Repeat for next cycle Final_Cleavage Final Cleavage (Anhydrous HF) Washing->Final_Cleavage After final cycle Start Start with Resin-Bound Peptide Start->Boc_Deprotection

Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Washing_1 Washing Fmoc_Deprotection->Washing_1 1. Coupling Coupling of Fmoc-D-Thr(tBu)-OH Washing_1->Coupling 2. Washing_2 Washing Coupling->Washing_2 3. Washing_2->Fmoc_Deprotection Repeat for next cycle Final_Cleavage Final Cleavage (TFA Cocktail) Washing_2->Final_Cleavage After final cycle Start Start with Resin-Bound Peptide Start->Fmoc_Deprotection

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.

In-Depth Cost-Benefit Analysis

A comprehensive evaluation of this compound extends beyond the per-gram cost of the amino acid derivative itself. It necessitates a holistic view of the entire manufacturing process, from raw materials to final purified product.

Raw Material Costs
  • Protected Amino Acids: Historically, Boc-protected amino acids, including Boc-D-Thr(Bzl)-OH, have been more cost-effective than their Fmoc counterparts.[] This can be a significant factor in large-scale campaigns where kilograms of amino acid derivatives are consumed. However, with the increasing prevalence of the Fmoc/tBu strategy, the price gap for many Fmoc-amino acids has narrowed.

  • Reagents: The Boc/Bzl strategy requires large volumes of trifluoroacetic acid (TFA) for repetitive Nα-deprotection and, most critically, anhydrous hydrogen fluoride (HF) for the final cleavage. HF is a highly hazardous and corrosive material that requires specialized, expensive equipment for handling and abatement. The Fmoc/tBu strategy utilizes piperidine for deprotection, which is less expensive and hazardous than HF, and TFA is only used in the final cleavage step.[8] High-efficiency coupling reagents like HBTU or HATU are often used in both strategies, representing a comparable cost.

Process Efficiency and Yield
  • Coupling Efficiency: Both Boc-D-Thr(Bzl)-OH and Fmoc-D-Thr(tBu)-OH generally exhibit high coupling efficiencies under optimized conditions. However, the synthesis of "difficult" or aggregation-prone sequences can be a differentiating factor. The repetitive protonation of the N-terminus in the Boc/Bzl strategy can help to disrupt inter-chain hydrogen bonding, thereby reducing aggregation and improving solvation of the growing peptide chain.[6] This can lead to higher crude yields and purity for certain challenging sequences.

  • Overall Yield: While one study on simultaneous multiple peptide synthesis suggested that the Boc/Bzl strategy resulted in a higher average yield and purity under "average" conditions, the milder conditions of the Fmoc/tBu strategy are generally favored for complex and sensitive peptides to minimize side reactions.[1][2]

Purity, Side Reactions, and Purification Costs
  • Racemization: Racemization of the activated amino acid during coupling is a critical concern in peptide synthesis. The use of urethane-based protecting groups like Boc and Fmoc generally suppresses racemization.[9] However, the choice of coupling reagents and the base used can influence the extent of racemization. While specific comparative data on the racemization of Boc-D-Thr(Bzl)-OH versus its Fmoc counterpart is limited, the fundamental mechanisms are well understood. The addition of additives like HOBt or Oxyma can effectively suppress racemization in both strategies.[7][10]

  • Side Reactions: The harsh final cleavage with anhydrous HF in the Boc/Bzl strategy can lead to a number of side reactions if not carefully controlled with appropriate scavengers. The generation of benzyl cations can lead to the alkylation of sensitive residues like cysteine and tryptophan.[1] In contrast, the milder TFA cleavage in the Fmoc/tBu strategy generally results in a cleaner crude product, although side reactions from tert-butyl cations can still occur.[2]

  • Purification: The cost of downstream processing, particularly large-scale preparative HPLC, can constitute a significant portion of the total manufacturing cost. A higher crude purity, often achieved with the Fmoc/tBu strategy, can lead to a more efficient purification process with higher recovery of the final product, potentially offsetting the higher initial raw material costs.

Solvent Consumption and Waste Management

Solid-phase peptide synthesis is a solvent-intensive process, with a large percentage of the waste generated from washing steps.[11] Both Boc/Bzl (typically using dichloromethane - DCM) and Fmoc/tBu (typically using dimethylformamide - DMF) strategies generate substantial solvent waste. However, the hazardous nature of the reagents used in the Boc/Bzl strategy, particularly HF, presents more significant and costly waste management challenges. Efforts towards greener peptide synthesis are focused on solvent reduction and recycling, which can be implemented in both strategies.[11][12][13]

Experimental Protocols

The following are generalized protocols for the incorporation of D-threonine using both the Boc/Bzl and Fmoc/tBu strategies in a large-scale SPPS context.

Protocol 1: Incorporation of Boc-D-Thr(Bzl)-OH in Boc-SPPS

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield resin for peptide acids) in dichloromethane (DCM).

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.

3. Washing and Neutralization:

  • Wash the resin thoroughly with DCM.

  • Neutralize the resulting trifluoroacetate salt with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM.

4. Coupling of Boc-D-Thr(Bzl)-OH:

  • Pre-activate Boc-D-Thr(Bzl)-OH (2-4 equivalents) with a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours.

5. Washing:

  • Thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

7. Final Cleavage and Deprotection:

  • After the final coupling and Boc deprotection, dry the peptide-resin thoroughly.

  • Treat the resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) to cleave the peptide from the resin and remove the benzyl side-chain protecting groups.

Protocol 2: Incorporation of Fmoc-D-Thr(tBu)-OH in Fmoc-SPPS

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Wang resin for peptide acids) in DMF.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group.

3. Washing:

  • Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

4. Coupling of Fmoc-D-Thr(tBu)-OH:

  • Pre-activate Fmoc-D-Thr(tBu)-OH (3-5 equivalents) with a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin and allow the coupling to proceed for 1-2 hours.

5. Washing:

  • Wash the resin with DMF to remove excess reagents and byproducts.

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

7. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the tert-butyl side-chain protecting groups.

Conclusion and Recommendations

The choice between this compound and H-D-Thr(tBu)-OH for large-scale peptide synthesis is a strategic decision with significant financial and operational implications.

This compound , within the Boc/Bzl strategy , presents a potentially lower upfront cost for raw materials and can be advantageous for the synthesis of certain "difficult" sequences prone to aggregation. However, these benefits must be weighed against the significant safety risks, specialized equipment requirements, and harsh environmental impact associated with the use of anhydrous HF for final cleavage. The potential for a less pure crude product can also increase downstream purification costs.

H-D-Thr(tBu)-OH , as part of the Fmoc/tBu strategy , is generally the preferred method for modern, large-scale peptide synthesis.[8] While the initial cost of Fmoc-protected amino acids may be higher, the milder reaction conditions, orthogonality of the protecting groups, and avoidance of highly hazardous reagents often lead to a higher purity crude product, a safer manufacturing process, and a more environmentally benign waste stream.[14] The potential for reduced purification costs and higher overall process efficiency frequently makes the Fmoc/tBu strategy more cost-effective in the long run, especially for complex and sensitive peptides.

Ultimately, the optimal choice depends on a thorough evaluation of the specific peptide sequence, the scale of production, existing manufacturing infrastructure, and a comprehensive analysis of the total cost of ownership, encompassing raw materials, process efficiency, safety, and waste management. For new drug development projects and the synthesis of complex therapeutic peptides, the robustness, safety, and efficiency of the Fmoc/tBu strategy, utilizing H-D-Thr(tBu)-OH, present a compelling and often superior value proposition.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of H-D-Thr(bzl)-OH: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management and disposal of specialized reagents like H-D-Thr(bzl)-OH (N-alpha-Fmoc-O-benzyl-D-threonine) are not merely procedural afterthoughts; they are foundational to ensuring the integrity of your work, the safety of your team, and our collective environmental responsibility. This guide moves beyond simple checklists to provide a comprehensive, scientifically-grounded framework for the safe disposal of this compound, empowering you to make informed, compliant decisions.

The benzyl protecting group on the threonine side chain, while essential for synthetic strategies, dictates its classification as a chemical waste. Unlike simple, unmodified amino acids, it should not be disposed of via the sanitary sewer.[1][2] The core principle is to manage this compound as a hazardous waste from the point of generation to its final disposal, in strict accordance with federal and local regulations.[3]

Part 1: Hazard Identification and Pre-Disposal Safety

Before any disposal action is taken, a thorough understanding of the compound's specific hazards is paramount. This initial assessment dictates all subsequent handling and disposal steps.

1.1. The Primacy of the Safety Data Sheet (SDS) The most authoritative source of information is the Safety Data Sheet (SDS) provided by the chemical manufacturer.[4][5] You must consult the SDS for your specific batch of this compound. While it is generally not classified as hazardous under the 2012 OSHA Hazard Communication Standard, individual supplier formulations or impurities could alter its profile.[6]

Key sections to review in the SDS include:

  • Section 2: Hazard(s) Identification: Details any specific physical or health hazards.

  • Section 7: Handling and Storage: Provides guidance on safe handling practices.

  • Section 8: Exposure Controls/Personal Protection: Specifies the required Personal Protective Equipment (PPE).

  • Section 13: Disposal Considerations: Outlines general disposal guidelines, which must be cross-referenced with institutional and local regulations.

1.2. Required Personal Protective Equipment (PPE) Based on the nature of this compound as a solid powder and general laboratory best practices, the following PPE is mandatory when handling the compound for disposal[7]:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[8]

  • Body Protection: A standard laboratory coat.

In instances where dust may be generated, additional respiratory protection and engineering controls like a chemical fume hood are necessary to minimize inhalation exposure.[9]

Part 2: Step-by-Step Disposal Protocol for this compound

This protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[10][11][12]

Step 1: Waste Characterization and Segregation

  • Designation: Treat all this compound waste as non-halogenated organic solid hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents or acids.[2][6] Create a dedicated waste container for this specific chemical and its associated contaminated materials.

Step 2: Containerization

  • Selection: Choose a waste collection container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-top lid is a suitable choice.[13] The container must be in good condition, free from damage or leaks.[11]

  • Capacity: Do not overfill the container. Leave at least one inch of headspace to allow for expansion and prevent spills.[13]

Step 3: Labeling Proper labeling is a critical compliance point. The EPA requires that each waste container be clearly labeled with the following information[14]:

  • The words "Hazardous Waste" .

  • The full chemical name: This compound or N-alpha-Fmoc-O-benzyl-D-threonine .

  • A clear indication of the hazards (e.g., "Irritant," if specified in the SDS).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the direct control of laboratory personnel.[13][15]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Inspection: The SAA should be inspected weekly to check for container leakage or deterioration.[13]

Part 3: Management of Contaminated Materials and Spills

3.1. Contaminated Solids Any materials that come into direct contact with this compound are considered hazardous waste and must be disposed of accordingly. This includes:

  • Contaminated gloves, weighing paper, and wipes.

  • Used pipette tips. Place these items directly into the dedicated this compound hazardous waste container.

3.2. Empty Container Disposal Empty containers that once held this compound must be managed carefully to be considered non-hazardous solid waste.

  • Thorough Removal: Ensure that all residual powder has been removed and collected as hazardous waste. Only trivial amounts should remain.[16]

  • Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or methanol).

  • Collect Rinsate: Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [16] Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[16]

  • Final Disposal: Once thoroughly rinsed and dried, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling stream.

3.3. Spill Management

  • Small Spills: For minor spills, carefully sweep up the solid material using appropriate tools (e.g., a plastic dustpan and brush). Avoid actions that generate dust. Place the collected material into the labeled hazardous waste container.[9][17]

  • Large Spills: In the event of a larger spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) office.[17]

Part 4: Final Disposal and Regulatory Summary

The final step is the transfer of the accumulated waste to a licensed disposal facility. This is always coordinated through your institution's EHS office. Never attempt to dispose of chemical waste independently.

Workflow for this compound Disposal

G cluster_prep Phase 1: Preparation & Assessment cluster_protocol Phase 2: Disposal Protocol cluster_final Phase 3: Final Disposition A Waste Generated (this compound & Contaminated Items) B Consult Manufacturer's SDS & Institutional CHP A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Container (e.g., Labeled HDPE jar) C->D E Segregate Waste Stream (No mixing with other chemicals) D->E F Affix 'Hazardous Waste' Label (Chemical Name, Hazards) E->F G Store in Designated SAA (w/ Secondary Containment) F->G H Container Full or Project Complete? G->H I Contact EHS for Pickup & Professional Disposal H->I Yes J Continue Accumulation (Weekly Inspection) H->J No J->G

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Compliance Summary

RegulationKey RequirementApplication to this compound Disposal
OSHA 29 CFR 1910.1450 Requires a written Chemical Hygiene Plan (CHP) and employee training on hazards.[10][18]Your lab's CHP should outline the specific procedures for handling and disposing of amino acid derivatives.
EPA 40 CFR Part 262 Establishes standards for hazardous waste generators, including labeling, accumulation, and disposal.[11][15]Governs the entire process from labeling the waste container to its final pickup by a licensed contractor.
Local/Institutional Policies May have more stringent requirements than federal regulations.Always consult your EHS office for specific protocols regarding waste collection, container types, and pickup schedules.

By adhering to this structured, safety-first protocol, you contribute to a culture of excellence and responsibility, ensuring that your groundbreaking research does not come at the cost of safety or environmental integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.